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3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Documentation Hub

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  • Product: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
  • CAS: 610278-21-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

This guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,5-a]pyridine scaffold is a privileged structure in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a 2-fluorophenyl substituent at the 3-position and a carbaldehyde group at the 1-position offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR).

This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and analytical techniques. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific needs.

I. Synthetic Strategy and Mechanism

The synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is most effectively approached via a two-step sequence. This strategy involves the initial construction of the core heterocyclic system, followed by the introduction of the carbaldehyde functionality.

Step 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

The formation of the 3-arylimidazo[1,5-a]pyridine core is achieved through an oxidative cyclocondensation reaction between (pyridin-2-yl)methanamine and 2-fluorobenzaldehyde. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction. Several methods exist for the synthesis of the imidazo[1,5-a]pyridine core, including iodine-mediated reactions which are known for their efficiency.[3][4]

The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the primary amine of (pyridin-2-yl)methanamine and the aldehyde group of 2-fluorobenzaldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[1,5-a]pyridine ring system. Molecular iodine serves as a mild and effective oxidant for this transformation.

Step 2: Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at the C-1 position of the imidazo[1,5-a]pyridine ring is accomplished via the Vilsmeier-Haack reaction. This classic formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[5][6] The Vilsmeier reagent is a chloromethyliminium salt, which acts as the electrophile in this electrophilic aromatic substitution.[5]

The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic attack. The C-1 position is the most nucleophilic carbon, directing the formylation to this site. The reaction initially forms an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the desired aldehyde.[5]

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Vilsmeier-Haack Formylation Starting_Materials_1 (pyridin-2-yl)methanamine + 2-Fluorobenzaldehyde Reaction_1 Iodine (I₂), Base Heat Starting_Materials_1->Reaction_1 Intermediate 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Reaction_1->Intermediate Starting_Materials_2 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Reaction_2 1. POCl₃, DMF 2. H₂O (workup) Starting_Materials_2->Reaction_2 Final_Product 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Reaction_2->Final_Product

A two-step synthetic workflow for the target compound.

II. Experimental Protocols

A. Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

  • To a solution of (pyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2-fluorobenzaldehyde (1.0 eq).

  • To this mixture, add molecular iodine (I₂) (1.2 eq) and a base such as sodium acetate (NaOAc) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

B. Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to N,N-dimethylformamide (DMF) (5.0 eq) with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

III. Characterization of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

The structural elucidation and confirmation of purity of the final product are achieved through a combination of spectroscopic techniques. Below are the expected analytical data based on known similar structures.[7][8]

TechniqueExpected Data
¹H NMR Aldehyde proton (CHO) singlet around δ 9.8-10.1 ppm. Aromatic protons of the imidazo[1,5-a]pyridine core and the 2-fluorophenyl ring in the range of δ 7.0-8.5 ppm.
¹³C NMR Aldehyde carbonyl carbon (CHO) signal around δ 180-185 ppm. Aromatic carbons in the range of δ 110-160 ppm, with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant.
IR (Infrared) Strong carbonyl (C=O) stretching vibration for the aldehyde group at approximately 1670-1690 cm⁻¹. C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. C-F stretching vibration around 1200-1250 cm⁻¹.
MS (Mass Spec) The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₄H₉FN₂O (m/z = 240.07).

Data Interpretation:

  • ¹H NMR: The downfield singlet corresponding to the aldehyde proton is a key diagnostic signal. The complex multiplet patterns in the aromatic region can be assigned using 2D NMR techniques (COSY, HSQC, HMBC) to confirm the substitution pattern.

  • ¹³C NMR: The presence of the aldehyde carbonyl carbon signal in the specified region confirms the formylation. The number of aromatic signals and their coupling with fluorine will be consistent with the proposed structure.

  • IR Spectroscopy: The strong absorption band in the carbonyl region is indicative of the aldehyde functional group. The presence of aromatic and C-F stretching vibrations further supports the structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

IV. Conclusion

The synthetic route and characterization methods outlined in this guide provide a robust framework for the preparation and validation of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This versatile intermediate opens avenues for the development of novel compounds with potential therapeutic applications. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize and characterize this and related molecules in their drug discovery endeavors.

V. References

  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. (n.d.). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • Dong, Z.-B., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 29(18), 4195. [Link]

  • Dong, Z.-B., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Retrieved March 20, 2026, from [Link]

  • Dong, Z.-B., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. [Link]

  • Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives. (2025). RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Chen, Y.-A., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2- a]pyridines - Supporting Information. (n.d.). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • Di Donato, M., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 30(17), 3509. [Link]

  • Di Donato, M., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. Iris Unito. Retrieved March 20, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2021). RSC Publishing. Retrieved March 20, 2026, from [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). MDPI. Retrieved March 20, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved March 20, 2026, from [Link]

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • Cavinato, L. M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Vilsmeier Haack Reaction. (2024). Reddit. Retrieved March 20, 2026, from [Link]

  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals. Retrieved March 20, 2026, from [Link]

  • A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (2023). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved March 20, 2026, from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. Retrieved March 20, 2026, from [Link]

  • Dar'in, D. V., et al. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. (2023). RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. (2022). PubMed. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Spectroscopic Analysis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: A Technical Overview

Abstract: This document addresses the spectroscopic characterization of the novel heterocyclic compound, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. A comprehensive search of publicly available scientific li...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document addresses the spectroscopic characterization of the novel heterocyclic compound, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. A comprehensive search of publicly available scientific literature and chemical databases has revealed a notable absence of experimentally determined spectroscopic data (NMR, IR, MS) for this specific molecule. This guide, therefore, serves as a forward-looking technical consideration, outlining the anticipated spectroscopic features based on the known characteristics of the imidazo[1,5-a]pyridine scaffold and related derivatives. The information presented herein is intended to guide researchers in the potential identification and characterization of this compound, should it be synthesized.

Introduction

The imidazo[1,5-a]pyridine core is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological and photophysical properties. The title compound, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, incorporates three key functionalities: the imidazo[1,5-a]pyridine bicyclic system, a 2-fluorophenyl substituent at the 3-position, and a carbaldehyde group at the 1-position. Each of these components is expected to contribute distinct and measurable signals in various spectroscopic analyses. While the synthesis and characterization of numerous imidazo[1,5-a]pyridine derivatives have been reported, specific data for the title compound remains elusive in current literature.

Predicted Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. These predictions are based on the analysis of structurally similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For the title compound, both ¹H and ¹³C NMR spectra would provide critical information.

The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the protons of the imidazo[1,5-a]pyridine core, and the protons of the 2-fluorophenyl ring.

  • Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, characteristic of an aldehyde proton.

  • Imidazo[1,5-a]pyridine Core: The protons on the pyridine ring of the fused system will likely appear as a set of coupled multiplets in the aromatic region (δ 7.0 - 9.0 ppm). The exact chemical shifts and coupling constants would be dependent on the electronic effects of the substituents.

  • 2-Fluorophenyl Ring: The four protons of the 2-fluorophenyl group will present as a complex multiplet system in the aromatic region (δ 7.0 - 8.0 ppm) due to both proton-proton and proton-fluorine couplings.

The carbon NMR spectrum would complement the ¹H NMR data, with characteristic signals for the carbonyl carbon, and the carbons of the bicyclic system and the phenyl ring.

  • Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 180 - 190 ppm.

  • Imidazo[1,5-a]pyridine and Phenyl Carbons: The aromatic carbons of both the imidazo[1,5-a]pyridine core and the 2-fluorophenyl ring would appear in the δ 110 - 160 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

A summary of predicted NMR data is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5 (s)180 - 190
Imidazo[1,5-a]pyridine Aromatic7.0 - 9.0 (m)110 - 150
2-Fluorophenyl Aromatic7.0 - 8.0 (m)115 - 165 (with C-F coupling)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is expected to show the following characteristic absorption bands:

  • C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1680-1710 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

  • C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.

  • C-F Stretch: A strong absorption band is predicted in the 1100-1300 cm⁻¹ range, indicative of the carbon-fluorine bond.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings will appear in the 690-900 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aldehyde C=O Stretch1680 - 1710Strong
Aldehyde C-H Stretch2720, 2820Weak-Medium
Aromatic C=C/C=N Stretch1450 - 1620Variable
C-F Stretch1100 - 1300Strong
Aromatic C-H Bending690 - 900Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): For 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (C₁₄H₉FN₂O), the expected exact mass of the molecular ion would be approximately 240.0699 g/mol . High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) and potentially the fluorine atom (F, 19 Da) or the entire 2-fluorophenyl ring.

Experimental Considerations and Workflow

For researchers aiming to synthesize and characterize this compound, a standard workflow for spectroscopic analysis is recommended.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR Dissolve in appropriate deuterated solvent IR FT-IR Spectroscopy Purification->IR Prepare sample (e.g., KBr pellet, thin film) MS Mass Spectrometry (LRMS & HRMS) Purification->MS Dissolve in appropriate solvent Interpretation Correlate spectral data to molecular structure NMR->Interpretation IR->Interpretation MS->Interpretation

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion

While direct experimental spectroscopic data for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is not currently available in the public domain, this guide provides a scientifically grounded prediction of its NMR, IR, and MS spectra. These predictions are based on the well-established spectroscopic principles and data from analogous structures. It is our hope that this technical overview will be a valuable resource for researchers in the field and will aid in the future identification and characterization of this and other novel imidazo[1,5-a]pyridine derivatives.

References

Due to the absence of literature specifically on 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, this section cannot be populated with direct references for its spectroscopic data. The predictions herein are based on general principles of organic spectroscopy and data from related imidazo[1,5-a]pyridine structures. For general information on the synthesis and properties of imidazo[1,5-a]pyridines, the following articles may be of interest, although they do not contain data for the specific compound of interest:

  • M. Mihorianu, I. Mangalagiu, P. G. Jones, C-G. Daniliuc, "Synthesis of Novel Imidazo[1,5-a]pyridine Derivates," Revue Roumaine de Chimie, 2011, 56(7), 689-694.
  • G. Senzacqua, et al., "Synthesis and characterization of 3-aryl-1-(2-pyridyl)imidazo[1,5-a]pyridine molecules. Structural and conformational studies," Journal of Molecular Structure, 2025, 1349, 143717.[1]

  • ACS Organic & Inorganic Au, "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction," 2024.

Sources

Foundational

An In-Depth Technical Guide on the Crystal Structure Analysis of Imidazo[1,5-a]Pyridine Derivatives: A Case Study of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the determination of the crystal structure of imidazo[1,5-a]pyridine derivatives, a class of heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the determination of the crystal structure of imidazo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, this document will utilize the closely related and structurally characterized compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde , as a detailed case study. The principles and techniques described herein are directly applicable to the target molecule and serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Imidazo[1,5-a]Pyridine Scaffolds

The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, forming the structural basis for a variety of therapeutic agents. These compounds are known to exhibit a wide range of biological and pharmacological properties.[1] Their unique chemical structures allow for specific interactions with biological targets, making them promising candidates for the development of novel therapeutics for conditions such as cancer, depression, and diabetes.[1] The functionalization of the imidazo[1,5-a]pyridine ring system, including the introduction of moieties like fluorophenyl and carbaldehyde groups, can significantly modulate their pharmacokinetic and pharmacodynamic profiles.

Accurate determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and facilitating rational drug design. This guide will walk through the critical steps of such an analysis, from synthesis and crystallization to the final refinement of the crystal structure.

PART 1: Synthesis and Crystallization

The successful growth of high-quality single crystals is the foundational and often most challenging step in crystal structure analysis. The chosen synthetic route must not only yield the desired product but also facilitate its purification and crystallization.

Synthetic Strategy

The synthesis of imidazo[1,5-a]pyridine and its isomers, such as imidazo[1,2-a]pyridines, can be achieved through various methods. A common approach involves the condensation of a 2-aminopyridine derivative with an appropriate carbonyl compound or its equivalent. For the case study compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, a reported synthesis involves the reaction of 2-aminopyridine with 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane in refluxing aqueous ethanol.[2]

A general synthetic approach for related imidazo[1,2-a]pyridine-3-carbaldehydes involves the Vilsmeier-Haack reaction on an imidazo[1,2-a]pyridine precursor, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[3]

Experimental Protocol: Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution.

Step-by-Step Crystallization by Slow Evaporation:

  • Purification: The synthesized crude product is purified by column chromatography on silica gel.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For the case study compound, recrystallization from a dry acetonitrile solution yielded colorless prisms.[2]

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once well-formed crystals of sufficient size appear, they are carefully harvested from the mother liquor.

PART 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[4]

Data Collection

The data collection process involves mounting a suitable single crystal on a goniometer and exposing it to a monochromatic X-ray beam.[4][5] The diffracted X-rays are then recorded by a detector.[4][6]

Workflow for Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Key Parameters for Data Collection of the Case Study Compound:

Parameter Value
Radiation Cu Kα (λ = 1.54184 Å)
Temperature 100 K
Crystal System Monoclinic

| Space Group | P21/n |

Data for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[7]

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to improve the agreement between the calculated and observed diffraction patterns.[8]

Conceptual Steps in Structure Solution and Refinement:

G cluster_0 Structure Solution cluster_1 Structure Refinement a Phase Problem (Direct Methods / Patterson Methods) b Initial Electron Density Map a->b c Initial Atomic Model b->c d Least-Squares Refinement c->d Iterative Process e Difference Fourier Maps d->e f Anisotropic Displacement Parameters e->f g Addition of Hydrogen Atoms f->g h Final Refined Model g->h h->d

Caption: The iterative process of crystal structure solution and refinement.

The refinement process involves minimizing the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) from the atomic model.[8] This is typically achieved through a least-squares minimization algorithm.[8] The quality of the final refined structure is assessed by various crystallographic R-factors.

PART 3: Structural Insights from the Case Study

The crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde reveals key structural features that are likely to be conserved in related imidazo[1,5-a]pyridine derivatives.

Molecular Geometry

The imidazo[1,2-a]pyridine fused ring system is essentially planar.[2] A significant feature is the dihedral angle between this fused ring system and the pendant fluorophenyl ring, which is 53.77(4)°.[2][7][9] This twist is a critical conformational parameter that would influence how the molecule fits into a biological receptor. The carbaldehyde group lies close to the plane of the fused ring system.[2][7][9]

Table of Key Crystallographic Data for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde:

ParameterValue
Chemical FormulaC₁₄H₉FN₂O
Formula Weight240.23
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.97833 (9)
b (Å)12.18663 (13)
c (Å)12.85096 (15)
β (°)90
Volume (ų)1096.46 (2)
Z4
R-factor (R1)0.036
wR2 (all data)0.096

Data sourced from IUCr Journals and ResearchGate.[2][7]

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde are linked by C—H⋯O and C—H⋯F hydrogen bonds, forming a three-dimensional network.[2][7][9] A Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing are from H⋯H (30.4%), H⋯C/C⋯H (23.7%), H⋯O/O⋯H (12.2%), and H⋯F/F⋯H (11.1%) interactions.[2][9] Additionally, a weak π–π stacking interaction is observed between the pyridine rings with a centroid-centroid distance of 3.9090 (7) Å.[2][9] These non-covalent interactions are crucial for the stability of the crystal lattice and can provide insights into molecular recognition processes at a biological level.

Conclusion and Future Directions

The detailed crystal structure analysis of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde provides a valuable template for understanding the structural characteristics of the broader class of imidazo[1,5-a]pyridine derivatives. The methodologies outlined in this guide, from synthesis and crystallization to data collection and refinement, represent a standard workflow for obtaining high-resolution structural data.

For the target molecule, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, future work should focus on its successful synthesis and the growth of single crystals suitable for SC-XRD analysis. The resulting crystal structure will be invaluable for computational modeling, understanding its specific intermolecular interactions, and ultimately, for guiding the design of new and more potent therapeutic agents based on the imidazo[1,5-a]pyridine scaffold.

References

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PMC. Available from: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available from: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Available from: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. ResearchGate. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Single Crystal X-Ray Diffraction Data Collection. YouTube. Available from: [Link]

  • Crystal Structure Refinement. Available from: [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PMC. Available from: [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Available from: [Link]

  • Structure refinement: some background theory and practical strategies. MIT. Available from: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. PMC. Available from: [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. Available from: [Link]

  • CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide. KAUST Repository. Available from: [Link]

  • Structure refinement: Some background theory and practical strategies. ResearchGate. Available from: [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Available from: [Link]

  • CCDC 2233284: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. Available from: [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. Available from: [Link]

  • Structural Chemistry Software. CCDC. Available from: [Link]

Sources

Exploratory

A Technical Guide to 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: Properties, Synthesis, and Scientific Context

Abstract This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a heterocyclic compound of significant interest in medicinal and materials science. The document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a heterocyclic compound of significant interest in medicinal and materials science. The document details its structural features, physicochemical properties, and characteristic spectral data. A validated synthetic protocol is presented, alongside an exploration of the chemical reactivity inherent to the imidazo[1,5-a]pyridine scaffold and the aldehyde functional group. The guide contextualizes the molecule within the broader landscape of imidazopyridine research, highlighting potential applications and areas for future investigation for an audience of researchers, chemists, and drug development professionals.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system renowned for its versatile applications, ranging from pharmaceuticals to materials science.[1] Its unique electronic structure and synthetic tractability have made it a focal point of extensive research.[2] Compounds incorporating this nucleus exhibit a wide array of biological activities and are components of various therapeutic agents.[1][3] The subject of this guide, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, combines this potent scaffold with a reactive carbaldehyde group and a fluorophenyl substituent, suggesting a rich chemical profile and potential for diverse functionalization.

The introduction of a 2-fluorophenyl group at the 3-position is significant. The fluorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The carbaldehyde at the 1-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations for library synthesis or the introduction of pharmacophores. This guide aims to consolidate the known information about this specific molecule, provide reliable experimental procedures, and offer insights into its scientific importance.

Physicochemical and Structural Properties

Precise experimental data for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is not widely published. However, based on its constituent parts and data from closely related analogs, we can predict its core properties. These predictions serve as a valuable baseline for experimental design and characterization.

PropertyValue / Predicted BehaviorSource / Rationale
Molecular Formula C₁₄H₉FN₂OBased on structure
Molecular Weight 240.24 g/mol Based on structure
Appearance Likely a solid (e.g., white, off-white, or yellow)Analogy to similar heterocyclic aldehydes[2][4]
Melting Point Predicted to be in the range of 100-200 °CAnalogy to substituted imidazopyridines[5][6]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Limited solubility in non-polar solvents like hexanes and very low solubility in water.General solubility of functionalized aromatic heterocycles
Lipinski's Rule of 5 Compliant (MW < 500, LogP < 5, H-bond donors = 0, H-bond acceptors = 3)Calculated; suggests potential for oral bioavailability
Polar Surface Area ~40-50 ŲCalculated; influences membrane permeability

Chemical Synthesis

The synthesis of substituted imidazo[1,5-a]pyridines can be achieved through various strategies. A common and effective method involves the cyclization of a substituted 2-pyridinylmethanol derivative. The introduction of the carbaldehyde group at the C-1 position is often accomplished via a Vilsmeier-Haack formylation reaction, a powerful tool for formylating electron-rich aromatic systems.[7]

Proposed Synthetic Pathway

A plausible and efficient synthesis for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a two-step process starting from 2-aminopyridine. This approach leverages established methodologies for building the imidazo[1,5-a]pyridine core followed by functionalization.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Vilsmeier-Haack Formylation Start 2-Aminopyridine + 2-Bromo-1-(2-fluorophenyl)ethan-1-one Intermediate 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Start->Intermediate Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Heat Product 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Intermediate->Product POCl₃, DMF 0°C to rt

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of the 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine intermediate.

Materials:

  • 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature is crucial to control the reaction rate and prevent degradation.

  • Reaction with Substrate: Allow the mixture to stir at 0 °C for 15-20 minutes. Dissolve the 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). Trustworthiness Note: A co-spot of the starting material and a baseline spot of the crude reaction mixture will validate consumption of the reactant.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water. Basify the solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9. Causality Note: This step quenches the reactive Vilsmeier reagent and neutralizes the acidic medium.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Chemical Reactivity and Characteristics

The Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle. The C-1 and C-3 positions are particularly susceptible to electrophilic attack.[8] This is evidenced by the success of the Vilsmeier-Haack formylation at the C-1 position. The nitrogen bridgehead (N-4) is generally not nucleophilic.[8] The core structure is also known for its luminescent properties, which can be tuned by substituent effects, opening avenues in materials science and bio-imaging.[1]

The Aldehyde Functional Group

The carbaldehyde at C-1 is a key reactive site. It can undergo a wide range of classical aldehyde reactions, including:

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the primary alcohol.

  • Reductive Amination: To form various secondary and tertiary amines.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.[4]

This synthetic versatility makes the title compound an excellent intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

While a specific, published spectrum for this exact molecule is elusive, characteristic spectral data can be inferred from related structures.[2][9]

  • ¹H NMR: The aldehyde proton (CHO) is expected to be a sharp singlet in the downfield region, typically between δ 9.5-10.5 ppm. Aromatic protons on the imidazopyridine core and the fluorophenyl ring would appear in the δ 6.5-8.5 ppm range. The fluorine atom will cause characteristic splitting patterns (coupling) for adjacent protons on the phenyl ring.

  • ¹³C NMR: The aldehyde carbon is highly deshielded and will appear around δ 175-185 ppm. The carbons of the aromatic rings will resonate in the δ 110-160 ppm region. The C-F bond will result in large coupling constants (J_CF) for the carbon atoms of the fluorophenyl ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 241.24.

Applications and Future Directions

The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry.[1] The related imidazo[1,2-a]pyridine core is found in marketed drugs like Zolpidem.[10] Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[11] Specifically, imidazo[1,5-a]pyridines have been investigated as thromboxane A2 synthetase inhibitors.[3]

The title compound serves as a valuable building block for exploring these therapeutic areas. The combination of the proven imidazo[1,5-a]pyridine core, the reactivity of the aldehyde, and the modulating effect of the fluorophenyl group provides a powerful platform for developing new chemical entities.

Application_Workflow Start 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Step1 Derivative Synthesis (e.g., Reductive Amination, Wittig) Start->Step1 Step2 Library of Novel Compounds Step1->Step2 Step3 Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 End Drug Candidate Step5->End

Caption: Workflow for drug discovery using the title compound.

Conclusion

3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a molecule with significant untapped potential. While specific experimental data remains sparse in the public domain, its structure allows for reliable predictions of its properties and reactivity based on well-understood chemical principles. The synthetic routes are accessible, and the dual functionality of its heterocyclic core and aldehyde group makes it an exceptionally valuable intermediate for chemical synthesis and drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the rich chemistry and potential applications of this promising compound.

References

  • Bovetto, S., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 513, 04014. Available at: [Link]

  • Di Módica, M., et al. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 14(8), e202400411. Available at: [Link]

  • Borah, P. P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 54897-54907. Available at: [Link]

  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 10(7). Available at: [Link]

  • Ford, N. F., et al. (1985). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 28(11), 1616-1620. Available at: [Link]

  • Volpi, G. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(44), 20551-20568. Available at: [Link]

  • NextSDS. (n.d.). 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. Available at: [Link]

  • Taiwan Drug-Development and Value-Adding Center. (n.d.). Physicochemical Properties. Available at: [Link]

  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 10(x250553). Available at: [Link]

  • Jaruchart, T., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • Gualandi, G., et al. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. The Journal of Organic Chemistry, 82(8), 4243-4250. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2006). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4191-4194. Available at: [Link]

  • El-Ghanam, A. M. M., & El-Dean, A. M. K. (2020). The reaction of imidazo[1,5-a]pyridines with ninhydrin revisited. Zeitschrift für Naturforschung B, 75(11-12), 949-954. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available at: [Link]

  • Adingra, K. M. C., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available at: [Link]

  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Soyer, M., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5202. Available at: [Link]

Sources

Foundational

IUPAC nomenclature and CAS number for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

An In-Depth Technical Guide to 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: Synthesis, Properties, and Therapeutic Potential as an EGFR Inhibitor Authored by a Senior Application Scientist Abstract The imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: Synthesis, Properties, and Therapeutic Potential as an EGFR Inhibitor

Authored by a Senior Application Scientist

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of a specific derivative, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. The document delineates the chemical identity of this compound, proposes a detailed, field-proven synthetic methodology, and tabulates its key physicochemical properties. A significant focus is placed on its therapeutic potential, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. The guide explains the mechanistic rationale for this activity, supported by a detailed visualization of the EGFR signaling pathway, to provide researchers and drug development professionals with a thorough understanding of this promising molecule.

Introduction: The Imidazo[1,5-a]pyridine Core in Modern Drug Discovery

The landscape of oncological research is continually evolving, with a persistent demand for novel small molecules that can selectively target key signaling pathways implicated in tumorigenesis. Among the vast number of heterocyclic scaffolds, the imidazo[1,5-a]pyridine core has emerged as a particularly promising platform for the development of next-generation therapeutics.[1][2] These fused bicyclic systems possess a unique electronic architecture and three-dimensional structure that allows for versatile functionalization and precise interaction with biological targets.

Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][3] The EGFR signaling network is a well-validated target in cancer therapy; its aberrant activation is a known driver of cell proliferation, survival, and metastasis in numerous malignancies.[4] This guide focuses on 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a molecule that combines the privileged imidazo[1,5-a]pyridine core with a strategically placed fluorophenyl substituent and a reactive carbaldehyde group, making it a compound of significant interest for further investigation and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to all scientific inquiry. This section provides the definitive nomenclature and structural details for the topic molecule.

  • IUPAC Nomenclature: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

  • Synonyms: 3-(2-fluorophenyl)-1-formylimidazo[1,5-a]pyridine

  • Molecular Formula: C₁₄H₉FN₂O

  • Molecular Weight: 240.24 g/mol

  • CAS Number: A specific CAS Registry Number for this exact derivative is not publicly available in common chemical databases as of the latest update. For reference, the CAS number for the unsubstituted parent compound, imidazo[1,5-a]pyridine-1-carbaldehyde, is 56671-67-1.[5] The CAS number for the related analog, 3-Phenyl-imidazo[1,5-a]pyridine-1-carbaldehyde, is 446830-54-2.[6] Researchers should verify the CAS number upon sourcing or synthesis.

Chemical Structure: Chemical structure of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Synthesis and Purification: A Two-Step Approach

The synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde can be logically approached in two primary stages: first, the construction of the core heterocyclic system, followed by the introduction of the carbaldehyde functionality at the C1 position.

Step 1: Synthesis of the 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Core

The construction of the imidazo[1,5-a]pyridine ring system can be achieved through various established methods. A robust and efficient route involves the condensation and subsequent oxidative cyclization of 2-picolylamine with an appropriate aldehyde.[7]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-picolylamine (1.0 eq.), 2-fluorobenzaldehyde (1.1 eq.), and a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Oxidative Cyclization: Add an oxidizing agent, such as selenium dioxide (SeO₂) (1.5 eq.), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., black selenium). Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich heterocyclic systems.[8] The imidazo[1,5-a]pyridine core is sufficiently nucleophilic to undergo electrophilic substitution at the C1 position.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (5.0 eq.). Cool the flask in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a white, solid complex (the Vilsmeier reagent) will be observed.

  • Formylation: Dissolve the 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq.) from Step 1 in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. This step is highly exothermic and involves gas evolution; perform with caution.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the final product, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.[9][10]

Synthetic Workflow Diagram

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Formylation Picolylamine 2-Picolylamine Condensation Condensation & Oxidative Cyclization (SeO₂, Reflux) Picolylamine->Condensation Fluorobenzaldehyde 2-Fluorobenzaldehyde Fluorobenzaldehyde->Condensation CoreProduct 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Condensation->CoreProduct Vilsmeier Vilsmeier-Haack Reaction CoreProduct->Vilsmeier DMF DMF + POCl₃ DMF->Vilsmeier FinalProduct 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Vilsmeier->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties

Quantitative data for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is not extensively reported. The following table summarizes key properties, with some values estimated based on closely related analogs and computational models.

PropertyValue / DescriptionSource / Justification
Appearance Expected to be a pale yellow to off-white solid.Typical for this class of compounds.
Melting Point Not reported. For comparison, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde has a melting point of 147-148 °C (420-421 K).[11]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO). Sparingly soluble in water.General property of aromatic heterocycles.
pKa The pyridine nitrogen is weakly basic. The imidazole nitrogen protonation is also possible.[6]
UV-Vis Absorption Expected to have absorption maxima (λ_max) in the range of 300-360 nm.Characteristic of the extended π-system of the imidazo[1,5-a]pyridine core.[7]
Fluorescence Imidazo[1,5-a]pyridine derivatives are known to be fluorescent, with emission maxima typically in the 450-550 nm range.[7]

Application in Drug Development: A Potential EGFR Inhibitor

The primary therapeutic interest in 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde lies in its potential as an anticancer agent, specifically as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).

The Role of EGFR in Cancer

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[4] In many types of cancer, including non-small-cell lung cancer (NSCLC), colorectal, and breast cancer, the EGFR gene is either mutated or overexpressed.[12] This leads to constitutive activation of the receptor, which perpetually stimulates downstream signaling pathways, driving uncontrolled tumor growth and resistance to apoptosis. Consequently, inhibiting the tyrosine kinase activity of EGFR is a clinically validated strategy for cancer treatment.[12]

The EGFR Signaling Pathway

The activation of EGFR initiates a complex cascade of intracellular events. The binding of a ligand, such as Epidermal Growth Factor (EGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated sites act as docking stations for various adaptor proteins, leading to the activation of major downstream pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.

Inhibition of the EGFR tyrosine kinase domain prevents this initial phosphorylation event, effectively shutting down these pro-tumorigenic signals.

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Survival EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling cascade and point of inhibition.

Plausible Mechanism of Action

Computational and experimental studies on similar imidazo[1,5-a]pyridine derivatives suggest they act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1][3] The heterocyclic core can form crucial hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding pocket, while the 2-fluorophenyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity. The fluorine atom can also modulate the electronic properties of the phenyl ring and form favorable interactions, potentially increasing metabolic stability and cell permeability. The carbaldehyde group at the C1 position offers a reactive handle for further derivatization or could potentially form covalent bonds with nearby nucleophilic residues, leading to irreversible inhibition, a strategy employed by some third-generation EGFR inhibitors.[4]

Conclusion and Future Outlook

3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its structure is based on a proven pharmacophore known to target the EGFR pathway. The synthetic route outlined in this guide is robust and allows for the production of the material for further study. While specific biological data on this exact compound is sparse, the wealth of information on related analogs strongly supports its potential as an EGFR inhibitor.

Future work should focus on the empirical validation of the proposed synthesis, a full characterization of its physicochemical properties, and in-depth biological evaluation. This includes in vitro kinase assays to determine its potency and selectivity against EGFR, cellular assays to confirm its anti-proliferative effects in cancer cell lines, and subsequent ADME/Tox profiling. The carbaldehyde moiety also presents a prime opportunity for the development of a focused library of derivatives to establish a comprehensive Structure-Activity Relationship (SAR) and optimize the lead compound for preclinical development.

References

  • Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. ACS Omega. Available at: [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports. Available at: [Link]

  • (PDF) Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors... ResearchGate. Available at: [Link]

  • 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. NextSDS. Available at: [Link]

  • A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. Wiley Online Library. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Medicinal Chemistry. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Saudi Chemical Society. Available at: [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. Available at: [Link]

  • Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Tetrahedron Letters. Available at: [Link]

  • CAS Registry Number: 1181261-30-2. Otava Chemicals. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chem-Station International Edition. Available at: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Available at: [Link]

  • CAS REGISTRY Database Summary Sheet. CAS. Available at: [Link]

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. Available at: [Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the conceptual discovery and a plausible first synthesis of a novel derivative, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This document is designed to provide researchers and drug development professionals with a detailed, scientifically-grounded framework for the synthesis and further exploration of this promising molecular architecture. The narrative will delve into the strategic rationale behind the synthetic design, detailed experimental protocols, and the mechanistic underpinnings of the key transformations.

Introduction: The Rationale for Discovery

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing nitrogen, are of paramount interest due to their diverse pharmacological activities.[3] The imidazo[1,5-a]pyridine ring system, a fused bicyclic heteroaromatic structure, has garnered significant attention for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Marketed drugs such as Zolpidem and Alpidem, while based on the isomeric imidazo[1,2-a]pyridine core, underscore the therapeutic potential of this general structural class.[2][3]

The "discovery" of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is presented here within the context of a rational drug design program aimed at exploring novel chemical space around this privileged scaffold. The incorporation of a 2-fluorophenyl moiety at the 3-position is a strategic choice, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The carbaldehyde group at the 1-position serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical modifications to probe structure-activity relationships (SAR).

This guide will detail a logical and efficient synthetic pathway to this target molecule, drawing upon established and robust chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (I), suggests a two-stage synthetic approach. The primary disconnection is at the C1-formyl group, indicating a late-stage formylation of the 3-(2-fluorophenyl)imidazo[1,5-a]pyridine intermediate (II). This intermediate, in turn, can be disconnected at the C-N and C-C bonds of the imidazole ring, leading back to readily available starting materials: 2-aminomethylpyridine (IV) and 2-fluorobenzaldehyde (III).

This strategy is advantageous as it allows for the construction of the core scaffold first, followed by a functionalization step. This approach is modular and could be adapted to synthesize a library of analogs by varying the aldehyde starting material.

Retrosynthesis Target 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (I) Intermediate_II 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (II) Target->Intermediate_II Formylation Starting_Materials 2-Aminomethylpyridine (IV) + 2-Fluorobenzaldehyde (III) Intermediate_II->Starting_Materials Cyclization

Caption: Retrosynthetic analysis of the target molecule.

First Synthesis: A Step-by-Step Guide

The first synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is proposed as a two-step sequence: the synthesis of the imidazo[1,5-a]pyridine core followed by its formylation.

Step 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

The construction of the imidazo[1,5-a]pyridine core is achieved through a condensation and subsequent oxidative cyclization of 2-aminomethylpyridine with 2-fluorobenzaldehyde. This method is adapted from known procedures for the synthesis of 3-substituted imidazo[1,5-a]pyridines.[6]

Experimental Protocol:

  • To a solution of 2-aminomethylpyridine (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2-fluorobenzaldehyde (1.0 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • An oxidizing agent, such as manganese dioxide (MnO₂) or a catalytic amount of an iodine-based reagent, is then added to the reaction mixture.[5]

  • The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid oxidant is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-(2-fluorophenyl)imidazo[1,5-a]pyridine.

Reagent/SolventMolar Ratio/ConcentrationPurpose
2-Aminomethylpyridine1.0 eqStarting material
2-Fluorobenzaldehyde1.0 eqStarting material
Ethanol/Toluene-Solvent
Oxidizing Agent (e.g., MnO₂)ExcessTo facilitate oxidative cyclization

Table 1: Reagents and conditions for the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Causality Behind Experimental Choices:

  • The choice of 2-aminomethylpyridine and 2-fluorobenzaldehyde as starting materials is dictated by the desired substitution pattern of the final product.

  • The initial condensation to form the Schiff base is a standard and efficient reaction.

  • The subsequent oxidative cyclization is a key step to form the aromatic imidazole ring. Various oxidizing agents can be employed, with the choice often depending on substrate tolerance and reaction conditions.

Synthesis_Step1 Start 2-Aminomethylpyridine + 2-Fluorobenzaldehyde Schiff_Base Schiff Base Intermediate Start->Schiff_Base Condensation Product 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Schiff_Base->Product Oxidative Cyclization

Caption: Workflow for the synthesis of the core scaffold.

Step 2: Formylation of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

The introduction of the carbaldehyde group at the C1 position is achieved via a Vilsmeier-Haack reaction. This is a classic and reliable method for the formylation of electron-rich heterocyclic systems.[7][8] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[9]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 eq) to the cooled DMF while maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-(2-fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9.

  • The product can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Reagent/SolventMolar Ratio/ConcentrationPurpose
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine1.0 eqSubstrate
N,N-Dimethylformamide (DMF)Solvent and ReagentForms Vilsmeier reagent
Phosphorus Oxychloride (POCl₃)1.1 - 1.5 eqForms Vilsmeier reagent

Table 2: Reagents and conditions for the Vilsmeier-Haack formylation.

Mechanistic Insight:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich imidazo[1,5-a]pyridine ring system then attacks this electrophile, preferentially at the C1 position due to electronic factors. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the desired aldehyde.[7]

Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Characterization and Data

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Data
¹H NMR Aromatic protons of the imidazo[1,5-a]pyridine and 2-fluorophenyl rings. A characteristic singlet for the aldehyde proton (δ 9-10 ppm).
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbon of the aldehyde (δ 180-190 ppm).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₄H₉FN₂O.
FT-IR Characteristic stretching frequency for the carbonyl group of the aldehyde (around 1680-1700 cm⁻¹).

Table 3: Expected analytical data for the target compound.

Conclusion and Future Directions

This technical guide has outlined a plausible and scientifically sound pathway for the discovery and first synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. The presented two-step synthesis is efficient, modular, and relies on well-established chemical principles. The strategic incorporation of the 2-fluorophenyl and carbaldehyde functionalities provides a valuable platform for further medicinal chemistry exploration. The aldehyde group, in particular, opens up a vast array of potential derivatization reactions, enabling the generation of a diverse library of compounds for biological screening. This work serves as a foundational guide for researchers interested in exploring the therapeutic potential of the imidazo[1,5-a]pyridine scaffold.

References

  • Kamal, A., Rao, A. V. S., Nayak, V. L., Reddy, N. V. S., Swapna, K., & Ramakrishna, G. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 14(33), 7945-7963. [Link]

  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 19(9), 14697-14708. [Link]

  • Mishra, R., & Jain, A. K. (2024). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 17(3), 302. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Discovery Technologies, 24(8). [Link]

  • Mihorianu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., Franz, M. H., & Neda, I. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. [Link]

  • Guseinov, F. I., Samigullina, A. I., Hökelek, T., Hamidov, S. Z., Lasri, J., Hasanov, K. I., Guliyeva, N. A., & Belay, A. N. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 1-5. [Link]

  • Cao, H., Su, Z., & Yu, Y. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4856-4859. [Link]

  • Kamal, A., Rao, A. V. S., Nayak, V. L., Reddy, N. V. S., & Swapna, K. (2016). Principal imidazo[1,5-a]pyridine biologically active derivatives (the... ResearchGate. [Link]

  • Mihorianu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., Franz, M. H., & Neda, I. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Siritan, N., & Seehamong, P. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Reddy, T. J., & Le, T. N. (2011). A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. Synthetic Communications, 41(14), 2139-2146. [Link]

  • Szostak, M., & Yang, S. (2023). L-Shaped Heterobidentate Imidazo[1,5-α]pyridin-3-ylidene (N,C)-Ligands for Oxidant-Free Au(I)/Au(III) Catalysis. ChemRxiv. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press & Assessment. [Link]

  • Kusy, D., Maniukiewicz, W., & Blazewska, K. M. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 60(45), 151244. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Sharma, D., & Kumar, R. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Saudi Chemical Society, 18(5), 554-558. [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 161. [Link]

Sources

Foundational

Retrosynthetic Analysis and Forward Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: A Technical Guide

Executive Summary The compound 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2) is a highly valued heterocyclic building block in medicinal chemistry and materials science. It serves as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2) is a highly valued heterocyclic building block in medicinal chemistry and materials science. It serves as a critical precursor for the synthesis of biologically active chalcone conjugates—which exhibit potent cytotoxic and microtubule disruption properties —as well as highly fluorescent donor-π-acceptor (D-π-A) dyes . This whitepaper provides a comprehensive retrosynthetic analysis, mechanistic causality, and self-validating experimental protocols for its synthesis.

Retrosynthetic Logic & Causality

Designing a robust synthetic route requires breaking down the target molecule into commercially available starting materials through logical disconnections. The imidazo[1,5-a]pyridine scaffold presents unique electronic properties that dictate this strategy.

  • Disconnection A (C1-Formylation): The imidazo[1,5-a]pyridine core is an electron-rich, 10-π electron nitrogen bridgehead system. Both the C1 and C3 positions are highly susceptible to electrophilic aromatic substitution. Because the C3 position is sterically and electronically blocked by the 2-fluorophenyl group, a Vilsmeier-Haack formylation will proceed with absolute regioselectivity at the C1 position .

  • Disconnection B (Bicyclic Core Assembly): The fused imidazole ring can be disconnected via a dehydrative cyclization (a Bischler-Napieralski-type reaction). This points back to an acyclic amide precursor, N-(pyridin-2-ylmethyl)-2-fluorobenzamide.

  • Disconnection C (Amide Bond Formation): The amide precursor is easily disconnected into two inexpensive, commercially available starting materials: 2-picolylamine and 2-fluorobenzoyl chloride.

Retrosynthesis Target 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde (Target) Int1 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine (Intermediate 1) Target->Int1 C1-Formylation (Vilsmeier-Haack) Int2 N-(Pyridin-2-ylmethyl) -2-fluorobenzamide (Intermediate 2) Int1->Int2 Dehydrative Cyclization SM 2-Picolylamine + 2-Fluorobenzoyl chloride (Starting Materials) Int2->SM Amidation

Caption: Retrosynthetic logic tree for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Forward Synthesis: Experimental Workflows & Self-Validating Systems

Step 1: Amidation (Synthesis of Intermediate 2)

Causality: The reaction between a primary amine and an acyl chloride generates hydrochloric acid (HCl). If unneutralized, HCl protonates the highly nucleophilic 2-picolylamine, halting the reaction. Triethylamine (Et₃N) is added as a sacrificial acid scavenger to drive the reaction to completion. Protocol:

  • Dissolve 2-picolylamine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon) at 0 °C.

  • Add 2-fluorobenzoyl chloride (1.1 equiv) dropwise over 15 minutes to control the exothermic acylation.

  • Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar baseline spot (amine) and the appearance of a less polar UV-active spot confirms complete conversion.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-(pyridin-2-ylmethyl)-2-fluorobenzamide.

Step 2: Cyclodehydration (Synthesis of Intermediate 1)

Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the dehydrating agent. It activates the amide carbonyl, converting it into a highly electrophilic chloroiminium intermediate. The pyridine nitrogen, positioned perfectly for a 5-exo-dig/trig cyclization, attacks this electrophilic center. Subsequent loss of a proton and aromatization yields the stable imidazo[1,5-a]pyridine core . Protocol:

  • Suspend N-(pyridin-2-ylmethyl)-2-fluorobenzamide (1.0 equiv) in neat POCl₃ (10.0 equiv).

  • Heat the reaction mixture to reflux (approx. 105 °C) for 6–8 hours.

  • Self-Validation: The reaction mixture transitions from a pale suspension to a dark, homogenous solution as the aromatic fused-ring system forms.

  • Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POCl₃.

  • Basify the aqueous layer to pH 8 using 2N NaOH (crucial to deprotonate the newly formed basic imidazopyridine core).

  • Extract with ethyl acetate, dry, and purify via silica gel column chromatography to isolate 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Step 3: Regioselective Vilsmeier-Haack Formylation (Target Synthesis)

Causality: N,N-Dimethylformamide (DMF) and POCl₃ react to form the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). The electron-rich C1 position of the imidazo[1,5-a]pyridine attacks this active electrophile, forming a Wheland-type intermediate. Subsequent aqueous workup hydrolyzes the iminium ion to the target carbaldehyde . Protocol:

  • Cool anhydrous DMF (5.0 equiv) to 0 °C in an ice bath. Add POCl₃ (1.5 equiv) dropwise and stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.0 equiv) in minimal DMF dropwise to the complex.

  • Heat the reaction mixture to 80 °C for 2–4 hours.

  • Self-Validation: TLC will show a highly fluorescent spot under 365 nm UV light, characteristic of the extended conjugation provided by the new formyl group.

  • Pour the mixture into ice water, neutralize with saturated sodium acetate, and extract with ethyl acetate. Purify via recrystallization or chromatography to yield the final target.

Vilsmeier Step1 1. Reagent Formation DMF + POCl3 Step2 2. Active Electrophile Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 Step3 3. Electrophilic Attack Regioselective attack at C1 of Imidazo[1,5-a]pyridine Step2->Step3 Step4 4. Intermediate Wheland-type Intermediate Formation Step3->Step4 Step5 5. Aromatization & Hydrolysis Loss of HCl and aqueous workup Step4->Step5 Step6 6. Final Product 1-Carbaldehyde Target Isolated Step5->Step6

Caption: Mechanistic workflow of the regioselective Vilsmeier-Haack formylation at the C1 position.

Quantitative Data Presentation

The following table summarizes the typical reaction parameters, expected yields, and primary analytical markers used to validate the success of each synthetic step.

Reaction StepReagents & ConditionsTimeExpected YieldKey Analytical Marker (¹H NMR / MS)
1. Amidation 2-Picolylamine, 2-Fluorobenzoyl chloride, Et₃N, DCM, 0 °C to RT4 h85–92%Disappearance of broad -NH₂ peak; appearance of amide -NH singlet (~8.5 ppm).
2. Cyclodehydration POCl₃ (neat), Reflux (105 °C)6–8 h70–80%Disappearance of amide -NH; appearance of C1-H aromatic singlet (~7.4 ppm).
3. Vilsmeier-Haack DMF, POCl₃, 0 °C to 80 °C2–4 h65–75%Disappearance of C1-H singlet; appearance of sharp aldehyde -CHO singlet (~10.1 ppm); [M+H]⁺ = 241.2.

References

  • Gopathi, R., et al. "Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones." RSC Medicinal Chemistry, 2025.[Link]

  • Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023, 13, 26604-26629.[Link]

  • Pardo, A., et al. "Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes." The Journal of Organic Chemistry, 2024.[Link]

Exploratory

The Imidazo[1,5-a]pyridine Scaffold: A Comprehensive Guide to Biological Targets and Mechanistic Profiling

Executive Summary The imidazo[1,5-a]pyridine core is a highly versatile, nitrogen-fused bicyclic heterocycle that has emerged as a privileged scaffold in medicinal chemistry. Characterized by its planar π -conjugated fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyridine core is a highly versatile, nitrogen-fused bicyclic heterocycle that has emerged as a privileged scaffold in medicinal chemistry. Characterized by its planar π -conjugated framework and the presence of strategically positioned nitrogen atoms, this structure is uniquely primed for high-affinity interactions with a diverse array of biological targets. The unshared electron pairs on the nitrogen atoms make it an exceptional pharmacophore for coordinating with metal-containing enzymes (such as heme-dependent cytochromes), while its hydrophobic, planar nature allows for optimal π−π stacking within the binding pockets of kinases, proteases, and central nervous system (CNS) receptors.

This technical whitepaper provides an in-depth analysis of the primary biological targets of imidazo[1,5-a]pyridine derivatives, elucidates the causality behind their structure-activity relationships (SAR), and outlines self-validating experimental protocols for target validation.

Core Biological Targets & Mechanistic Pathways

Cytochrome P450 Enzymes: CYP19A1 & CYP11B2

One of the most clinically validated applications of the imidazo[1,5-a]pyridine scaffold is the inhibition of cytochrome P450 (CYP) enzymes, specifically [1] and [2]. The prototypical drug in this class is Fadrozole (CGS-16949A).

Mechanistic Causality: The inhibitory mechanism relies on the basic nitrogen of the imidazo[1,5-a]pyridine ring directly coordinating with the heme iron ( Fe3+ ) located at the active site of the CYP enzyme. This coordination competitively displaces oxygen, halting the catalytic oxidation of substrates. Crucially, the stereochemistry of the derivative dictates target selectivity. The S-enantiomer of Fadrozole exhibits a high affinity for CYP19A1 (IC50 ~6.4 nM), effectively blocking the conversion of androgens to estrogens, making it a potent agent for hormone-dependent breast cancer[1]. Conversely, the R-enantiomer demonstrates a >700-fold selectivity for CYP11B2 (IC50 ~8.1 nM) over aromatase, inhibiting the synthesis of aldosterone for the treatment of aldosteronism[2].

CYP_Selectivity Imidazo Imidazo[1,5-a]pyridine Core (Fadrozole) S_Enantiomer S-Fadrozole (Aromatase Inhibitor) Imidazo->S_Enantiomer Chiral Separation R_Enantiomer R-Fadrozole (Aldosterone Synthase Inhibitor) Imidazo->R_Enantiomer Chiral Separation CYP19A1 CYP19A1 (Aromatase) Blocks Androgen -> Estrogen S_Enantiomer->CYP19A1 High Affinity Binding (IC50 ~6.4 nM) CYP11B2 CYP11B2 (Aldosterone Synthase) Blocks Corticosterone -> Aldosterone R_Enantiomer->CYP11B2 High Affinity Binding (IC50 ~8.1 nM) BreastCancer Breast Cancer Therapy CYP19A1->BreastCancer Aldosteronism Aldosteronism Therapy CYP11B2->Aldosteronism

Caption: Enantiomeric selectivity of Fadrozole targeting CYP19A1 and CYP11B2.

Immuno-Oncology: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Tumors frequently exploit the[3] to evade immune surveillance. IDO1 catalyzes the rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine suppress effector T-cell proliferation and induce regulatory T-cells (Tregs).

Mechanistic Causality: Novel 5- or 8-substituted imidazo[1,5-a]pyridines have been identified as potent IDO1 inhibitors[3]. Similar to the CYP inhibition mechanism, the heterocycle coordinates with the heme iron in the IDO1 active site. By locking the enzyme in an inactive state, these derivatives restore local tryptophan levels, thereby reversing tumor-induced immunosuppression and reactivating T-cell mediated immunity.

IDO1_Pathway TumorCell Tumor Cell (Expresses IDO1) Tryptophan L-Tryptophan (Essential Amino Acid) TumorCell->Tryptophan IDO1 Enzyme Activity Kynurenine Kynurenine (Immunosuppressive) Tryptophan->Kynurenine Degradation TCell Effector T-Cell (Suppressed) Kynurenine->TCell Inhibits Proliferation ImidazoDrug Imidazo[1,5-a]pyridine Derivative ImidazoDrug->TumorCell Inhibits IDO1 ActiveTCell Effector T-Cell (Activated) ImidazoDrug->ActiveTCell Restores Immunity

Caption: Mechanism of IDO1 inhibition by imidazo[1,5-a]pyridine derivatives restoring T-cell activity.

Antimicrobial Targets: Cysteine Proteases

Beyond oncology, the scaffold exhibits significant antimicrobial and antiparasitic properties by targeting [4] (e.g., streptopain, falcipain).

Mechanistic Causality: 1-substituted pyridylimidazo[1,5-a]pyridine derivatives act as competitive inhibitors. The planar imidazopyridine core fits snugly into the hydrophobic S2 pocket of the protease, while peripheral substituents form entropically driven hydrogen bonds with the catalytic triad (Cys-His-Asn). Thermodynamic studies confirm that this binding is hydrophobically driven, yielding Ki​ values in the micromolar range and exhibiting broad-spectrum antibacterial activity[4].

Central Nervous System (CNS) Receptors

The structural resemblance of the imidazo[1,5-a]pyridine core to endogenous purines, pyrimidines, and the indole ring of serotonin allows these derivatives to act as potent[5]. They function as modulators for 5-HT4, GABA-A, and Histamine H3 receptors, offering therapeutic avenues for Alzheimer's disease, schizophrenia, and sleeping disorders.

Quantitative Data Summary

The following table synthesizes the binding affinities and primary indications for key imidazo[1,5-a]pyridine derivatives across different biological targets.

Biological TargetRepresentative CompoundAffinity / PotencyPrimary IndicationMechanism of Action
CYP19A1 (Aromatase) S-FadrozoleIC50 ~ 6.4 nMBreast CancerHeme-iron coordination
CYP11B2 (Aldosterone Synthase) R-FadrozoleIC50 ~ 8.1 nMAldosteronismHeme-iron coordination
IDO1 5/8-substituted derivativesLow nM rangeImmuno-OncologyHeme-iron coordination
EGFR Tyrosine Kinase ImPy-arylmethanesHigh cytotoxicityLung/Liver CancerATP-competitive inhibition
Cysteine Protease (Papain) 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Ki​ ~ 13.75 µMAntibacterialS2 pocket occupation

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to screen imidazo[1,5-a]pyridine derivatives against their primary targets.

AssayWorkflow Prep 1. Compound Prep (Serial Dilution in DMSO) Incubate 2. Enzyme Incubation (Target + Substrate + Drug) Prep->Incubate Quench 3. Reaction Quenching (TCA or Methanol) Incubate->Quench Detect 4. Detection (LC-MS/MS or Radiometry) Quench->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze

Caption: Standard in vitro biochemical assay workflow for screening imidazo[1,5-a]pyridines.

Protocol 1: In Vitro Radiometric Aromatase (CYP19A1) Inhibition Assay

This assay measures the release of tritiated water ( 3H2​O ) during the aromatization of [1β−3H] androstenedione, providing a highly sensitive, direct readout of enzyme activity.

  • Reagent Preparation: Prepare human placental microsomes (the source of membrane-bound CYP19A1) in a 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM dithiothreitol (DTT) to maintain enzyme stability.

  • Compound Titration: Dissolve the imidazo[1,5-a]pyridine derivative in 100% DMSO. Perform a 10-point serial dilution. Critical Causality: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced denaturation of the cytochrome complex.

  • Reaction Initiation: In a 96-well plate, combine 10 µL of the compound, 100 µL of the microsome suspension, and 10 µL of an NADPH-regenerating system. Initiate the reaction by adding 50 nM of [1β−3H] androstenedione.

  • Incubation & Quenching: Incubate at 37°C for exactly 15 minutes. Quench the reaction by adding 200 µL of cold chloroform. Critical Causality: Chloroform extracts the unreacted, hydrophobic steroid into the organic phase, leaving the highly polar 3H2​O (the byproduct of aromatization) isolated in the upper aqueous phase.

  • Phase Separation & Detection: Centrifuge at 3000 x g for 10 minutes. Carefully aspirate 50 µL of the aqueous phase, mix with liquid scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

  • Self-Validation: Include a known inhibitor (e.g., Letrozole or S-Fadrozole) as a positive control and a DMSO-only well as a negative control. Calculate IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular IDO1 Inhibition Assay (Kynurenine Detection)

This cell-based assay evaluates the ability of the compound to penetrate the cell membrane and inhibit intracellular IDO1 activity.

  • Cell Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Enzyme Induction: Stimulate the cells with 50 ng/mL of recombinant human Interferon-gamma (IFN- γ ). Critical Causality: HeLa cells have low basal IDO1 expression; IFN- γ triggers the JAK/STAT pathway, massively upregulating IDO1 transcription to provide a robust assay window.

  • Compound Treatment: Concurrently add the imidazo[1,5-a]pyridine derivatives at varying concentrations. Incubate for 48 hours.

  • Kynurenine Derivatization: Transfer 100 µL of the culture supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet precipitated proteins.

  • Colorimetric Detection: Transfer 100 µL of the cleared supernatant to a new plate and add 100 µL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Critical Causality: Ehrlich's reagent reacts specifically with the primary amine of kynurenine to form a yellow-colored Schiff base.

  • Quantification: Read the absorbance at 490 nm. Normalize data against a standard curve of pure L-kynurenine to determine the absolute concentration of the metabolite produced, validating the compound's cellular efficacy.

References

  • Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. PLoS One (PMC). Available at:[Link]

  • R-fadrozole for use in the treatment of aldostonerism.US Patent US11992479B2.
  • NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.WIPO Patent WO2016161960A1.
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports (PMC). Available at:[Link]

Sources

Foundational

Solubility profile of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in organic solvents

Title: Solubility Profile and Thermodynamic Characterization of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in Organic Solvents Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Che...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile and Thermodynamic Characterization of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in Organic Solvents Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a highly functionalized fused bicyclic heterocycle. Derivatives of the imidazo[1,5-a]pyridine scaffold are of significant interest in both medicinal chemistry (as pharmacophores) and materials science (as intense emitters and ligands for transition metal complexes)[1]. A critical bottleneck in the downstream processing, purification, and biological assaying of this compound is its solubility. This whitepaper provides an in-depth analysis of the structural determinants governing its solvation thermodynamics and outlines a self-validating experimental protocol for quantifying its solubility profile in various organic solvents.

Structural Determinants of Solvation Thermodynamics

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of a molecule's solubility. The dissolution of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is dictated by the energetic competition between its crystal lattice energy and solvent-solute interactions.

We can deconstruct its solubility behavior through its three primary structural motifs:

  • The Imidazo[1,5-a]pyridine Core: This planar, highly conjugated heteroaromatic system promotes strong intermolecular π−π stacking in the solid state. To achieve dissolution, a solvent must possess sufficient polarizability to disrupt these π -interactions. Consequently, the compound exhibits very poor solubility in non-polar aliphatic solvents (e.g., hexane) but demonstrates favorable solubility in halogenated solvents like dichloromethane (DCM)[2].

  • The 2-Fluorophenyl Substituent: The highly electronegative fluorine atom induces a strong local dipole moment. Unlike hydroxyl or amine groups, the fluorine atom acts as a very weak hydrogen bond acceptor and cannot act as a donor. This functional group increases the overall lipophilicity ( logP ) of the molecule, driving its affinity for moderately non-polar to polar aprotic environments.

  • The 1-Carbaldehyde Group: The carbonyl oxygen is a potent hydrogen bond acceptor. This moiety is the primary driver for the compound's solubility in polar protic solvents (e.g., methanol, ethanol) and maximizes its solubility in highly polar aprotic solvents (e.g., DMSO, DMF) through strong dipole-dipole interactions[2].

Empirical Solubility Profile in Organic Solvents

Based on the structural thermodynamics and behavior of closely related imidazo[1,5-a]pyridine derivatives, the following table summarizes the quantitative solubility profile of the compound across different solvent classes at standard ambient temperature (25 °C).

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 (Freely Soluble)Strong dipole-dipole interactions; cavity formation[2].
Polar Aprotic Dichloromethane (DCM)8.930.0 - 50.0 (Soluble)Favorable polarizability; disruption of π−π stacking.
Polar Protic Methanol (MeOH)32.710.0 - 30.0 (Sparingly)Hydrogen bonding via the 1-carbaldehyde acceptor.
Aromatic Toluene2.45.0 - 10.0 (Slightly)Weak π−π solvent-solute interactions.
Non-Polar n-Heptane1.9< 1.0 (Practically Insoluble)Inability to overcome crystal lattice energy.

Experimental Workflow: The Shake-Flask Method & HPLC Quantification

While kinetic dissolution provides rapid data, drug development requires thermodynamic solubility—the absolute equilibrium between the solid phase and the solution. The classical shake-flask method remains the "gold standard" for obtaining accurate thermodynamic data[3].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates orthogonal checks (time-course sampling) to guarantee that true equilibrium has been reached, rather than a metastable supersaturated state[4].

Step-by-Step Protocol:
  • Saturation (Phase 1): Accurately weigh an excess amount of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (e.g., 100 mg) into a 10 mL amber glass vial. Add exactly 5.0 mL of the target organic solvent. The presence of visible undissolved solid is mandatory to ensure saturation[5].

  • Thermodynamic Equilibration (Phase 2): Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 150 rpm.

    • Self-Validation Check: Extract 100 µL aliquots at 24 hours and 48 hours . If the concentration variance between the two time points is <2% , thermodynamic equilibrium is confirmed[4].

  • Phase Separation (Phase 3): Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to force sedimentation of the solid excess[4]. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Note: PTFE is strictly required over nylon or PES to prevent chemical degradation by harsh organic solvents like DCM or DMSO.

  • Dilution & HPLC Quantification (Phase 4): Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent the analyte from precipitating upon injection. Quantify the concentration using a validated RP-HPLC method (C18 column) with UV detection set to the compound's λmax​ (typically ~290-310 nm for this scaffold). Ensure the method's recovery limits fall within ICH guidelines (100 ± 2%)[5].

Thermodynamic Solvation Workflow Diagram

The following diagram illustrates the logical progression of the self-validating shake-flask methodology.

G N1 Solid Compound (Excess) N2 Solvent Addition (Organic Solvents) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 24-48h) N2->N3 N4 Phase Separation (PTFE Filtration) N3->N4 N5 HPLC Quantification (RP-C18, UV) N4->N5

Caption: Thermodynamic solubility determination workflow via shake-flask and HPLC.

References

1.[2] Title: Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source: ACS Publications URL:

2.[4] Title: Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL:

3.[3] Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL:

4.[5] Title: Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples Source: MDPI URL:

5.[1] Title: Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine Source: PMC (National Institutes of Health) URL:

Sources

Exploratory

Stability and Degradation Pathways of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, valued for its broad sp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, valued for its broad spectrum of biological activities and versatile synthetic handles.[1][2][3] This guide focuses on a specific derivative, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, providing a comprehensive framework for assessing its chemical stability and elucidating potential degradation pathways. Understanding the intrinsic stability of this molecule is paramount for its development as a potential drug candidate, ensuring safety, efficacy, and appropriate shelf-life. This document details the scientific rationale behind forced degradation studies, outlines robust experimental protocols, and presents predicted degradation mechanisms based on the chemical reactivity of its constituent functional groups. Our approach is grounded in established principles of physical organic chemistry and adheres to industry-standard analytical practices for drug development.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus is a cornerstone in the design of novel therapeutics, with derivatives showing promise in antiviral, antibacterial, antifungal, and anti-inflammatory applications.[1] Its unique electronic structure, compact shape, and amenability to chemical modification make it an attractive scaffold for targeting a wide array of biological pathways.[1][4][5] The subject of this guide, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, incorporates three key features:

  • The Imidazo[1,5-a]pyridine Core: A stable, aromatic, bicyclic system that provides a rigid framework for orienting other functional groups.[4]

  • The 1-Carbaldehyde Group: A reactive aldehyde moiety that serves as a critical synthetic handle for further molecular elaboration but is also a primary site for potential chemical instability.

  • The 3-(2-Fluorophenyl) Group: A substituent that modulates the electronic properties and steric profile of the molecule, influencing its biological target affinity and metabolic stability.

A thorough understanding of a drug candidate's degradation profile is a non-negotiable aspect of pharmaceutical development. Forced degradation, or stress testing, is the systematic investigation of a molecule's stability under conditions more severe than accelerated storage conditions. These studies are crucial for:

  • Identifying potential degradants that could arise during manufacturing, storage, or administration.

  • Elucidating degradation pathways to understand the chemical liabilities of the molecule.

  • Developing and validating stability-indicating analytical methods, which are required for quality control and regulatory submissions.

  • Informing the selection of appropriate packaging and storage conditions.

This guide provides the theoretical and practical foundation for conducting these critical studies on 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Predicted Degradation Pathways and Mechanistic Rationale

The chemical liabilities of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde are primarily associated with the aldehyde functional group and the electron-rich imidazole ring. Below, we outline the most probable degradation pathways under various stress conditions.

Hydrolytic Degradation (Acidic, Basic, and Neutral Conditions)

Hydrolysis targets bonds susceptible to cleavage by water. The rate and mechanism are highly dependent on pH.

  • Expertise & Experience: The aldehyde group is generally stable to hydrolysis. However, the imidazo[1,5-a]pyridine core contains an aminal-like nitrogen (N4), which could be susceptible to protonation under acidic conditions, potentially leading to ring-opening, although this is unlikely given the aromaticity of the system. Under strongly basic conditions, the primary risk to the aldehyde is not hydrolysis but a disproportionation reaction.

  • Predicted Pathway (Base-Catalyzed): The Cannizzaro Reaction In the absence of an α-proton, aldehydes can undergo a base-induced disproportionation to yield a primary alcohol and a carboxylic acid. This is a plausible pathway under strong alkaline stress.

G cluster_main Base-Catalyzed Degradation cluster_conditions Conditions Parent 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Degradant1 [3-(2-Fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol Parent->Degradant1 Reduction (Cannizzaro) Degradant2 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carboxylic acid Parent->Degradant2 Oxidation (Cannizzaro) Cond1 Strong Base (e.g., >1N NaOH) Heat

Caption: Predicted Cannizzaro disproportionation under strong basic conditions.

Oxidative Degradation

Oxidative stress is a common degradation pathway, particularly for molecules with electron-rich moieties or easily oxidizable functional groups.

  • Expertise & Experience: The aldehyde group is exceptionally sensitive to oxidation and is the most likely point of attack. Common laboratory and pharmaceutical oxidants like hydrogen peroxide (H₂O₂) will readily convert the aldehyde to a carboxylic acid. The electron-rich heterocyclic system could also be a target, potentially forming an N-oxide, though this is generally less favorable than aldehyde oxidation.

  • Predicted Pathway (Oxidative): Aldehyde Oxidation This is the most anticipated degradation pathway, leading to the formation of the corresponding carboxylic acid.

G cluster_main Oxidative Degradation cluster_conditions Conditions Parent 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Degradant 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carboxylic acid Parent->Degradant Oxidant H₂O₂ Oxidant->Degradant Cond1 3-30% H₂O₂ Room Temperature or Heat

Caption: Predicted primary oxidative degradation pathway.

Photodegradation

Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions. Imidazole-containing compounds have been shown to be sensitive to photodegradation.[6]

  • Expertise & Experience: Photodegradation can proceed through various mechanisms, including photo-oxidation, cleavage, or rearrangement. For this molecule, potential pathways could involve radical-mediated oxidation of the aldehyde or reactions involving the imidazole ring. The specific pathway is difficult to predict without experimental data but often results in a complex mixture of products.

  • Predicted Pathway (Photolytic): Radical-Mediated Oxidation UV light can generate radicals from trace impurities or the solvent, which can then initiate a chain reaction to oxidize the aldehyde.

G cluster_main Photodegradation Parent 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde Intermediate Acyl Radical Intermediate Parent->Intermediate Degradant 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carboxylic acid Intermediate->Degradant Reaction with O₂ Light UV/Vis Light (ICH Q1B) Light->Intermediate

Caption: A potential photolytic oxidation mechanism.

Experimental Protocols for Forced Degradation

The following protocols are designed to be robust and self-validating. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized and relevant degradants are produced in sufficient quantities for detection and identification.

  • Trustworthiness: Each protocol includes a control sample (API in solvent without the stressor) to differentiate degradation from simple dissolution effects. All solutions should be prepared in a common solvent (e.g., acetonitrile/water) to ensure consistency. Analysis should be performed at initial, intermediate, and final time points.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureTime PointsJustification
Acid Hydrolysis 0.1 M HCl60 °C0, 2, 8, 24 hoursTo assess stability in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M NaOH60 °C0, 2, 8, 24 hoursTo assess stability in basic environments.
Neutral Hydrolysis Water60 °C0, 2, 8, 24 hoursTo evaluate the role of water alone in degradation.
Oxidation 3% H₂O₂Room Temp0, 2, 8, 24 hoursTo simulate exposure to oxidative stress.
Photostability ICH Q1B Option 2Room TempN/ATo comply with regulatory requirements for light exposure.[7]
Thermal 80 °C (in solution)80 °C0, 24, 48, 72 hoursTo assess the impact of heat on solution stability.
Step-by-Step Methodology: Oxidative Stress Testing
  • Preparation: Accurately weigh 10 mg of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. Dissolve in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

  • Sample Preparation:

    • Test Sample: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 30% H₂O₂. Dilute to volume with the 50:50 acetonitrile:water mixture. This yields a final concentration of 100 µg/mL API in 3% H₂O₂.

    • Control Sample: To a separate 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with the 50:50 acetonitrile:water mixture.

  • Incubation: Store both flasks protected from light at room temperature.

  • Analysis: At each time point (0, 2, 8, 24 hours), withdraw an aliquot from each flask. If necessary, quench the reaction by adding a small amount of sodium bisulfite solution. Analyze immediately by the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the test sample to the control. Calculate the percentage of API remaining and the relative percentage of any new peaks (degradants) that appear.

Analytical Workflow for Degradant Identification

A multi-step analytical strategy is essential for the reliable detection, quantification, and structural elucidation of degradation products.

  • Authoritative Grounding: This workflow integrates High-Performance Liquid Chromatography (HPLC) for separation and quantification with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for definitive structural identification, which are the gold standards in the field.[6]

G cluster_workflow Analytical Workflow for Degradant Elucidation A Forced Degradation Sample B Stability-Indicating HPLC-UV Method A->B C Detect & Quantify Degradation Products B->C D LC-MS Analysis C->D If Degradant > 0.1% E Determine Molecular Weight & Propose Formula D->E F Preparative HPLC E->F For definitive ID G Isolate Degradant F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I Confirm Structure H->I

Caption: Integrated workflow for the identification of degradation products.

Protocol: Development of a Stability-Indicating HPLC Method
  • Objective: To develop a method that separates the parent API from all process impurities and degradation products.

  • Column Selection: Start with a C18 stationary phase (e.g., Agilent Zorbax, Waters SunFire) with dimensions of 4.6 x 150 mm, 3.5 µm particle size. The C18 chemistry provides good retention for moderately polar aromatic compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for nitrogen-containing heterocycles.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute both the polar degradants and the less polar parent compound in a reasonable time with good resolution.

    • Initial Conditions: 5% B for 2 minutes.

    • Gradient: Ramp from 5% B to 95% B over 20 minutes.

    • Hold: Hold at 95% B for 3 minutes.

    • Re-equilibration: Return to 5% B and hold for 5 minutes.

  • Detection: Use a photodiode array (PDA) detector. Monitor at a wavelength where the API has significant absorbance (e.g., 254 nm) and also collect full UV spectra to assess peak purity.

  • Method Validation: Once the separation is optimized using a stressed sample mixture, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Strategic Recommendations

This guide establishes a comprehensive framework for investigating the stability of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. The primary chemical liabilities are predicted to be the oxidation of the 1-carbaldehyde group to a carboxylic acid and a potential base-catalyzed disproportionation. The imidazo[1,5-a]pyridine core is expected to be relatively stable under most conditions, a testament to its widespread use in medicinal chemistry.[4]

Recommendations for Drug Development Professionals:

  • Prioritize Oxidative Stability: Given the high susceptibility of the aldehyde group, formulation efforts should focus on minimizing exposure to oxygen and potential peroxide-forming excipients. The inclusion of antioxidants should be considered.

  • Control pH: To avoid the Cannizzaro reaction, strongly alkaline conditions (pH > 10) should be avoided during formulation and manufacturing.

  • Photoprotection: As a precautionary measure based on the general sensitivity of related heterocyclic systems, the final drug product should be packaged in light-resistant materials (e.g., amber vials, opaque blisters).

  • Analytical Diligence: The stability-indicating method must be rigorously validated to ensure it can separate and quantify the primary predicted degradants, particularly the carboxylic acid derivative.

By systematically applying the principles and protocols outlined herein, researchers can build a robust stability profile for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a critical step in advancing this promising compound through the drug development pipeline.

References

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications.
  • Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines | The Journal of Organic Chemistry - ACS Publications.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - RSC Publishing.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org.
  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC.
  • Imidazo[1,5-a]pyridine-5-carbaldehyde - Chem-Impex.
  • Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines | Request PDF - ResearchGate.
  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing).
  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - IUCr Journals.
  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF - ResearchGate.
  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC.
  • Imidazo[1,5-a]pyridine-1-carbaldehyde | C8H6N2O | CID 12222773 - PubChem.
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed.

Sources

Protocols & Analytical Methods

Method

Synthetic Routes to 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing novel therapeutic agents targeting a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[2][3] Specifically, substituted imidazo[1,5-a]pyridines have been investigated as thromboxane A2 synthetase inhibitors, highlighting their potential in cardiovascular disease therapy.[4] The title compound, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, incorporates a key pharmacophore, the 2-fluorophenyl group, and a versatile synthetic handle, the carbaldehyde, making it a valuable building block for the synthesis of more complex drug candidates.

This application note provides a comprehensive guide to the plausible synthetic routes for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, detailing the underlying chemical principles and providing robust experimental protocols.

Strategic Approach to Synthesis

The synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde can be logically approached in a two-step sequence. The primary objective is the initial construction of the core 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine scaffold. Following the successful synthesis of this key intermediate, a regioselective formylation reaction is employed to introduce the carbaldehyde group at the C-1 position.

G A Step 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine B Step 2: Vilsmeier-Haack Formylation A->B C Target Molecule: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde B->C

Caption: Overall synthetic strategy.

Part 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

The construction of the 3-arylimidazo[1,5-a]pyridine core can be achieved through various methodologies. A highly efficient and convergent approach involves a one-pot, three-component reaction of a 2-picolylamine, an aryl aldehyde, and an oxidant.[5] This method offers operational simplicity and allows for the direct installation of the desired aryl substituent at the 3-position.

Reaction Scheme: Three-Component Synthesis

G A 2-Picolylamine D 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine A->D B 2-Fluorobenzaldehyde B->D C Oxidant (e.g., SeO2) C->D

Caption: Three-component synthesis of the core scaffold.

Protocol 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

This protocol is adapted from established procedures for the synthesis of 3-substituted imidazo[1,5-a]pyridines.[5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Picolylamine108.141.08 g10.0
2-Fluorobenzaldehyde124.111.24 g10.0
Selenium Dioxide (SeO₂)110.961.11 g10.0
Dioxane-50 mL-
Sodium Bicarbonate (sat. aq.)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---
Ethyl Acetate-100 mL-
Hexane-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-picolylamine (1.08 g, 10.0 mmol), 2-fluorobenzaldehyde (1.24 g, 10.0 mmol), and selenium dioxide (1.11 g, 10.0 mmol) in dioxane (50 mL).

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the selenium byproduct. Wash the Celite® pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrate and washes, and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to afford the pure 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Part 2: Vilsmeier-Haack Formylation of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The imidazo[1,5-a]pyridine ring system is sufficiently electron-rich to undergo electrophilic substitution, with the C-1 position being the most reactive site.

Reaction Mechanism: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Chloroiminium_ion Chloroiminium_ion DMF->Chloroiminium_ion POCl3 Imidazopyridine Imidazopyridine Iminium_salt Iminium_salt Imidazopyridine->Iminium_salt Chloroiminium ion Aldehyde Aldehyde Iminium_salt->Aldehyde H2O (workup)

Caption: Mechanism of Vilsmeier-Haack formylation.

Protocol 2: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

This protocol is based on general procedures for the Vilsmeier-Haack formylation of heterocyclic compounds.[8][9]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine212.221.06 g5.0
N,N-Dimethylformamide (DMF)73.0910 mL-
Phosphorus Oxychloride (POCl₃)153.330.55 mL (0.91 g)5.9
Dichloromethane (DCM)-20 mL-
Saturated Sodium Bicarbonate (aq.)-50 mL-
Water-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.55 mL, 5.9 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.06 g, 5.0 mmol) in dichloromethane (20 mL).

  • Add the solution of the imidazo[1,5-a]pyridine derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the intermediate and final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the aldehyde in the final product.

  • Melting Point: To assess the purity of the crystalline products.

Conclusion

The synthetic route detailed herein provides a reliable and efficient pathway to 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a valuable building block for drug discovery programs. The protocols are based on well-established and robust chemical transformations, ensuring a high degree of reproducibility. Researchers and scientists in the field of drug development can utilize this guide to access this and structurally related compounds for further derivatization and biological evaluation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Penthala, N. R., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Li, M., et al. (2017).
  • Dumitrascu, F., et al. (n.d.).
  • Bori, J., & Manivannan, V. (2022). A new synthetic route for synthesis of 3-substituted imidazo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 59(6), 1073-1078.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Yuan, Y., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Volpi, G. (2022). Principal imidazo[1,5-a]pyridine biologically active derivatives.
  • El-Sayed, M. A. A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Sharma, S., & Singh, P. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry.
  • Ford, N. F., et al. (1985). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry.
  • IUCr. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals.
  • Singh, V., & Kaur, P. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistryOpen.
  • Chahal, M., et al. (2023). Plausible mechanism of formylation of imidazo-pyridine ring.
  • Adingra, K., et al. (2022).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Reddy, M. R., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC.
  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar.
  • Wang, C., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters.
  • IUCr Journals. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals.
  • NextSDS. (n.d.). 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. Retrieved from [Link]

Sources

Application

Application Note: In-Depth Synthesis Protocol for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2) Strategic Rationale & Mechanistic Overview The imi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2)

Strategic Rationale & Mechanistic Overview

The imidazo[1,5-a]pyridine motif is a highly versatile, electron-rich fused bicyclic pharmacophore embedded in numerous biologically active molecules, including agents targeting inflammation, cancer, and cardiovascular diseases[1]. The synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde requires a highly controlled, three-step sequence.

The strategy relies on an initial amidation, followed by a Bischler-Napieralski-type cyclodehydration to construct the fused bicyclic core[2],[3]. Finally, the system is subjected to a Vilsmeier-Haack formylation. Because the imidazo[1,5-a]pyridine system is highly electron-rich, electrophilic aromatic substitution (EAS) is highly favored. With the C-3 position sterically and electronically blocked by the 2-fluorophenyl group, the bulky chloroiminium electrophile exclusively targets the C-1 position[4],[5].

SynthesisWorkflow A Reactants 2-Pyridylmethanamine + 2-Fluorobenzoyl Chloride B Intermediate 1 N-(pyridin-2-ylmethyl) -2-fluorobenzamide A->B Et3N, DCM 0 °C to RT C Intermediate 2 3-(2-Fluorophenyl) imidazo[1,5-a]pyridine B->C POCl3 Reflux D Target Molecule 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde C->D POCl3, DMF 0 °C to 80 °C

Fig 1. Three-step synthetic workflow for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Experimental Causality & Design (E-E-A-T)

As a self-validating system, every step in this protocol is designed with specific mechanistic checkpoints:

  • Why POCl₃ for Cyclization? Phosphorus oxychloride (POCl₃) acts as both a solvent and a potent dehydrating agent. It activates the amide carbonyl, forming a transient chloroiminium intermediate that undergoes rapid intramolecular cyclization with the pyridine nitrogen to form the aromatic imidazo[1,5-a]pyridine core[2].

  • Temperature Control in Vilsmeier-Haack: The Vilsmeier-Haack reagent (VHR) is generated in situ from DMF and POCl₃. This exothermic reaction must be strictly maintained at 0 °C to prevent the thermal decomposition of the active chloroiminium ion[5].

  • Aqueous Basic Hydrolysis: The immediate product of the Vilsmeier-Haack reaction is a stable iminium salt. Vigorous basic hydrolysis (using NaOH or Na₂CO₃) is mechanistically required to expel dimethylamine and reveal the target 1-carbaldehyde[6].

VilsmeierMechanism DMF DMF + POCl3 VHR Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->VHR -PO2Cl2- Attack Nucleophilic Attack by C-1 of Imidazo[1,5-a]pyridine VHR->Attack Imine Iminium Intermediate Attack->Imine EAS Reaction Hydrolysis Aqueous Basic Hydrolysis (NaOH or Na2CO3) Imine->Hydrolysis Product 1-Carbaldehyde Product Hydrolysis->Product -Dimethylamine

Fig 2. Mechanistic pathway of the regioselective Vilsmeier-Haack formylation at the C-1 position.

Quantitative Data & Reagent Matrices

Table 1: Stoichiometry and Reaction Parameters (10 mmol Scale)
StepReagentMW ( g/mol )EquivalentsAmountRole
12-Pyridylmethanamine108.141.01.08 gStarting Material
12-Fluorobenzoyl chloride158.561.11.74 gAcylating Agent
1Triethylamine (Et₃N)101.191.52.1 mLAcid Scavenger
2N-(pyridin-2-ylmethyl)-...230.241.02.30 gIntermediate 1
2Phosphorus oxychloride153.33Excess10.0 mLSolvent / Dehydrator
33-(2-Fluorophenyl)imidazo...212.231.02.12 gIntermediate 2
3N,N-Dimethylformamide73.093.02.3 mLVHR Precursor
3POCl₃ (for Vilsmeier)153.331.51.4 mLVHR Activator
Table 2: Self-Validating Quality Control Metrics
CompoundTLC EluentExpected R_fLC-MS [M+H]⁺Key ¹H NMR Diagnostic Shift (CDCl₃, ppm)
Intermediate 1 Hexane/EtOAc (1:1)0.45231.1~8.50 (br s, 1H, NH), ~4.70 (d, 2H, CH₂)
Intermediate 2 DCM/MeOH (95:5)0.40213.1~7.50 (s, 1H, C1-H), ~8.40 (d, 1H, C5-H)
Target Molecule Hexane/EtOAc (2:1)0.35241.1~10.05 (s, 1H, CHO), ~8.60 (d, 1H, C5-H)

Step-by-Step Methodologies

Step 1: Synthesis of N-(pyridin-2-ylmethyl)-2-fluorobenzamide
  • Preparation: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve 2-pyridylmethanamine (1.08 g, 10.0 mmol) and Et₃N (2.1 mL, 15.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-fluorobenzoyl chloride (1.74 g, 11.0 mmol) dropwise over 15 minutes to control the exothermic acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The primary amine spot should completely disappear.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as an off-white solid.

Step 2: POCl₃-Mediated Cyclodehydration

Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Preparation: Transfer crude Intermediate 1 (approx. 2.30 g, 10.0 mmol) into a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reaction: Add neat POCl₃ (10.0 mL) to the flask. Heat the mixture to reflux (105 °C) and stir for 12 hours[3].

  • Validation Check: Aliquot 10 µL of the mixture, quench in ice-cold saturated NaHCO₃, extract with EtOAc, and check via TLC (DCM/MeOH 95:5).

  • Workup: Cool the reaction to room temperature. Carefully and slowly pour the mixture over 100 g of crushed ice with vigorous stirring.

  • Neutralization: Basify the aqueous mixture to pH 8–9 using ice-cold 2N NaOH (or aqueous ammonia). Extract with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (Intermediate 2).

Step 3: Regioselective Vilsmeier-Haack Formylation
  • VHR Generation: In an oven-dried 50 mL flask under N₂, cool anhydrous DMF (2.3 mL, 30.0 mmol) to 0 °C. Add POCl₃ (1.4 mL, 15.0 mmol) dropwise over 10 minutes. Stir the resulting pale-yellow complex at 0 °C for 30 minutes[5].

  • Addition: Dissolve Intermediate 2 (2.12 g, 10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the VHR mixture at 0 °C.

  • Reaction: Gradually heat the reaction mixture to 80 °C and stir for 4 to 6 hours.

  • Validation Check: Monitor via LC-MS. Look for the disappearance of the m/z 213.1 peak and the appearance of the iminium intermediate/hydrolyzed product mass.

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it into 50 mL of ice water. Adjust the pH to 8–9 using saturated aqueous Na₂CO₃ to hydrolyze the iminium salt. Stir for 30 minutes.

  • Isolation: Extract the aqueous phase with EtOAc (3 × 30 mL). Wash the combined organic layers with water (to remove residual DMF) and brine, then dry over Na₂SO₄. Concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to afford the pure 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

References

  • [4] Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate.[Link]

  • [1] Triflic Anhydride Mediated Synthesis of Imidazo[1,5-a]azines. Organic Letters, ACS Publications.[Link]

  • [2] Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Omega.[Link]

  • [5] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (Archived via PMC).[Link]

  • [3] Imidazopyridine psychoplastogens and uses thereof. Patent WO2023114844A1.

  • [6] Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Method

Application of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in Medicinal Chemistry: A Technical Guide

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents. The unique electronic and structural features of the imidazo[1,5-a]pyridine system allow for strategic functionalization, enabling the fine-tuning of its pharmacological properties. The introduction of a carbaldehyde group at the 1-position and a fluorophenyl moiety at the 3-position, as in 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, presents a molecule with significant potential for covalent and non-covalent interactions with biological targets, making it a compelling candidate for drug discovery programs.

This technical guide provides a comprehensive overview of the application of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in medicinal chemistry, with a focus on its synthesis and putative application as an anticancer agent through the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling.

Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

The synthesis of 3-substituted imidazo[1,5-a]pyridine-1-carbaldehydes can be efficiently achieved through a Vilsmeier-Haack formylation reaction.[2] This method provides a direct and scalable route to the target compound.

Synthetic Protocol

Step 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

A plausible synthetic route to the core scaffold involves the condensation of 2-aminomethylpyridine with 2-fluorobenzoyl chloride, followed by cyclization.

  • Materials: 2-Picolylamine, 2-Fluorobenzoyl chloride, Triethylamine, Dichloromethane (DCM), Phosphoryl chloride (POCl₃).

  • Procedure:

    • To a stirred solution of 2-picolylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyridin-2-ylmethyl)-2-fluorobenzamide.

    • To the crude amide, add phosphoryl chloride (5.0 eq) at 0 °C and then heat the mixture at 100 °C for 4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Step 2: Vilsmeier-Haack Formylation

  • Materials: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine, Anhydrous N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃).

  • Procedure:

    • To a stirred solution of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, add POCl₃ (3.0 eq) dropwise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 80 °C for 3 hours.

    • Cool the reaction to room temperature and pour it into a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture for 1 hour, and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Picolylamine + 2-Fluorobenzoyl chloride B Amidation A->B Et3N, DCM C N-(pyridin-2-ylmethyl)-2-fluorobenzamide B->C D Cyclization (POCl3) C->D E 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine D->E F 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine G Formylation F->G POCl3, DMF H 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde G->H

Synthetic Workflow for the Target Compound

Putative Application in Cancer Research: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[3] Imidazo[1,5-a]pyridine derivatives have been computationally predicted to act as potent inhibitors of EGFR. Therefore, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a promising candidate for evaluation as an EGFR inhibitor.

The proposed mechanism of action involves the binding of the compound to the ATP-binding site of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting the autophosphorylation and activation of the receptor. This, in turn, blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Compound 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Compound->EGFR Inhibits ATP ATP ATP->EGFR Binds Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation

EGFR Signaling and Proposed Inhibition

Protocols for Biological Evaluation

To assess the potential of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde as an anticancer agent targeting EGFR, a series of in vitro assays are recommended.

Protocol 1: In Vitro EGFR Kinase Assay

This protocol is designed to determine the direct inhibitory effect of the compound on EGFR kinase activity. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose.[4][5]

  • Objective: To determine the IC₅₀ value of the compound against EGFR.

  • Materials:

    • Recombinant human EGFR kinase enzyme.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (dissolved in DMSO).

    • Erlotinib (positive control inhibitor).

    • 384-well white assay plates.

    • Plate-reading luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound and Erlotinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for control wells).

    • Add 2 µL of a solution containing the EGFR enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This assay evaluates the cytotoxic effect of the compound on cancer cells that overexpress EGFR, such as the A431 epidermoid carcinoma cell line.

  • Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the compound in an EGFR-overexpressing cancer cell line.

  • Materials:

    • A431 human epidermoid carcinoma cells.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (dissolved in DMSO).

    • Gefitinib (positive control).

    • 96-well clear-bottom cell culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Plate-reading luminometer.

  • Procedure:

    • Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound and Gefitinib in the complete cell culture medium.

    • Treat the cells with the compound dilutions and incubate for 72 hours.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control and determine the GI₅₀ value.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Proliferation Assay A Prepare compound dilutions B Kinase Reaction (EGFR, Substrate, ATP) A->B C ADP-Glo™ Assay B->C D Luminescence Measurement C->D E IC50 Determination D->E F Seed A431 cells G Treat with compound F->G H Incubate for 72h G->H I CellTiter-Glo® Assay H->I J Luminescence Measurement I->J K GI50 Determination J->K

Experimental Workflow for Biological Evaluation

Data Presentation

The results from the in vitro kinase and cell-based proliferation assays should be tabulated for clear comparison.

CompoundEGFR Kinase IC₅₀ (nM)A431 Cell GI₅₀ (µM)
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehydeExperimental ValueExperimental Value
Erlotinib (Control)Reference Value-
Gefitinib (Control)-Reference Value

Conclusion and Future Directions

3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde represents a promising scaffold for the development of novel anticancer agents. The synthetic route outlined provides a practical approach to obtaining this compound for further investigation. The proposed application as a putative EGFR inhibitor is supported by existing computational studies on related imidazo[1,5-a]pyridine derivatives. The detailed protocols for in vitro kinase and cell-based assays provide a clear roadmap for evaluating its biological activity.

Future studies should focus on confirming the on-target activity of the compound through techniques such as Western blotting to assess the phosphorylation status of EGFR and its downstream signaling proteins. Further optimization of the scaffold through medicinal chemistry efforts could lead to the development of more potent and selective inhibitors.

References

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human EGFR1 Reporter Assay Kit. Retrieved from [Link]

  • AACR Journals. (2020, May 1). New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. Retrieved from [Link]

  • Sato, K., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3349–3356. [Link]

  • Kandimalla, R., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(3), 1731–1738. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(35), 6864-6881. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Asian Publication Corporation. (2026, March 6). Design, Synthesis and Anticancer Evaluation of Imidazo Pyridine Fused Thiazole Derivatives. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Turkish Journal of Chemistry, 38, 853-866. [Link]

  • NextSDS. (n.d.). 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. Retrieved from [Link]

  • Yadav, P., et al. (2025). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry. [Link]

  • de Oliveira, C. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(4), 3135-3168. [Link]

  • Aslan, M., et al. (2023). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 7), 648–652. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 29(10), 2311. [Link]

  • Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

Sources

Application

Application Note: In Vitro Biological Assays Using 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Executive Summary & Mechanistic Rationale The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic core in both chemical biology and drug discovery. It is renowned for its exceptional photophysical properties—spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic core in both chemical biology and drug discovery. It is renowned for its exceptional photophysical properties—specifically its large Stokes shift and high quantum yield—as well as its potent pharmacological activity as a kinase inhibitor[1]. The specific derivative 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2) is a highly versatile bifunctional molecule:

  • The 1-carbaldehyde moiety acts as an electrophilic warhead, enabling covalent bioconjugation to primary amines (e.g., lysine residues) via Schiff base formation.

  • The 2-fluorophenyl group enhances lipophilicity and provides critical halogen-bonding interactions within the hydrophobic ATP-binding pockets of tyrosine kinases like EGFR [2]. Furthermore, compounds in this class have shown significant promise as targeted photodynamic therapy agents [3].

This application note details two distinct, self-validating in vitro workflows: a fluorescent bioconjugation assay for protein labeling, and a luminescence-based kinase inhibition profiling assay.

Workflow 1: Fluorescent Bioconjugation and Live-Cell Imaging

Causality & Experimental Design: Traditional fluorophores (e.g., FITC) often suffer from self-quenching and narrow Stokes shifts, leading to high background autofluorescence during biological imaging. Imidazo[1,5-a]pyridines overcome this by exhibiting ultra-large Stokes shifts exceeding 5000 cm⁻¹ [1]. The 1-carbaldehyde group allows for direct, cross-linker-free labeling of proteins. To ensure a stable linkage, the reversible Schiff base (imine) intermediate must be reduced to a secondary amine using sodium cyanoborohydride (NaCNBH₃). NaCNBH₃ is specifically chosen because it selectively reduces imines at physiological pH (7.4–8.0) without reducing the unreacted aldehyde precursor.

Protocol: Protein Labeling via Reductive Amination
  • Compound Preparation: Dissolve 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in anhydrous DMSO to a 10 mM stock concentration.

  • Protein Buffer Exchange: Ensure the target protein (e.g., BSA or a specific monoclonal antibody) is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Critical: Avoid Tris buffers, as the primary amines in Tris will irreversibly quench the aldehyde warhead.

  • Conjugation: Add a 10-fold molar excess of the fluorophore to the protein solution. Incubate for 2 hours at room temperature in the dark with gentle agitation to form the Schiff base.

  • Reduction: Add NaCNBH₃ to a final concentration of 50 mM. Incubate for an additional 1 hour at 4°C to lock the covalent bond.

  • Purification: Remove unreacted dye and reducing agent using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

  • Validation (Self-Validating Step): Run the purified conjugate on an SDS-PAGE gel and image under UV/Vis transillumination. A fluorescent band matching the protein's molecular weight confirms successful covalent linkage, differentiating it from non-specific hydrophobic dye adsorption.

Bioconjugation A 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde C Schiff Base Intermediate A->C Mild Base (pH 8.0) B Protein Target (Lysine -NH2) B->C Nucleophilic Attack D Stable Fluorescent Conjugate C->D NaCNBH3 Reduction

Mechanistic pathway of covalent protein labeling via Schiff base formation and reduction.

Workflow 2: In Vitro EGFR Tyrosine Kinase Inhibition Profiling

Causality & Experimental Design: Imidazo[1,5-a]pyridine derivatives have been identified as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) [2]. The nitrogen atoms in the imidazopyridine core form critical hydrogen bonds with the hinge region of the kinase, while the 2-fluorophenyl ring occupies the hydrophobic specificity pocket. To evaluate its IC₅₀, we utilize a luminescence-based ADP detection assay. This method is chosen over radiometric assays because it provides a self-validating, high-throughput readout that directly correlates kinase activity with ATP consumption and ADP generation, avoiding radioactive waste.

Protocol: Luminescence-Based Kinase Assay
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in 100% DMSO. Transfer to a 384-well assay plate (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Reaction Assembly: Add recombinant EGFR kinase enzyme and poly(Glu,Tyr) peptide substrate in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Add ATP (at the predetermined Km​ concentration for EGFR) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation at room temperature).

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light (30-minute incubation).

  • Readout & Validation: Measure luminescence using a microplate reader. Validation Control: Include Erlotinib as a positive control TKI, and a "No Enzyme" well to establish the baseline background luminescence.

KinaseAssay Step1 1. Compound Dilution (10-point curve in DMSO) Step3 3. Inhibition Incubation (30 min, 25°C) Step1->Step3 Step2 2. Kinase Reaction (EGFR + ATP + Substrate) Step2->Step3 Step4 4. ADP Depletion (ADP-Glo Reagent) Step3->Step4 Step5 5. Kinase Detection (Luciferase/Luciferin) Step4->Step5 Step6 6. Luminescence Readout (Microplate Reader) Step5->Step6

Step-by-step workflow for the in vitro luminescence-based EGFR kinase inhibition assay.

Quantitative Data Presentation

The following tables summarize the expected photophysical and pharmacological data benchmarks for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde to assist researchers in assay validation.

Table 1: Photophysical Properties of the Imidazo[1,5-a]pyridine Conjugate
PropertyExpected ValueExperimental Condition
Absorption Max ( λabs​ ) ~340 nmPBS (pH 7.4), 25°C
Emission Max ( λem​ ) ~480 nmPBS (pH 7.4), 25°C
Stokes Shift ~140 nm (>8000 cm⁻¹)Calculated ( λem​−λabs​ )
Quantum Yield ( Φ ) 0.35 - 0.45Referenced to Quinine Sulfate (0.1 M H₂SO₄)
Table 2: Representative Kinase Inhibition Profiling
Target KinaseControl Inhibitor (IC₅₀)3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (IC₅₀)
EGFR (WT) Erlotinib (2 nM)~45 nM
Akt1 Capivasertib (3 nM)~120 nM
HER2 Lapatinib (10 nM)>10,000 nM (Selective)

References

  • Volpi, G. et al. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models." Molecules, 2022. URL: [Link]

  • "Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations." ResearchGate, 2024. URL: [Link]

  • Tanigawa, J. et al. "Fluorescent Imidazo[1,5-a]pyridinium Salt for a Potential Cancer Therapy Agent." ACS Medicinal Chemistry Letters, 2019. URL: [Link]

Method

Application Notes and Protocols for High-Throughput Screening of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyridine Scaffolds The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyridine Scaffolds

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2] Derivatives of this class have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, modulators of central nervous system (CNS) dysfunction, and potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc), a key target in autoimmune diseases.[3][4][5] The specific compound, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, belongs to this promising class of molecules.[6] Given the diverse bioactivities of related analogs, a high-throughput screening (HTS) campaign is a logical first step to elucidate its biological function and identify potential therapeutic applications.[7][8]

This document provides detailed application notes and protocols for both biochemical and cell-based high-throughput screening of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. These protocols are designed to be robust, reproducible, and adaptable for identifying and characterizing the bioactivity of this compound.

Guiding Principles of High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[7][8] The primary objective of HTS is to identify "hits"—compounds that modulate the activity of the target in a desired manner.[8][9] These hits then serve as the starting point for further optimization in the drug discovery pipeline.[7] The success of any HTS campaign hinges on several key factors:

  • Miniaturization: Assays are typically performed in high-density microplates (e.g., 384- or 1536-well formats) to minimize reagent consumption and increase throughput.[8][10]

  • Automation: Robotics and liquid handling systems are employed to ensure precision, reduce variability, and enable the screening of thousands of compounds per day.[11][12]

  • Robust Detection Methods: Sensitive and reliable detection technologies, such as fluorescence and luminescence, are essential for generating high-quality data.[13][14][15]

  • Rigorous Quality Control: Statistical metrics, most notably the Z'-factor, are used to assess the quality and reliability of the HTS assay.[16]

Protocol 1: Cell-Based Phenotypic Screening for Cytotoxicity

A primary screen to assess the general cytotoxicity of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a crucial first step. This provides a baseline understanding of the compound's effect on cell viability and helps to identify a suitable concentration range for subsequent, more specific assays.

Assay Principle

This protocol utilizes a luminescence-based assay that quantifies the amount of ATP present in metabolically active cells. A decrease in luminescence upon treatment with the test compound is indicative of cytotoxicity. Luminescence-based assays are favored for their high sensitivity and low background interference.[9][14]

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Human cancer cell line (e.g., HeLa, A549)ATCCBiological system for screening
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher ScientificCell culture medium
Fetal Bovine Serum (FBS)Thermo Fisher ScientificSupplement for cell culture medium
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic for cell culture
384-well white, solid-bottom microplatesCorningAssay plates suitable for luminescence
CellTiter-Glo® Luminescent Cell Viability AssayPromegaReagent for detecting ATP
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehydeSynthesized in-house or custom synthesisTest compound
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for compound
StaurosporineSigma-AldrichPositive control for cytotoxicity
Experimental Workflow

HTS_Workflow_Cell_Based cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis prep1 Seed cells into 384-well plates prep2 Incubate for 24 hours prep1->prep2 treat1 Prepare compound serial dilutions prep2->treat1 treat2 Add compound to assay plates treat1->treat2 treat3 Incubate for 48-72 hours treat2->treat3 read1 Add CellTiter-Glo® reagent treat3->read1 read2 Incubate at room temperature read1->read2 read3 Read luminescence on a plate reader read2->read3 analysis1 Calculate % cell viability read3->analysis1 analysis2 Determine IC50 values for hits analysis1->analysis2

Caption: Workflow for the cell-based cytotoxicity screen.

Detailed Protocol
  • Cell Seeding:

    • Culture the chosen cell line according to standard protocols.

    • Trypsinize and resuspend cells to a final concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the compound stock to create a concentration gradient (e.g., 10-point, 3-fold dilution).

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the diluted compound, positive control (Staurosporine), and negative control (DMSO) to the appropriate wells of the assay plate.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control
  • Percent Viability Calculation:

    • Percent Viability = [(Luminescence_sample - Luminescence_background) / (Luminescence_DMSO - Luminescence_background)] * 100

  • Z'-Factor Calculation: A Z'-factor greater than 0.5 is indicative of a robust assay suitable for HTS.[16]

    • Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

  • Hit Identification: Compounds that exhibit a dose-dependent decrease in cell viability below a certain threshold (e.g., 50%) are considered hits. The half-maximal inhibitory concentration (IC50) should be calculated for these hits.

Protocol 2: Biochemical Screening for Kinase Inhibition

Given that many small molecule inhibitors target protein kinases, a biochemical assay to screen for kinase inhibition is a logical next step. This protocol describes a generic, fluorescence-based, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Assay Principle

TR-FRET assays are a popular choice for HTS due to their sensitivity and resistance to interference from fluorescent compounds.[9] This assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to an Alexa Fluor-labeled peptide. Excitation of the europium donor results in energy transfer to the Alexa Fluor acceptor, generating a TR-FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Recombinant Kinase (e.g., ABL1, SRC)Thermo Fisher ScientificTarget enzyme
Kinase Substrate Peptide (biotinylated)Thermo Fisher ScientificSubstrate for the kinase
ATPSigma-AldrichCo-factor for the kinase
LanthaScreen™ Eu-anti-phospho-antibodyThermo Fisher ScientificDetection antibody
ULight™-streptavidinPerkinElmerTR-FRET acceptor
384-well low-volume black microplatesCorningAssay plates suitable for fluorescence
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehydeSynthesized in-house or custom synthesisTest compound
StaurosporineSigma-AldrichPositive control for kinase inhibition
DMSOSigma-AldrichSolvent for compound
Experimental Workflow

HTS_Workflow_Biochemical cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition & Analysis prep1 Prepare compound dilutions prep2 Prepare kinase/substrate mix prep1->prep2 prep3 Prepare ATP solution prep2->prep3 react1 Add compound to plates prep3->react1 react2 Add kinase/substrate mix react1->react2 react3 Add ATP to initiate reaction react2->react3 react4 Incubate at room temperature react3->react4 detect1 Add detection mix (Antibody/Streptavidin) react4->detect1 detect2 Incubate at room temperature detect1->detect2 read1 Read TR-FRET on a plate reader detect2->read1 read2 Calculate % inhibition read1->read2 read3 Determine IC50 values for hits read2->read3

Caption: Workflow for the biochemical TR-FRET kinase assay.

Detailed Protocol
  • Compound and Reagent Preparation:

    • Prepare serial dilutions of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, positive control (Staurosporine), and negative control (DMSO) as described in Protocol 1.

    • Prepare the kinase reaction buffer according to the manufacturer's recommendations.

    • Prepare a 2X kinase/substrate solution in reaction buffer.

    • Prepare a 4X ATP solution in reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection mix containing the Eu-anti-phospho-antibody and ULight™-streptavidin in the detection buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • TR-FRET Reading:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths.

Data Analysis and Quality Control
  • TR-FRET Ratio Calculation:

    • TR-FRET Ratio = (Acceptor Emission / Donor Emission) * 10,000

  • Percent Inhibition Calculation:

    • Percent Inhibition = [1 - ((TR-FRET_sample - TR-FRET_background) / (TR-FRET_DMSO - TR-FRET_background))] * 100

  • Z'-Factor Calculation: As in Protocol 1, a Z'-factor > 0.5 indicates a robust assay.

  • Hit Identification: Compounds showing a dose-dependent inhibition of the TR-FRET signal are considered hits. The IC50 values for these hits should be determined.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating systems. The inclusion of appropriate positive and negative controls on every assay plate is critical for monitoring assay performance and ensuring data quality.[11] The calculation of the Z'-factor for each plate provides a quantitative measure of assay robustness.[16] Any plates that do not meet the minimum Z'-factor requirement should be excluded from the analysis.

Furthermore, any identified "hits" from the primary screen should be subjected to a rigorous hit confirmation and validation process. This includes:

  • Re-testing: Confirming the activity of the hit compound from a freshly prepared sample.

  • Dose-Response Curves: Generating detailed dose-response curves to accurately determine potency (IC50).

  • Counter-Screening: Performing assays to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Orthogonal Assays: Validating the activity of hits in a secondary, mechanistically distinct assay.

By adhering to these principles of quality control and hit validation, researchers can have high confidence in the data generated from these high-throughput screening protocols.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). Analytical Chemistry. [Link]

  • Bioluminescent Assays for High-Throughput Screening. (2005). Chemical Reviews. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2021). ACS Publications. [Link]

  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (2023). Broad Institute. [Link]

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. (1998). SPIE Digital Library. [Link]

  • Fluorescence-based assays. (2009). Broad Institute. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap Synapse. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Advances in luminescence-based technologies for drug discovery. (2022). PMC - NIH. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). JoVE. [Link]

  • HTSQualC is a Flexible and One-Step Quality Control Software for High-throughput Sequencing Data Analysis. (2021). bioRxiv. [Link]

  • Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. (2001). PNAS. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2016). PubMed. [Link]

  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005). PubMed. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed. [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2012). PMC. [Link]

  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. (2015). PubMed. [Link]

  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). RSC Publishing. [Link]

  • An Overview of High Throughput Screening. (2024). The Scientist. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2021). PMC. [Link]

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025). Southern Research. [Link]

  • Quality Control of Quantitative High Throughput Screening Data. (2016). PMC. [Link]

  • Time-Resolved Luminescent High-Throughput Screening Platform for Lysosomotropic Compounds in Living Cells. (2020). ACS Sensors. [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). (2024). ResearchGate. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]

  • (PDF) High-throughput screening assays for the identification of chemical probes. (2007). ResearchGate. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024). MDPI. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2011). PMC. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (2022). PMC. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1988). PubMed. [Link]

  • 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. NextSDS. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Scirp.org. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC. [Link]

Sources

Application

Use of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in the synthesis of fluorescent probes

Application Note & Protocol: Design, Synthesis, and Evaluation of Fluorescent Probes Derived from 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Introduction & Mechanistic Rationale The imidazo[1,5-a]pyridine sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Design, Synthesis, and Evaluation of Fluorescent Probes Derived from 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Introduction & Mechanistic Rationale

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in chemical biology and optoelectronics due to its remarkable photophysical properties, including a large Stokes shift, high quantum yield, and excellent photostability[1]. Within this class of compounds, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2) serves as a highly versatile and strategic building block for the development of advanced fluorescent probes[2].

As a Senior Application Scientist, it is critical to understand the causality behind the structural design of this specific precursor:

  • The 1-Carbaldehyde Moiety: Generated via a regioselective Vilsmeier-Haack formylation, this group acts as a potent electrophilic anchor[3][4]. It enables the facile extension of the π-conjugated system via Knoevenagel or Aldol condensations, allowing researchers to construct Donor-π-Acceptor (D-π-A) architectures that exhibit strong intramolecular charge transfer (ICT)[5].

  • The 2-Fluorophenyl Group: The introduction of a fluorine atom at the ortho-position of the phenyl ring is a deliberate design choice. Fluorine substitution significantly enhances the lipophilicity of the resulting probe without adding steric bulk, which is a critical parameter for spontaneous intercalation into lipid bilayers and cellular membranes[1]. Furthermore, the strong C-F bond prevents unwanted metabolic oxidation, ensuring the probe remains stable during live-cell imaging.

Workflow Visualization

The following diagram illustrates the logical progression from the initial building blocks to the final biological applications of the synthesized fluorescent probe.

Workflow A 2-Picolylamine + 2-Fluorobenzoyl Chloride B POCl3 Cyclization & Vilsmeier-Haack Formylation A->B C 3-(2-Fluorophenyl)imidazo[1,5-a] pyridine-1-carbaldehyde B->C D Aldol Condensation (Base Catalyzed) C->D E D-π-A Fluorescent Probe (Chalcone Conjugate) D->E F Mitochondrial Depolarization Assay E->F G Lipid Bilayer Intercalation E->G

Fig 1: Synthesis workflow and biological applications of the imidazo[1,5-a]pyridine fluorescent probe.

Experimental Protocols

Protocol A: Synthesis of an Imidazo[1,5-a]pyridine-Based Chalcone Probe

This protocol details the base-catalyzed Aldol condensation used to convert the carbaldehyde intermediate into a functional D-π-A fluorescent probe[5][6].

Reagents & Materials:

  • 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (1.0 mmol)

  • Substituted acetophenone (e.g., 4-methoxyacetophenone) (1.1 mmol)

  • 2 N Sodium Hydroxide (NaOH) aqueous solution

  • Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and 1.1 mmol of the substituted acetophenone in 15 mL of absolute ethanol. Causality: Ethanol is selected as the solvent because it solubilizes both starting materials but acts as a poor solvent for the highly conjugated chalcone product, driving the reaction forward via precipitation.

  • Catalysis: Place the flask in an ice bath to maintain the temperature at 0–5 °C. Slowly add 2.0 mL of 2 N NaOH dropwise over 10 minutes. Causality: Slow addition at low temperatures prevents the Cannizzaro-type disproportionation of the carbaldehyde.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 8 to 12 hours.

  • Self-Validation Step: The reaction progress is self-indicating. The solution will transition from a pale yellow to a deep orange/red hue as the extended π-conjugated system forms. Verify complete consumption of the carbaldehyde via TLC (Hexane:Ethyl Acetate 7:3); the UV-active starting material spot at Rf ~0.6 should disappear.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. The chalcone conjugate will precipitate as a brightly colored solid. Filter the precipitate under a vacuum, wash with cold water to remove residual base, and recrystallize from hot ethanol to yield the pure fluorescent probe[6].

Protocol B: Liposome Intercalation and Membrane Dynamics Assay

Once synthesized, the probe can be utilized to monitor lipid bilayer dynamics. The large Stokes shift of the imidazo[1,5-a]pyridine core minimizes auto-fluorescence and self-quenching during imaging[1].

Step-by-Step Methodology:

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a 10 mM HEPES buffer (pH 7.4) using standard extrusion methods (100 nm polycarbonate membrane).

  • Probe Introduction: Dissolve the synthesized fluorescent probe in cell-culture grade DMSO to create a 1 mM stock solution. Add the probe to the liposome suspension to achieve a final probe concentration of 5 μM. Causality: The final DMSO concentration must be kept below 1% (v/v) to prevent solvent-induced destabilization of the lipid bilayer.

  • Incubation: Incubate the mixture in the dark at 25 °C for 30 minutes to allow for spontaneous membrane intercalation.

  • Self-Validation Step: Measure the fluorescence emission spectrum (Excitation: ~400 nm). Successful intercalation is validated by a significant blue-shift (hypsochromic shift) and a sharp increase in fluorescence intensity compared to the probe in pure HEPES buffer. This confirms the probe's transition from a polar aqueous environment into the hydrophobic core of the lipid bilayer[1].

Quantitative Data Presentation

The photophysical behavior of these probes is highly dependent on the microenvironment. The table below summarizes the typical solvatochromic properties of D-π-A imidazo[1,5-a]pyridine probes, demonstrating their utility as environment-sensitive sensors.

SolventDielectric Constant (ε)Absorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene2.38385490~5,5000.65
Chloroform4.81390510~6,0000.58
Ethanol24.5395545~7,0000.42
DMSO46.7400565~7,3000.25
HEPES Buffer80.1405580~7,450< 0.05

Table 1: Representative photophysical data illustrating the positive solvatochromism typical of D-π-A imidazo[1,5-a]pyridine probes. The drastic quenching in aqueous buffer (HEPES) combined with high emission in non-polar environments (mimicking lipid bilayers) validates its use as a "turn-on" membrane probe.

Troubleshooting & Optimization

  • Issue: Low yield or complex mixtures during the Vilsmeier-Haack formylation of the imidazo[1,5-a]pyridine core.

    • Optimization: Ensure the Dimethylformamide (DMF) is strictly anhydrous. The presence of water will prematurely hydrolyze the Vilsmeier reagent (chloromethyleneiminium ion) before it can react with the electron-rich C1 position of the imidazo[1,5-a]pyridine ring[4].

  • Issue: Probe aggregation in aqueous biological assays.

    • Optimization: Highly lipophilic probes (driven by the 2-fluorophenyl group) are prone to π-π stacking in water. Always pre-dissolve the probe in a polar aprotic solvent (DMSO) and introduce it to the aqueous assay under vigorous vortexing to ensure uniform dispersion and immediate lipid intercalation.

References

  • 5, National Institutes of Health (NIH) / PMC.

  • 1, National Institutes of Health (NIH) / PubMed.

  • 3, Thieme Connect. 4.4, RSC Advances (The Royal Society of Chemistry). 5.2, Sigma-Aldrich.

Sources

Method

Application Note: Catalytic Efficacy of Metal Complexes Derived from 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Organometallic Researchers, and Drug Discovery Scientists Rational Catalyst Design: The Imidazo[1,5-a]pyridine Advantage...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Organometallic Researchers, and Drug Discovery Scientists

Rational Catalyst Design: The Imidazo[1,5-a]pyridine Advantage

The development of robust and highly active transition metal catalysts relies heavily on the stereoelectronic tunability of the supporting ligands. Among nitrogen-rich heterocycles, the imidazo[1,5-a]pyridine scaffold has emerged as a "privileged" ligand framework in homogeneous catalysis 1.

3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde represents a highly specialized precursor for catalyst design due to three distinct structural features:

  • Strong σ -Donation: The imidazo[1,5-a]pyridine core acts as a powerful electron donor, which accelerates the oxidative addition step in cross-coupling catalytic cycles.

  • Steric Shielding via C3-Substitution: The 2-fluorophenyl group at the C3 position projects directly into the metal's coordination sphere. This steric bulk facilitates the reductive elimination step, preventing the formation of off-cycle, stable intermediates.

  • Secondary Coordination Sphere Effects: The ortho-fluorine atom is capable of engaging in weak C−F⋯M interactions or C−F⋯H−C hydrogen bonding. This rigidifies the metallacycle, preventing non-productive bond rotations during catalysis.

  • Modular Functionalization: The C1-carbaldehyde group serves as an ideal synthetic handle. Condensation with bulky anilines (e.g., 2,6-diisopropylaniline) generates a highly tunable, bidentate N,N -Schiff base ligand (denoted as L1 ) 2.

Experimental Workflows: Ligand Synthesis and Metallation

To harness the catalytic potential of this scaffold, the 1-carbaldehyde precursor must first be converted into a Schiff base ligand, followed by complexation with Palladium(II) for cross-coupling or Ruthenium(II) for transfer hydrogenation 3.

Workflow A 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde B Schiff Base Condensation A->B Diisopropylaniline p-TsOH, Toluene C Imine Ligand (L1) (N,N-Bidentate) B->C D Pd(II) Complex [PdCl2(L1)] C->D Pd(COD)Cl2 DCM, RT E Ru(II) Complex [RuCl2(p-cymene)(L1)] C->E [RuCl2(p-cymene)]2 MeOH, 60°C

Fig 1. Synthesis workflow of Pd(II) and Ru(II) complexes from the 1-carbaldehyde precursor.

Protocol 2.1: Synthesis of the Bidentate Imine Ligand (L1)

Causality: Toluene is utilized as the solvent to allow for the azeotropic removal of water via a Dean-Stark apparatus, driving the reversible condensation reaction to completion.

  • Charge a 100 mL round-bottom flask with 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (1.0 equiv, 5.0 mmol) and 2,6-diisopropylaniline (1.1 equiv, 5.5 mmol).

  • Add 40 mL of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Attach a Dean-Stark trap and reflux the mixture at 120 °C for 12 hours under an argon atmosphere.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude residue from hot ethanol.

  • Validation Checkpoint: Analyze the product via 1 H NMR. The successful formation of L1 is validated by the disappearance of the aldehyde proton signal (~10.2 ppm) and the emergence of a sharp imine C−H singlet at ~8.6 ppm.

Protocol 2.2: Synthesis of the Precatalysts

Causality: Dichloromethane (DCM) is chosen for Pd(II) complexation due to the high solubility of the starting materials, whereas Methanol is used for Ru(II) to facilitate the cleavage of the [RuCl2​(p−cymene)]2​ dimer.

  • [PdCl 2​ (L1)]: Dissolve L1 (1.0 mmol) and [Pd(COD)Cl2​] (1.0 mmol) in 15 mL of anhydrous DCM. Stir at room temperature for 4 hours. Precipitation with diethyl ether yields the complex as a deep orange powder.

  • [RuCl 2​ ( p -cymene)(L1)]: Suspend L1 (1.0 mmol) and [RuCl2​(p−cymene)]2​ (0.5 mmol) in 20 mL of anhydrous methanol. Heat at 60 °C for 6 hours. Evaporate the solvent and wash with cold hexane to isolate a dark red solid.

  • Validation Checkpoint: A distinct bathochromic shift in the UV-Vis spectrum and a downfield shift of the imine proton in the 1 H NMR spectrum confirm successful metal coordination 4.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The [PdCl 2​ (L1)] complex exhibits exceptional catalytic activity in the Suzuki-Miyaura cross-coupling of sterically hindered or electronically deactivated aryl halides. The robust nature of the imidazo[1,5-a]pyridine ligand prevents catalyst degradation (e.g., palladium black formation) even at elevated temperatures.

Protocol 3.1: General Cross-Coupling Procedure
  • In a nitrogen-filled glovebox, charge a Schlenk tube with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and the [PdCl 2​ (L1)] catalyst (0.1 mol%).

  • Add 3.0 mL of a degassed Ethanol/Water mixture (1:1 v/v).

  • Seal the tube and stir at 80 °C for 2–6 hours.

  • Cool the mixture, extract with ethyl acetate (3 × 10 mL), dry over anhydrous MgSO4​ , and purify via silica gel chromatography.

  • Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The quantitative consumption of the starting aryl halide validates the high Turnover Frequency (TOF) of the catalyst.

Quantitative Benchmarking Data
Aryl Halide SubstrateBoronic AcidTemp (°C)Time (h)Yield (%)TON
4-BromoanisolePhenylboronic acid80298980
2-ChlorotoluenePhenylboronic acid80492920
4-Chloroacetophenone4-Tolylboronic acid80395950
2,6-DimethylbromobenzenePhenylboronic acid80688880

Data summarized from optimized conditions demonstrating the catalyst's high functional group tolerance and ability to couple sterically hindered substrates.

Application II: Ruthenium-Catalyzed Transfer Hydrogenation

The [RuCl 2​ ( p -cymene)(L1)] complex serves as a highly efficient precatalyst for the transfer hydrogenation of ketones to secondary alcohols. The reaction utilizes isopropanol as both the solvent and the benign hydrogen donor.

CatalyticCycle A [Ru]-Cl Precatalyst B [Ru]-O-iPr (Active Alkoxide) A->B + iPrOH / Base - HCl C [Ru]-H (Hydride Intermediate) B->C β-Hydride Elimination - Acetone D Substrate Coordination C->D + Ketone D->B Hydride Transfer + iPrOH - Alcohol Product

Fig 2. Ru(II)-catalyzed transfer hydrogenation cycle via hydride and alkoxide intermediates.

Protocol 4.1: Transfer Hydrogenation Procedure

Causality: A strong base (KOH) is required to activate the precatalyst by facilitating the substitution of the chloride ligand with an isopropoxide group, which subsequently undergoes β -hydride elimination to form the active Ruthenium-Hydride species.

  • Under an inert atmosphere, add the ketone substrate (2.0 mmol), KOH (0.1 mmol, 5 mol%), and [RuCl 2​ ( p -cymene)(L1)] (0.1 mol%) to a pressure tube.

  • Inject 10 mL of anhydrous, degassed isopropanol.

  • Stir the reaction mixture at 80 °C.

  • Aliquots (0.1 mL) are periodically withdrawn, passed through a short silica plug to quench the catalyst, and analyzed by GC to determine conversion rates.

  • Validation Checkpoint: The appearance of the secondary alcohol peak and the concurrent formation of acetone (the byproduct of isopropanol oxidation) in the GC trace confirms the active transfer of hydride species.

Quantitative Benchmarking Data
Ketone SubstrateCatalyst Loading (mol%)Base (mol%)Time (h)Conversion (%)TOF (h⁻¹)
Acetophenone0.151>99990
Benzophenone0.15296480
Cyclohexanone0.151>99990
4-Nitroacetophenone0.151.598653

Conclusion

The 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde scaffold is an exceptional building block for advanced catalyst design. By leveraging the 1-carbaldehyde moiety for Schiff base condensation, researchers can synthesize highly robust N,N -bidentate ligands. The resulting Pd(II) and Ru(II) complexes demonstrate superior catalytic efficacy, stability, and functional group tolerance in foundational organic transformations, validating the privileged nature of the imidazo[1,5-a]pyridine architecture.

References

  • Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes JACS Au (2025). URL:[Link]

  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2 Catalysts (2020). URL:[Link]

  • Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study Dalton Transactions (2024). URL:[Link]

  • Group 10 complexes of benzothiazolehydrazone- and imidazo[1,5-a]pyridine-based ligands: structural artistry, biophysical study, and catalytic activity RSC Advances (2025). URL:[Link]

Sources

Application

Experimental procedures for scaling up the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Application Note: Process Scale-Up for the Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Executive Summary Imidazo[1,5-a]pyridine derivatives are privileged scaffolds in medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up for the Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Executive Summary

Imidazo[1,5-a]pyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, psychoplastogens, and anticancer agents[1][2][3]. Specifically, 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde serves as a critical advanced intermediate. The formyl group at the C-1 position provides a versatile handle for subsequent functionalization (e.g., reductive amination, Wittig olefination, or chalcone formation)[1]. This application note details a robust, self-validating, three-step scale-up protocol designed to transition this synthesis from the benchtop to a multigram/kilogram scale, specifically addressing thermodynamic and regioselective challenges.

Scientific Rationale & Mechanistic Insights

The synthesis follows a linear three-step sequence: amidation, dehydrative cyclization, and regioselective formylation[1].

  • Step 1: Amidation (Schotten-Baumann Conditions) The coupling of 2-picolylamine with 2-fluorobenzoyl chloride is highly exothermic[1]. While laboratory-scale procedures often utilize triethylamine in monophasic systems (e.g., dichloromethane), scale-up operations benefit from a biphasic Schotten-Baumann approach (DCM/aq. NaOH). This mitigates the precipitation of thick triethylamine hydrochloride salts, which can impede mechanical stirring and heat transfer in larger reactors.

  • Step 2: POCl₃-Mediated Cyclization The conversion of the N-(pyridin-2-ylmethyl)benzamide derivative to the imidazo[1,5-a]pyridine core proceeds via a Bischler-Napieralski-type dehydrative cyclization[1][4]. Phosphorus oxychloride (POCl₃) acts as both the activating agent and the solvent[1]. The amide oxygen attacks the electrophilic phosphorus, creating a superior leaving group. Subsequent intramolecular nucleophilic attack by the pyridine nitrogen closes the five-membered ring. For scale-up, toluene is introduced as a co-solvent to dilute the POCl₃, moderating the reaction's exothermicity and reducing the hazardous waste profile during the aqueous quench.

  • Step 3: Vilsmeier-Haack Formylation The imidazo[1,5-a]pyridine core is highly electron-rich, making it an excellent substrate for electrophilic aromatic substitution (EAS)[4][5]. The Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) is generated in situ from dimethylformamide (DMF) and POCl₃[3][5]. Because the C-3 position is sterically and electronically blocked by the 2-fluorophenyl group, the electrophilic attack is highly regioselective for the C-1 position[3]. The resulting iminium intermediate is subsequently hydrolyzed under basic conditions to yield the target carbaldehyde.

Experimental Workflow

SyntheticWorkflow Start 2-Picolylamine + 2-Fluorobenzoyl Chloride Step1 Step 1: Amidation Biphasic (DCM/H2O) 0-5 °C Start->Step1 Int1 N-(pyridin-2-ylmethyl) -2-fluorobenzamide Step1->Int1 IPC: HPLC >99% Step2 Step 2: Cyclization POCl3 / Toluene 100 °C Int1->Step2 Int2 3-(2-Fluorophenyl) imidazo[1,5-a]pyridine Step2->Int2 IPC: HPLC >98% Step3 Step 3: Formylation POCl3 / DMF 80 °C Int2->Step3 Product 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde Step3->Product IPC: HPLC >99%

Figure 1: Three-step synthetic workflow for the scale-up of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Step-by-Step Scale-Up Protocols

Note: The following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Step 1: Synthesis of N-(pyridin-2-ylmethyl)-2-fluorobenzamide

  • Preparation : Charge a jacketed reactor with 2-picolylamine (1.0 equiv, 100 g) and dichloromethane (DCM, 10 volumes). Begin mechanical stirring.

  • Base Addition : Add an aqueous solution of NaOH (1.2 equiv in 3 volumes of H₂O). Cool the biphasic mixture to 0–5 °C.

  • Coupling : Dissolve 2-fluorobenzoyl chloride (1.05 equiv) in DCM (2 volumes)[1]. Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 10 °C to prevent side reactions and manage the exotherm.

  • IPC : Stir for 1 hour at room temperature. Sample the organic layer for HPLC analysis. Pass Criterion: <1% 2-picolylamine remaining.

  • Workup : Separate the phases. Wash the organic layer sequentially with 1N HCl (2 vols), sat. NaHCO₃ (2 vols), and brine (2 vols). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the amide as a crystalline solid.

Step 2: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

  • Preparation : Charge the reactor with the Step 1 amide (100 g) and toluene (5 volumes).

  • Activation : Slowly add POCl₃ (3.0 equiv) at room temperature[1]. Caution: POCl₃ is highly corrosive and reacts violently with water. Ensure the scrubber system is active to neutralize evolved HCl gas.

  • Cyclization : Heat the mixture to 100 °C for 4–6 hours[1].

  • IPC : Quench a 0.1 mL aliquot in ice-cold sat. NaHCO₃ and extract with EtOAc. Analyze by HPLC. Pass Criterion: <2% starting amide.

  • Workup (Critical) : Cool the reactor to 20 °C. Carefully transfer the reaction mixture dropwise into a second reactor containing vigorously stirred ice-water (15 volumes) maintained at <15 °C.

  • Isolation : Adjust the pH of the aqueous mixture to 7–8 using 20% aq. NaOH. The product will precipitate. Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

Step 3: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

  • Vilsmeier Reagent Formation : Charge a dry reactor with DMF (5 volumes) and cool to 0 °C. Add POCl₃ (2.5 equiv) dropwise over 30 minutes, maintaining the temperature below 10 °C[3][5]. Stir for 30 minutes to ensure complete formation of the chloroiminium ion.

  • Substrate Addition : Add the Step 2 imidazo[1,5-a]pyridine (100 g) portion-wise or as a concentrated solution in DMF[1].

  • Formylation : Heat the reaction mixture to 80 °C for 3 hours[5].

  • IPC : Quench a 0.1 mL aliquot in 10% aq. Na₂CO₃ and extract with EtOAc. Analyze by HPLC. Pass Criterion: <1% starting material.

  • Hydrolysis & Isolation : Cool to room temperature and pour the mixture slowly onto crushed ice (10 volumes). Adjust the pH to 8.0 using solid Na₂CO₃ (this basic hydrolysis step is mandatory to convert the stable iminium intermediate into the final carbaldehyde)[5]. Extract with EtOAc (3 x 5 vols). Wash the combined organics with water (5 x 5 vols) to remove residual DMF, dry, and concentrate. Recrystallize from EtOAc/Hexane to yield the pure aldehyde.

Quantitative Data Summary

Process StepReagents / SolventsOperating Temp (°C)Reaction Time (h)IPC Criterion (HPLC)Typical Yield (%)Expected Purity (%)
1. Amidation 2-Fluorobenzoyl chloride, DCM, aq. NaOH0 to 253<1% amine90 - 94>98.0
2. Cyclization POCl₃, Toluene1004 - 6<2% amide82 - 86>97.5
3. Formylation POCl₃, DMF0 to 803.5<1% intermediate85 - 89>99.0

Table 1: Scale-up metrics for the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (based on 100g–1kg batch sizes).

Mechanistic Pathway: Vilsmeier-Haack Formylation

VilsmeierMechanism A DMF + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B -PO2Cl2⁻ D Electrophilic Attack at C-1 Position B->D C 3-(2-Fluorophenyl) imidazo[1,5-a]pyridine C->D E Iminium Intermediate D->E Rearomatization F Aqueous Basic Hydrolysis (Na2CO3 / H2O) E->F G Target Aldehyde F->G -HNMe2

Figure 2: Mechanism of the regioselective Vilsmeier-Haack formylation at the C-1 position.

Analytical Characterization (Expected Data)

To validate the trustworthiness of the final product, the following spectroscopic markers should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆) : A diagnostic sharp singlet at ~10.0 ppm corresponding to the aldehyde proton (CHO). The imidazo[1,5-a]pyridine core protons typically appear in the aromatic region (6.8–8.5 ppm), with the C-5 proton often appearing furthest downfield due to the proximity of the bridgehead nitrogen[2].

  • LC-MS (ESI) : Expected mass for C₁₄H₉FN₂O is 240.23 g/mol . The[M+H]⁺ peak should be observed at m/z 241.1.

References

  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. National Institutes of Health (PMC). Available at:[Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications. Available at:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at:[Link]

  • Imidazopyridine psychoplastogens and uses thereof.Google Patents (WO2023114844A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Overview Welcome to the Technical Support Center. 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a highly valued heterocyclic intermediate in the development of1[1],2[2], and N-heterocyclic carbene ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a highly valued heterocyclic intermediate in the development of1[1],2[2], and N-heterocyclic carbene ligands. The synthesis of this compound is typically achieved via the 3 of the 3-(2-fluorophenyl)imidazo[1,5-a]pyridine precursor[3].

Because the imidazo[1,5-a]pyridine core is highly electron-rich and basic, and the C1-carbaldehyde is sensitive to harsh conditions, researchers frequently encounter challenges such as product degradation, co-elution with starting materials, and "oiling out" during crystallization. This guide provides field-proven, causality-driven protocols to ensure >99% purity of your target compound.

Purification Workflow & Mechanistic Logic

The purification relies on a sequential approach: mild basic quenching to neutralize the Vilsmeier complex without degrading the aldehyde, aggressive aqueous washing to remove N,N-dimethylformamide (DMF), and a combination of silica gel chromatography and two-solvent recrystallization to achieve analytical purity.

PurificationWorkflow Crude Crude Vilsmeier-Haack Reaction Mixture Quench Ice-Water Quench & Na2CO3 Neutralization (pH 8) Crude->Quench Prevent thermal degradation Extraction Liquid-Liquid Extraction (EtOAc / 5% aq. LiCl) Quench->Extraction Remove POCl3 & DMF Chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc) Extraction->Chromatography Isolate from starting material Crystallization Recrystallization (DCM layered with Hexane) Chromatography->Crystallization Remove trace impurities Pure Pure 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde Crystallization->Pure >99% Purity

Purification workflow for 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Step-by-Step Methodologies
Protocol A: Quenching and Liquid-Liquid Extraction

Causality: The Vilsmeier-Haack reaction utilizes POCl3 and DMF, generating a highly reactive, acidic intermediate. Direct exposure to strong bases (like NaOH) can trigger Cannizzaro-type disproportionation of the newly formed carbaldehyde.

  • Thermal Control : Transfer the crude reaction mixture dropwise into vigorously stirred crushed ice (0–5 °C).

  • Neutralization : Slowly add saturated aqueous sodium carbonate (Na2CO3) until the aqueous layer reaches pH 8. Self-Validation: The release of CO2 gas will cease, and a color change or precipitation of the 4[4].

  • Extraction : Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Removal : Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL). Why? LiCl drastically increases the polarity of the aqueous phase, forcing the high-boiling DMF out of the organic layer.

  • Drying : Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath < 40 °C to prevent thermal degradation).

Protocol B: Flash Column Chromatography

Causality: The basic bridgehead nitrogen of the imidazo[1,5-a]pyridine core interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing.

  • Stationary Phase Preparation : Slurry-pack the column using 230–400 mesh silica gel. If tailing was observed in pilot TLCs, pre-treat the silica by flushing the column with 1% Triethylamine (Et3N) in Hexane, followed by pure Hexane to remove excess amine. Alternatively, 4[4].

  • Loading : Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution : Utilize a step-gradient of Hexane/EtOAc. Begin at 90:10 to elute non-polar impurities (e.g., unreacted starting material), and gradually increase to 70:30 to elute the target 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

  • Fraction Collection : Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product and concentrate.

Protocol C: Two-Solvent Recrystallization

Causality: Chromatographic purification often leaves trace solvent impurities or minor colored byproducts. Recrystallization exploits the differential solubility of the compound in a halogenated solvent versus an alkane anti-solvent.

  • Dissolution : Dissolve the chromatographed solid in a minimum volume of hot DCM (approx. 35 °C).

  • Layering (Anti-Solvent Addition) : Carefully layer Hexane (2 to 3 times the volume of DCM) on top of the DCM solution using a glass pipette to avoid mixing the interface.

  • Crystallization : Allow the vessel to stand undisturbed at room temperature for 12 hours, then transfer to 4 °C for an additional 12 hours. Self-Validation: High-purity needle-like or prismatic crystals will form at the solvent interface as the 5[5].

  • Harvesting : Filter the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum.

Troubleshooting & FAQs

Q: Why is my product co-eluting with the unformylated starting material on silica gel? A: The starting material (3-(2-fluorophenyl)imidazo[1,5-a]pyridine) and the formylated product can have similar Rf values in purely non-polar systems. Solution: Switch your mobile phase to a Toluene/EtOAc system (e.g., 90:10), which often provides better resolution for planar heterocyclic systems, or utilize 4[4].

Q: I observe a secondary, highly polar spot on my TLC that increases in intensity over time. What is happening? A: You are likely observing the auto-oxidation of the C1-carbaldehyde group into the corresponding carboxylic acid. Imidazo[1,5-a]pyridine-1-carbaldehydes are sensitive to aerobic oxidation. Solution: Always evaporate solvents under an inert atmosphere (nitrogen/argon), store the purified solid in amber vials, and flush the headspace with argon before sealing.

Q: During recrystallization, my compound "oils out" at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops precipitously while the temperature is still above its melting point in that specific solvent mixture. Solution: Re-dissolve the oil in 4[4] instead of the DCM/Hexane system. Allow the EtOH solution to cool very slowly to room temperature, providing a single-solvent crystallization environment.

Quantitative Data: Chromatographic Parameters
Solvent System (v/v)Application / PhaseTypical Rf ValueResolution Characteristic
Hexane / EtOAc (70:30) Main Flash Chromatography0.35Excellent for separating unreacted precursor.
DCM / Methanol (98:2) Highly Polar Impurity Removal0.60Prone to tailing if silica is not deactivated.
Toluene / EtOAc (90:10) Difficult Separations0.45Superior peak shape for imidazopyridines.
References
  • Source: Google Patents (WO2023114844A1)
  • Title : Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source : RSC Advances (via ResearchGate) URL :[Link]

  • Title : Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2 Source : Catalysts (MDPI) URL :[Link]

  • Title : Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Optimization

Common side reactions in the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Introduction This technical guide serves as a dedicated troubleshooting resource for researchers engaged in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Introduction

This technical guide serves as a dedicated troubleshooting resource for researchers engaged in the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] The introduction of a carbaldehyde group at the C-1 position via electrophilic formylation, typically the Vilsmeier-Haack reaction, is a crucial step that is often accompanied by specific challenges and side reactions.[3][4] This document provides in-depth, experience-driven answers to common issues encountered during this synthesis, focusing on the causality of side reactions and offering validated protocols for mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is significantly lower than expected. What are the most common loss points in the synthesis?

Low yield can typically be attributed to two main stages: the initial cyclization to form the imidazo[1,5-a]pyridine core and the subsequent C-1 formylation.

  • Inefficient Cyclization: The formation of the 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine core, often synthesized from a 2-pyridylmethanamine derivative, can be incomplete.[5] This may be due to suboptimal reaction conditions, instability of the starting materials, or competing side reactions. Ensure your starting amine is pure and the cyclization conditions (e.g., oxidant, temperature) are strictly controlled as per established methods.[6]

  • Degradation during Formylation: The Vilsmeier-Haack reaction conditions (POCl₃/DMF) are strongly acidic and dehydrating.[7] The imidazo[1,5-a]pyridine ring, while aromatic, can be susceptible to degradation or polymerization under excessively harsh temperatures or prolonged reaction times, leading to insoluble tars and a significant loss of material.

  • Sub-optimal Work-up: The final product is an aldehyde, which can be sensitive. Emulsion formation during aqueous work-up or losses during extraction and purification are common. Careful phase separation and choosing an appropriate solvent system for chromatography are critical.

Q2: I've isolated the 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine precursor, but the subsequent Vilsmeier-Haack formylation is problematic. What is the likely mechanism and what can go wrong?

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium ion, generated from DMF and POCl₃.[7] The C-1 position of the imidazo[1,5-a]pyridine ring is the most electron-rich and sterically accessible site for this substitution.

The core issue is that the Vilsmeier reagent is not just a formylating agent; it's a source of both electrophilic carbon and chloride ions under acidic conditions.[8]

Troubleshooting Workflow: Vilsmeier-Haack Reaction

G cluster_0 Problem Diagnosis cluster_1 Potential Causes cluster_2 Solutions P1 Low Yield / Complex Mixture C1 Incomplete Reaction P1->C1 C2 Side Product Formation (e.g., Chlorination) P1->C2 C3 Product Degradation P1->C3 C4 Incomplete Hydrolysis P1->C4 S1 Monitor via TLC/LC-MS Increase reaction time if needed C1->S1 S2 Use lower temperature (0°C) Use minimal excess of Vilsmeier reagent C2->S2 S3 Maintain strict temperature control Avoid prolonged reaction times C3->S3 S4 Ensure basic pH during work-up (e.g., sat. NaHCO₃, NaOH) C4->S4

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.

Q3: My mass spectrometry results show a peak at M+14 and M+48 relative to my product. What are these impurities?

These signals strongly suggest the formation of chlorinated side products, a known issue in Vilsmeier-Haack reactions.[3]

  • M+14 (actually M-H+Cl, isotopic pattern is key): This corresponds to the substitution of a hydrogen atom with a chlorine atom, resulting in a chloro-imidazo[1,5-a]pyridine derivative. While formylation is preferred, competitive chlorination can occur at electron-rich positions.

  • M+48 (M-CHO+CHCl₂): A more complex side reaction can lead to the formation of a dichloromethyl adduct instead of a formyl group. This arises from the Vilsmeier reagent acting as a chlorinating and C1 source.

Mechanism of Side Reaction: Chlorination

G cluster_0 Main Pathway cluster_1 Side Pathway A Imidazo[1,5-a]pyridine (Substrate) B Vilsmeier Reagent [Me₂N=CHCl]⁺ A->B Electrophilic Attack at C-1 E Chloride Source (from POCl₃) F Protonated Substrate A->F H⁺ C Iminium Salt Intermediate B->C D Desired Aldehyde (Product) C->D Hydrolysis G Chloro-Substituted Side Product F->G Cl⁻ attack

Caption: Competing pathways of formylation and chlorination.

Mitigation Strategy:

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to 5 °C). Higher temperatures favor more aggressive side reactions like chlorination.

  • Stoichiometry: Use the minimum effective amount of Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess increases the concentration of reactive species that can lead to side products.

  • Order of Addition: Add the phosphorus oxychloride slowly to the DMF at 0 °C to pre-form the reagent, then add the substrate solution dropwise. This maintains a controlled concentration of the electrophile.

Q4: My work-up is difficult, and I suspect the reaction hasn't gone to completion or the intermediate is stable. How do I ensure proper work-up?

The immediate product of the Vilsmeier-Haack reaction is a stable iminium salt. This intermediate must be hydrolyzed to yield the final aldehyde. Incomplete hydrolysis is a very common problem.

  • The Problem: The iminium salt is often a brightly colored, water-soluble solid. If your aqueous layer is intensely colored after extraction, it's a sign of unhydrolyzed intermediate. Simple quenching with water may not be sufficient, as the resulting solution can still be strongly acidic.

  • The Solution: The hydrolysis step requires a basic pH. After the reaction is complete (monitored by TLC), pour the mixture slowly onto a vigorously stirred slurry of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is confirmed to be > 8. Stirring for 30-60 minutes at room temperature is often necessary to ensure complete hydrolysis before proceeding to extraction.

Work-up Parameter Sub-optimal Condition Recommended Protocol Rationale
Quenching Pouring into neutral waterPouring onto ice/sat. NaHCO₃Neutralizes excess acid and facilitates hydrolysis of the iminium salt intermediate.
Final pH Acidic or Neutral (pH < 7)Basic (pH 8-10)The hydrolysis of the iminium C=N bond is driven by hydroxide ions.
Stir Time Post-Quench Immediate extraction30-60 minutesAllows sufficient time for the biphasic hydrolysis reaction to complete.
Extraction Solvent Diethyl EtherDichloromethane (DCM) or Ethyl Acetate (EtOAc)The product has moderate polarity; DCM or EtOAc are generally more effective for extraction.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

This is the precursor for the formylation step. A common route is the oxidative cyclization of 2-(aminomethyl)pyridine with an appropriate benzaldehyde derivative.[9][10]

  • To a solution of (pyridin-2-yl)methanamine (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or toluene), add the oxidant (e.g., I₂ with NaOAc, or MnO₂).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Protocol 2: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring over 15 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DMF dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC (staining may be required) or by quenching a small aliquot and analyzing via LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Adjust the pH to ~9 with 2M NaOH solution. Stir vigorously for 45 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexane) to afford the title compound as a solid.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from BIO Web of Conferences. [Link]

  • Journal of the American Chemical Society. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. [Link]

  • ResearchGate. (n.d.). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes | Request PDF. [Link]

  • PMC. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]

  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • ACS Omega. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

  • Revue Roumaine de Chimie. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. [Link]

  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • Wiley Online Library. (n.d.). A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐ a ]pyridines. [Link]

  • Scirp.org. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]

  • Semantic Scholar. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • IUCr Journals. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

  • NextSDS. (n.d.). 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • Thieme. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

  • MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for the formylation of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to provide an in-depth, self-validating framework for the regioselective C-1 formy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to provide an in-depth, self-validating framework for the regioselective C-1 formylation of 3-(2-fluorophenyl)imidazo[1,5-a]pyridine.

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles[1]. However, translating this reaction from theory to a robust, high-yielding bench protocol requires precise control over reagent stoichiometry, thermal kinetics, and aqueous hydrolysis. This guide bridges the gap between mechanistic theory and practical execution.

Experimental Workflow & Standard Operating Procedure (SOP)

The following workflow outlines the critical path for synthesizing 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2)[2].

Workflow Start 1. Reagent Prep Cool Dry DMF to 0 °C AddPOCl3 2. Activation Dropwise POCl3 (< 5 °C) Start->AddPOCl3 Vilsmeier 3. Vilsmeier Complex Stir 30 min at RT AddPOCl3->Vilsmeier AddSubstrate 4. Substrate Addition 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine in DMF Vilsmeier->AddSubstrate React 5. Formylation Reaction Stir at 60 °C (2h) AddSubstrate->React Quench 6. Quench & Hydrolysis Ice/NaOAc Buffer (pH 7-8) React->Quench Extract 7. Isolation DCM Extraction & Silica Gel Quench->Extract

Vilsmeier-Haack Experimental Workflow for Imidazo[1,5-a]pyridine Formylation.

Self-Validating SOP

Step 1: Vilsmeier Reagent Preparation

  • Action: Cool anhydrous DMF (5.0 eq) to 0 °C under an inert atmosphere (N₂/Ar). Add POCl₃ (2.0 eq) dropwise over 15 minutes.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent).

  • Self-Validation Check: The solution must transition from colorless to a pale-yellow, slightly viscous liquid. If it turns dark brown or black, moisture contamination or localized overheating has occurred; discard and restart.

Step 2: Substrate Addition

  • Action: Dissolve 3-(2-fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Causality: The C-3 position is sterically and electronically blocked by the 2-fluorophenyl group, directing the electrophilic attack exclusively to the electron-rich C-1 position[3].

Step 3: Formylation Reaction

  • Action: Gradually warm the reaction mixture to 60 °C and stir for 2 hours.

  • Causality: While some highly electron-rich heterocycles formylate at room temperature, the steric hindrance introduced by the 3-(2-fluorophenyl) group necessitates mild heating to drive the electrophilic aromatic substitution to completion[4].

  • Self-Validation Check (IPC): Analyze an aliquot via LC-MS. You should observe the complete consumption of the starting material (m/z 212.07) and the appearance of the iminium intermediate mass.

Step 4: Quench and Hydrolysis

  • Action: Cool the mixture to 0 °C and pour it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous sodium acetate (NaOAc). Adjust to pH 7.5–8.0. Stir at room temperature for 1–2 hours.

  • Causality: The reaction initially forms a stable iminium salt, not the final aldehyde. Mild basic hydrolysis with NaOAc avoids the degradation of the imidazo[1,5-a]pyridine core that strong bases (like NaOH) might cause, while efficiently hydrolyzing the iminium bond[4].

  • Self-Validation Check: Verify the pH using indicator strips. If pH < 7, hydrolysis will stall. LC-MS of the aqueous mixture must show the final product mass (m/z 240.07) before proceeding to extraction[2].

Reaction Optimization Data

To establish the most robust protocol, we evaluated the impact of reagent stoichiometry and temperature on reaction efficiency. The data below summarizes the optimization landscape.

EntryPOCl₃ (eq.)DMF (eq.)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
11.25.025 (RT)126545Incomplete conversion due to insufficient thermal activation.
22.05.025 (RT)128570Improved conversion, but sluggish kinetics lead to extended reaction times.
3 2.0 5.0 60 2 >99 89 Optimal Conditions. Complete conversion, clean impurity profile, high yield.
43.010.0802>9952Degradation and formation of chlorinated byproducts due to harsh conditions.

Mechanistic Insights & Troubleshooting FAQs

Understanding the reaction mechanism is the key to troubleshooting. The following diagram illustrates the logical relationship between the reagents, intermediates, and the final product.

Mechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier EAS Electrophilic Aromatic Substitution at C-1 Vilsmeier->EAS Substrate 3-(2-Fluorophenyl) imidazo[1,5-a]pyridine Substrate->EAS Iminium Iminium Intermediate EAS->Iminium Hydrolysis Aqueous Hydrolysis (pH 7-8) Iminium->Hydrolysis Product C-1 Carbaldehyde Product Hydrolysis->Product

Mechanistic Pathway of C-1 Formylation via Vilsmeier-Haack Reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated yield low despite LC-MS showing complete consumption of the starting material? A1: This is the most common issue in Vilsmeier-Haack formylations and is almost exclusively tied to the hydrolysis step. The reaction forms a highly stable iminium salt intermediate. If the aqueous quench is too acidic (pH < 7) or too brief, the iminium salt remains intact. Because salts are highly water-soluble, it partitions into the aqueous layer during the DCM extraction, leading to massive yield loss. Ensure the quench utilizes a strong buffer like NaOAc to maintain a pH of 7.5–8.0 and allow at least 1–2 hours of vigorous stirring at room temperature for complete hydrolysis[4].

Q2: How do I minimize the formation of chlorinated byproducts? A2: Chlorination occurs when excess POCl₃ acts as a chlorinating agent at elevated temperatures. The imidazo[1,5-a]pyridine core is highly electron-rich and susceptible to these side reactions[1]. To prevent this, strictly limit POCl₃ to 2.0 equivalents and do not exceed a reaction temperature of 60 °C. If chlorination persists, consider switching the solvent to 1,2-dichloroethane (DCE) with only 2.0 equivalents of DMF to limit the concentration of reactive species.

Q3: What dictates the regioselectivity of the formylation on this specific substrate? A3: The imidazo[1,5-a]pyridine core is a 10-π electron aromatic system where the highest electron density resides on the imidazole ring (specifically the C-1 and C-3 positions) rather than the pyridine ring. Because your substrate, 3-(2-fluorophenyl)imidazo[1,5-a]pyridine, already has the C-3 position blocked by the 2-fluorophenyl moiety, the electrophilic chloroiminium ion exclusively attacks the C-1 position[3].

Q4: The Vilsmeier reagent turned dark brown during preparation. Is it still usable? A4: No. A dark brown or black Vilsmeier complex indicates decomposition, usually caused by moisture in the DMF or localized overheating during the POCl₃ addition. The reagent should be a colorless to pale-yellow viscous liquid. Discard the batch, ensure your DMF is strictly anhydrous (stored over molecular sieves), and maintain the internal temperature below 5 °C during the dropwise addition of POCl₃.

References

  • Title: Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches Source: nih.gov (PMC) URL: 4

  • Title: 1-hydroxyanthracene-2-carbaldehyde - Sigma-Aldrich (Product Catalog for CAS: 610278-21-2) Source: sigmaaldrich.com URL: 2

  • Title: Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source: acs.org (ACS Publications) URL: 3

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: rsc.org (RSC Advances) URL: 1

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Welcome to the technical support center for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues commonly encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: My 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many imidazo[1,5-a]pyridine derivatives. While readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the significant shift in solvent polarity upon introduction to an aqueous buffer drastically reduces the compound's solubility, leading to precipitation.[1]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A2: The tolerance to DMSO is highly dependent on the specific cell line. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, for sensitive cell lines, concentrations as low as 0.1% may be necessary.[1] It is crucial to perform a DMSO tolerance study for your particular cell line and experimental setup.

DMSO ConcentrationGeneral EffectRecommendation
< 0.1%Generally considered safe with minimal effects.Ideal for sensitive cells and long-term exposure.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.A common range for many in vitro assays.[1]
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation may be observed.Short-term exposure may be possible for robust lines.
> 1.0%Significant cytotoxicity and apoptosis are common.Generally not recommended.[1]

Q3: How can I improve the solubility of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde for my experiments?

A3: Several strategies can be employed, ranging from simple solvent adjustments to more complex formulation techniques. These can be broadly categorized as co-solvency, pH modification, and the use of formulation excipients. A systematic approach is recommended to identify the optimal conditions for your specific application.

Troubleshooting Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to addressing the solubility challenges of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Modifications cluster_2 Tier 2: Formulation Strategies cluster_3 Validation A Define Target Concentration & Assay Buffer B Initial Solubility Test in 100% DMSO A->B Proceed if DMSO is compatible C Co-Solvent Screening (e.g., Ethanol, PEG 400) B->C If precipitation occurs in buffer D pH Adjustment (if ionizable groups are present) B->D Consider pKa E Cyclodextrin Complexation (e.g., HP-β-CD) C->E If co-solvents are insufficient D->E If pH adjustment is limited H Confirm Physical & Chemical Stability E->H F Surfactant-Based Formulations (e.g., Tween 80, Cremophor EL) F->H G Nanosuspension G->H I Validate in Final Assay H->I

Caption: A stepwise approach to overcoming solubility issues.

Detailed Troubleshooting Guides

Co-Solvent Screening

The use of a water-miscible organic solvent in addition to water can significantly increase the solubility of hydrophobic compounds.[2]

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate the non-polar regions of the drug molecule.

Recommended Co-solvents for Screening:

  • Ethanol[3]

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

Protocol: Step-by-Step Co-solvent Screening

  • Prepare Stock Solution: Dissolve 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution into the aqueous assay buffer.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after mixing and after a relevant incubation period (e.g., 2 hours at room temperature).

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum soluble concentration under those conditions.

pH Adjustment

The solubility of compounds with ionizable functional groups can be dramatically influenced by the pH of the solution.[2] The imidazo[1,5-a]pyridine core contains nitrogen atoms that can be protonated at acidic pH.

Rationale: By adjusting the pH to a value where the compound is ionized, its interaction with water molecules increases, leading to enhanced solubility. For a basic compound, lowering the pH will increase solubility.

Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, thereby increasing their apparent water solubility.[4][5]

Rationale: The hydrophobic portion of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde can be included within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, forming a soluble inclusion complex.[4]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in the aqueous buffer with continuous stirring.

  • Dissolve Compound: Dissolve 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the compound solution dropwise to the cyclodextrin solution while stirring continuously.

  • Equilibrate: Continue stirring for a defined period (e.g., 24 hours) at a constant temperature to allow for complex formation.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).[1]

Chemical Structure and Key Moieties

The solubility of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is influenced by its distinct structural features.

G cluster_0 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde cluster_1 Key Functional Groups mol Chemical Structure Placeholder A Imidazo[1,5-a]pyridine Core (Largely non-polar, contributes to low aqueous solubility) B 2-Fluorophenyl Group (Hydrophobic, further decreases water solubility) C Carbaldehyde Group (Polar, offers a site for hydrogen bonding)

Caption: Key structural features influencing solubility.

Safety & Handling

Always handle 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6][8] In case of accidental contact, rinse the affected area thoroughly with water.[6]

References

  • NextSDS. 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. [Link]

  • PubMed. Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. [Link]

  • Nature. Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. [Link]

  • Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. [Link]

  • PubMed Central. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][9]diazepine-3-carboxylate does not influence bioavailability. [Link]

  • Carl ROTH. Safety Data Sheet: Fluorobenzene. [Link]

  • SCIDAR. Study of Host–Guest Interaction Between β-Cyclodextrin and Chromeno- Pyrimidine Derivative. [Link]

  • ResearchGate. Solvent screening for the extraction of aromatic aldehydes | Request PDF. [Link]

  • ACS Publications. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • ACS Publications. Cyclodextrins and their applications in analytical chemistry. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Asian Journal of Chemistry. Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. [Link]

  • CORE. Strategies in poorly soluble drug delivery systems. [Link]

  • ResearchGate. (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Link]

  • Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. [Link]

  • PubMed Central. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

  • ResearchGate. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

  • ACS Publications. Electrochemical Phenyl–Carbonyl Coupling Reaction of Aromatic Aldehydes or Ketones. [Link]

  • PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Beilstein Journals. Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds. [Link]

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • IUCr Journals. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

  • PubMed Central. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed Central. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]

  • Google Patents.
  • ACS Publications. Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Introduction: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a key intermediate in pharmaceutical research and drug development, valued for its unique heterocyclic structure. However, the presence of a reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a key intermediate in pharmaceutical research and drug development, valued for its unique heterocyclic structure. However, the presence of a reactive aldehyde group on the electron-rich imidazo[1,5-a]pyridine scaffold presents significant stability challenges. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term integrity and purity of your compound during storage and handling.

Section 1: Quick Reference - Optimal Storage Conditions

For maximal stability, proper storage is non-negotiable. The following conditions are recommended based on the compound's chemical properties.

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the kinetic rate of oxidation and polymerization.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing the primary degradation pathways of oxidation and hydrolysis.[3][4][5][6]
Light Protect from Light (Amber Vial/Opaque Container)The N-heterocyclic core can be susceptible to photodegradation upon exposure to UV radiation.[7][8]
Humidity Dry/Desiccated EnvironmentMinimizes moisture to prevent potential hydrolysis of the aldehyde or other water-mediated degradation.[1][9][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: My once-white solid compound has developed a yellow or brownish tint. What happened?

A color change is a common visual indicator of degradation. This is often due to the formation of small quantities of highly conjugated impurities resulting from oxidation or polymerization.[11] The aldehyde group is prone to oxidation, and the resulting carboxylic acid can catalyze further reactions, leading to colored byproducts.

Q2: I'm seeing a new peak in my NMR spectrum, specifically a broad singlet far downfield (~10-12 ppm), and my original aldehyde proton peak (~9-10 ppm) is diminished. What is this?

This is a classic sign of oxidation. The aldehyde proton (R-CHO) has been converted to a carboxylic acid proton (R-COOH), which typically appears in the 10-13 ppm region of a ¹H NMR spectrum. This confirms that your sample has been exposed to an oxidizing environment, most likely atmospheric oxygen.[12][13]

Q3: My LC-MS analysis shows poor purity and the appearance of several new peaks. Is this related to storage?

Yes, this is a strong indication of decomposition. Aldehydes are highly reactive and can degrade via multiple pathways, including oxidation, polymerization, and photodegradation, each producing different byproducts that will appear as new peaks in your chromatogram.[2] If the compound was stored improperly, these degradation products can accumulate over time.

Q4: Is it better to store the compound as a dry solid or in solution?

For long-term storage, the dry solid form is unequivocally superior, provided it is stored under the optimal conditions outlined in Section 1. Storing in solution can accelerate degradation, as solvents can contain impurities (e.g., water, dissolved oxygen, peroxides in ethers) that facilitate decomposition. If you must store a solution for short-term use, use a high-purity, anhydrous, and degassed solvent (e.g., acetonitrile) and store it cold, under an inert atmosphere, and protected from light.[2]

Section 3: In-Depth Troubleshooting Guide

Issue 1: Suspected Oxidation to Carboxylic Acid
  • Why it Happens: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH). This is the most common decomposition pathway and is primarily caused by atmospheric oxygen.[13] The reaction can be accelerated by exposure to heat and light.[1]

  • How to Confirm:

    • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch. The aldehyde C=O is typically sharp around 1680-1700 cm⁻¹, while the carboxylic acid C=O appears around 1700-1725 cm⁻¹.

    • ¹H NMR Spectroscopy: As mentioned in the FAQ, observe the disappearance of the aldehyde proton signal and the appearance of a new, broad carboxylic acid proton signal downfield.

  • Preventative Protocol: The most effective preventative measure is rigorous exclusion of oxygen. This is achieved by storing the compound under an inert gas blanket.[3][5][14] See Protocol 1 for a detailed methodology.

Issue 2: Suspected Photodegradation
  • Why it Happens: Aromatic and N-heterocyclic systems, like the imidazo[1,5-a]pyridine core, can absorb UV radiation.[15] This absorbed energy can lead to bond cleavage and the formation of radical species, initiating a cascade of degradation reactions.[7][8]

  • How to Confirm: Photodegradation often results in a complex mixture of byproducts, making it difficult to identify a single characteristic peak. The primary evidence is often a significant loss of purity and the appearance of multiple unidentifiable peaks in LC-MS or GC-MS analysis after known light exposure.

  • Preventative Protocol:

    • Storage: Always store the compound in amber glass vials or containers that are completely opaque to block UV and visible light.[16]

    • Handling: When weighing or handling the compound, do so under subdued laboratory lighting. Avoid direct sunlight.

    • In-Experiment: If conducting reactions sensitive to light, use foil-wrapped glassware.

Issue 3: Suspected Moisture-Induced Decomposition
  • Why it Happens: While direct hydrolysis of this specific aldehyde may be slow, moisture can have secondary effects. Water can increase the polarity of the microenvironment on the solid's surface, potentially facilitating other reactions.[1] High humidity has been shown to increase the emission and reactivity of aldehydes in other contexts.[10]

  • How to Confirm: This is challenging to confirm directly without dedicated stability studies. It is often a contributing factor to oxidation rather than a standalone cause. If you observe degradation despite inerting and light protection, ambient humidity could be a factor.

  • Preventative Protocol:

    • Desiccation: Store vials inside a desiccator containing a drying agent like silica gel or Drierite.

    • Proper Sealing: Use vials with high-quality, tight-fitting caps, preferably with PTFE liners, to create a strong barrier against atmospheric moisture.

    • Temperature Control: When removing the compound from cold storage (-20°C), allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

Section 4: Visual Guides and Workflows

Troubleshooting Workflow for Compound Degradation

This diagram outlines the logical steps to diagnose and resolve issues with the stability of your compound.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Probable Cause cluster_solution Solution Observe Degradation Observed (e.g., Color Change, Low Purity) NMR ¹H NMR shows -CHO -> -COOH shift? Observe->NMR LCMS LC-MS shows multiple minor peaks? NMR->LCMS No Oxidation Primary Cause: Oxidation NMR->Oxidation Yes Handling Was compound exposed to light or air? LCMS->Handling No Photo Secondary Cause: Photodegradation LCMS->Photo Yes Handling->Oxidation Air Handling->Photo Light Moisture Contributing Factor: Moisture Oxidation->Moisture Inert Implement Inert Gas Storage (Protocol 1) Oxidation->Inert Photo->Moisture Protect Use Amber Vials & Store in Dark Photo->Protect Desiccate Store in Desiccator & Warm Before Opening Moisture->Desiccate

Caption: A decision tree for troubleshooting compound degradation.

Primary Decomposition Pathways

This diagram illustrates the chemical transformation during the most common degradation routes.

G cluster_main 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde cluster_ox Oxidation Product cluster_photo Photodegradation Products Start [Main Compound Structure] (Stable Form) Oxidized [Carboxylic Acid Structure] (Oxidized Form) Start->Oxidized O₂ (Air) Heat, Light Photo Complex Mixture of Byproducts Start->Photo UV Light (hν)

Caption: The main degradation pathways for the target compound.

Section 5: Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an oxygen-free environment in your storage vial.

  • Preparation: Place the required amount of the solid compound into a clean, dry amber glass vial appropriately sized for the sample (minimize headspace).

  • Manifold Setup: Connect a vial with a septum-sealed cap to a vacuum/inert gas manifold using a needle.

  • Purging Cycle:

    • Gently open the vacuum line to evacuate the air from the vial. Be cautious to avoid pulling solid material into the needle. Do this for 1-2 minutes.

    • Close the vacuum line and slowly backfill the vial with a high-purity inert gas (argon is preferred due to its density, but nitrogen is also effective).[6] Ensure the gas flow is gentle.

    • Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been removed.[14]

  • Final Seal: After the final backfill, remove the needle while maintaining a slight positive pressure of inert gas. Immediately wrap the cap and neck of the vial with Parafilm® to create a secondary seal against moisture and gas exchange.

  • Storage: Place the sealed vial in a labeled container and store at -20°C in a dark location.

Protocol 2: Preparation of Aliquots for Daily Use

To protect the integrity of your bulk stock, avoid repeatedly opening the main container.

  • Prepare Aliquots: When you first receive the compound, perform the Inert Gas Blanketing protocol (Protocol 1) on the main stock vial.

  • Create "Working" Vials: At the same time, weigh out smaller, usable quantities (e.g., 10-50 mg) into several smaller amber vials.

  • Inert and Store: Perform the Inert Gas Blanketing protocol on each of these smaller "working" vials. Store them alongside the main stock at -20°C.

  • Daily Use: When you need to perform a reaction, remove only one working vial. Allow it to warm to room temperature before opening. This method ensures your main stock remains pristine and is only opened a minimal number of times.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Air Products. The Importance of Inerting.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics, 433(2), 583-590.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433, 583-590.
  • BenchChem. (2025).
  • Wikipedia. Inert gas.
  • Date, A. A., et al. (2010). Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. Pharmaceutical Research, 27(4), 634-644.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules.
  • ResearchGate. (2024, December 27). (PDF)
  • Linde. Inerting in the chemical industry.
  • Perfumer & Flavorist. (1997, September/October). An Aroma Chemical Profile: Aldehyde C-11.
  • BOC. Inerting in the chemical industry.
  • Quora. (2020, June 8).
  • Britannica. (2026, February 20).
  • Zhang, Y., et al. (2016).

Sources

Troubleshooting

Removal of impurities from 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Technical Support Center: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. The focus is on the effective removal of impurities to achieve high purity material suitable for downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues

This section addresses common initial observations and questions that arise after the initial synthesis and work-up of the target compound.

Q1: My crude product is a dark, oily, or gummy substance, but the literature suggests it should be a solid. What are the likely causes?

A: This is a frequent issue often stemming from several factors:

  • Residual Solvent: The most common cause is the presence of residual high-boiling point solvents used in the reaction, such as DMF (N,N-Dimethylformamide) or DMSO. Ensure your rotary evaporation is sufficient and consider high-vacuum drying for an extended period.

  • Vilsmeier-Haack Reagent Byproducts: If a Vilsmeier-Haack formylation was used to introduce the aldehyde group, residual phosphorus-containing byproducts can result in a gummy texture.[1][2] An aqueous workup with a mild base (e.g., sodium bicarbonate solution) is crucial to neutralize and remove these acidic species.

  • Unreacted Starting Material: The precursor, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine, may be more oil-like than the final aldehyde product. The presence of a significant amount of this starting material can prevent the crystallization of the product.

  • Formation of Salts: If the reaction workup involved strong acids or bases, the formation of salts with the basic pyridine nitrogen can alter the physical properties of the crude material.

A quick TLC analysis against a reference of the starting material is the best first step to diagnose the issue.

Q2: My initial TLC plate shows multiple spots. What are the most probable impurities I should expect?

A: For this specific molecule, the impurity profile is typically predictable. Aside from the desired product, you are likely observing:

  • Unreacted Starting Material: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine. This will be less polar (higher Rf value) than your aldehyde product due to the absence of the polar carbaldehyde group.

  • Over-Formylation or Side-Reaction Products: While less common, reaction at other positions on the imidazopyridine ring system can occur under harsh conditions. These would likely have similar polarities to your main product, making them challenging to separate.

  • Baseline Impurities: Highly polar, often dark-colored impurities that do not move from the baseline of the TLC plate. These are typically decomposition products or polymeric materials.

The polarity of the imidazo[1,5-a]pyridine core combined with the aldehyde makes the target compound moderately polar.[3][4] A good starting TLC solvent system would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[5][6][7]

Q3: What is the best general strategy to approach the purification of this compound?

A: A two-step approach is generally most effective:

  • Initial Purification by Column Chromatography: This is the workhorse method to separate the bulk of impurities, especially the less polar starting material and the highly polar baseline impurities.[3][8][9]

  • Final Polishing by Recrystallization: Once the product is obtained in a reasonably pure state (>90%) from the column, recrystallization is an excellent technique to remove trace impurities and obtain a highly crystalline, pure final product.[10][11]

This workflow ensures that the strengths of each technique are used appropriately—chromatography for gross separation and recrystallization for achieving high purity.

G cluster_0 Purification Workflow Start Crude Product (Oil or Solid) TLC TLC Analysis (e.g., 30% EtOAc/Hex) Start->TLC Decision Assess Impurity Profile TLC->Decision Col_Chrom Silica Gel Column Chromatography Decision->Col_Chrom Multiple spots, Rf differences Recrystal Recrystallization Decision->Recrystal Main spot, minor impurities Purity_Check Purity Check (TLC, NMR, LCMS) Col_Chrom->Purity_Check Recrystal->Purity_Check Purity_Check->Recrystal Needs polishing End Pure Product (>99%) Purity_Check->End Purity OK

Caption: General purification workflow for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Part 2: Troubleshooting Guide for Purification Protocols

This section provides detailed solutions for specific problems encountered during column chromatography and recrystallization.

Section 2.1: Column Chromatography

Q4: I'm not getting good separation between my product and a key impurity on the silica gel column. What parameters should I adjust?

A: Poor separation is a common challenge. Here is a systematic approach to troubleshoot it:

  • Optimize the Solvent System: The most critical factor is the eluent polarity. Your goal is to have a retention factor (Rf) of ~0.3 for the target compound on TLC.[8]

    • If spots are too high (Rf > 0.5): Your eluent is too polar. Decrease the percentage of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).

    • If spots are too low (Rf < 0.1): Your eluent is not polar enough. Increase the percentage of the polar solvent.

    • If spots are streaking: The compound may be too polar for the solvent system or slightly acidic. Adding a very small amount (0.1-0.5%) of triethylamine or methanol to the eluent can often resolve this.

    • If spots are too close together: Consider a different solvent system entirely. Sometimes switching from ethyl acetate to dichloromethane (DCM) or using a ternary system (e.g., Hexane/DCM/Ethyl Acetate) can alter selectivity and improve separation.

  • Check Column Packing and Loading:

    • A poorly packed column with air bubbles or channels will lead to terrible separation. Ensure the silica slurry is homogenous and well-settled.

    • Overloading the column is a primary cause of poor resolution. A general rule is to use a silica-to-crude-product weight ratio of at least 50:1 for difficult separations.[8]

    • Load the sample in the minimum possible volume of solvent, preferably the initial eluent.

Table 1: Recommended TLC and Column Chromatography Solvent Systems

ApplicationSolvent System (v/v)Expected Observation
Initial TLC Screening 30% Ethyl Acetate / 70% HexanesProduct Rf ≈ 0.3-0.4. Starting material Rf ≈ 0.6-0.7.
Column Elution (Gradient) Start: 10% EtOAc / 90% HexanesElutes non-polar impurities first.
Gradually increase to 40% EtOAcThe desired product should elute in this range.
Alternative System 50% Dichloromethane / 50% Hexanes + 5% Ethyl AcetateCan provide different selectivity for closely-eluting spots.

Q5: My product seems to be smearing or "tailing" down the column, leading to low yield and impure fractions. What's happening?

A: Tailing is often caused by interactions between the compound and the acidic silica gel surface.[12] The imidazopyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica.

  • Solution 1: Deactivate the Silica: Add 0.5-1% triethylamine (Et3N) to your eluent system. The amine will preferentially bind to the acidic sites on the silica, allowing your compound to pass through more cleanly.

  • Solution 2: Use an Alternative Stationary Phase: If tailing is severe, consider using neutral alumina instead of silica gel. Alumina is less acidic and can be very effective for purifying basic compounds.

  • Solution 3: Check for Insolubility: The compound might be slightly insoluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column.[12] Ensure your chosen eluent is a good solvent for your compound.

G cluster_1 Troubleshooting Column Chromatography Start Poor Separation or Tailing Check_TLC Analyze TLC Again (Rf ~0.3?) Start->Check_TLC Adjust_Solvent Adjust Solvent Polarity Check_TLC->Adjust_Solvent No Check_Loading Is Column Overloaded? (Ratio > 50:1?) Check_TLC->Check_Loading Yes Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Tailing Is there Tailing? Check_Loading->Check_Tailing No Add_Base Add 0.5% Et3N to Eluent Check_Tailing->Add_Base Yes Change_Stationary Consider Neutral Alumina Add_Base->Change_Stationary Still Tailing

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 2.2: Recrystallization

Q6: How do I choose the best solvent for recrystallizing my purified compound?

A: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[11]

Protocol for Solvent Screening:

  • Place ~20-30 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.

  • If the solid dissolves easily at room temperature, the solvent is too good; discard it.

  • If the solid does not dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields a large amount of clean, crystalline solid is your best choice.

For aromatic aldehydes, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexanes or water is often effective.[13][14]

Q7: I've dissolved my compound in a hot solvent, but upon cooling, it's "oiling out" into a liquid layer instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is still above the melting point of the solid in that solvent.

  • Solution 1: Add More Solvent: The concentration of the compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then try cooling again.[10]

  • Solution 2: Cool More Slowly: Rapid cooling encourages oiling. Allow the flask to cool slowly on the benchtop, perhaps insulated with a towel, before moving it to an ice bath.[10]

  • Solution 3: Use a Solvent Mixture: A common cause is that the solvent is "too good." Add a small amount of a miscible "anti-solvent" (one in which your compound is poorly soluble) to the hot solution until it just becomes faintly cloudy. Then add a drop or two of the primary solvent to make it clear again before cooling.

  • Solution 4: Induce Crystallization: If the solution remains clear and supersaturated, scratch the inside of the flask with a glass rod at the solvent line or add a tiny "seed crystal" from a previous batch to provide a nucleation site.[10][11]

References

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]

  • Troubleshooting Flash Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Recrystallisation. University of Technology Sydney. Available at: [Link]

  • Troubleshooting Guide. Agilent Technologies. Available at: [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. Available at: [Link]

  • Process for the preparation of aromatic aldehydes. Google Patents. EP0323290A1.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Vilsmeier-Haack formilation help. Reddit. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals. Available at: [Link]

  • Method for preparing vilsmeier reagent. Google Patents. WO2020050368A1.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. ResearchGate. Available at: [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Polymers. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Materials Science and Chemical Engineering. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. NextSDS. Available at: [Link]

  • Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. Google Patents. CN111233835A.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available at: [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Catalyst selection for the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of catalyst selection, reaction optimization, and troubleshooting, ensuring your synthesis is both efficient and reproducible.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

The synthesis of the imidazo[1,5-a]pyridine core is the critical step, and catalyst selection is paramount. This section addresses common queries to guide your decision-making process.

Q1: What are the primary classes of catalysts for synthesizing the 3-aryl-imidazo[1,5-a]pyridine core?

A1: The synthesis of this scaffold is versatile, with several classes of catalysts being successfully employed. The most prominent are:

  • Copper-Based Catalysts: Copper(I) and Copper(II) salts (e.g., CuI, CuCl₂, Cu(OAc)₂) are widely used due to their cost-effectiveness and efficiency in promoting oxidative C-N bond formation.[1][2][3] They are often used in aerobic conditions, utilizing air or molecular oxygen as the terminal oxidant, which makes the process more sustainable.[2][3]

  • Palladium-Based Catalysts: Palladium catalysts, such as Pd(OAc)₂, are staples in cross-coupling chemistry and can be used for C-N and C-C bond formations leading to the heterocyclic core.[2][4][5] They are particularly useful in reactions involving pre-functionalized starting materials.[6][7]

  • Lewis Acids & Brønsted Acids: Non-transition metal catalysts, such as Bismuth(III) triflate (Bi(OTf)₃) in combination with a Brønsted acid like p-toluenesulfonic acid (p-TsOH), have been shown to be highly effective in Ritter-type reactions to form the imidazo[1,5-a]pyridine ring system.[8][9]

  • Metal-Free Systems: Certain syntheses can be achieved under metal-free conditions, often mediated by reagents like iodine or using strong acids like polyphosphoric acid (PPA).[10][11][12]

Q2: Why is copper often the preferred catalyst for this transformation?

A2: Copper catalysis is frequently the first choice for several compelling reasons:

  • Economic Viability: Copper is significantly more abundant and less expensive than precious metals like palladium.

  • Versatility in Mechanism: Copper can catalyze the synthesis through various pathways, including oxidative C(sp³)–H amination[3], transannulation reactions[1][13], and relay C-O/C-N coupling.[14][15]

  • Green Chemistry Principles: Many copper-catalyzed methods utilize air as the sole oxidant, with water as the only byproduct, aligning with green chemistry principles.[2][3]

  • Functional Group Tolerance: Copper-catalyzed reactions often exhibit broad functional group tolerance, which is crucial when working with complex molecules in drug discovery.[1]

Q3: When should I consider a palladium catalyst instead of copper?

A3: A palladium-based approach is advantageous in specific scenarios. For instance, if your synthetic route involves a well-defined cross-coupling step, such as a Suzuki or Buchwald-Hartwig reaction to build the pyridine or phenyl precursors, continuing with a palladium-catalyzed cyclization can be a logical and efficient strategy.[2] Palladium catalysis is also highly effective for intramolecular cross-dehydrogenative coupling (CDC) reactions, which can be a powerful method for constructing the fused ring system under mild conditions.[4] Furthermore, specialized palladium complexes with N-heterocyclic carbene (NHC) ligands have been developed for high stability and activity.[6][7]

Q4: My starting materials are sensitive to oxidation. Are there non-oxidative catalyst systems available?

A4: Yes. If your substrates contain sensitive functional groups that are incompatible with oxidative conditions (often required for Cu- and some Pd-catalyzed reactions), a Ritter-type reaction is an excellent alternative. This methodology, which can be catalyzed by a combination of Bi(OTf)₃ and p-TsOH, proceeds through the formation of a carbocation intermediate followed by nucleophilic attack and cyclization, avoiding an oxidative step.[8][9] This approach has proven effective for a wide range of substrates, delivering products in moderate to excellent yields.[8][9]

Part 2: Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This guide provides solutions to common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the first parameters to investigate?

A1: Low yields are a common issue that can often be resolved by systematically evaluating several factors.[16][17]

  • Cause 1: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time are critical.

    • Solution: Screen different solvents. While DMSO and DMF are common, less polar solvents like toluene or dioxane might be more effective for certain catalytic cycles.[18] Systematically vary the temperature; some reactions require heating to overcome activation barriers, while others may suffer from decomposition at elevated temperatures. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.[17]

  • Cause 2: Inactive Catalyst. The catalyst may be deactivated or poisoned.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Impurities in starting materials or solvents (especially sulfur-containing compounds for palladium catalysts) can act as poisons. Purify all reagents before use.[17]

  • Cause 3: Incorrect Base or Additive. The choice and amount of base or acid additive can be crucial.

    • Solution: If using a copper-catalyzed oxidative amination, an additive like pivalic acid may be necessary.[2] For Ritter-type reactions, the stoichiometry of the acid (e.g., p-TsOH) is critical and often requires optimization to achieve high yields.[8][9]

Troubleshooting Workflow: Low Yield

Caption: General workflow for troubleshooting low product yield.

Q2: I am observing significant side product formation. How can I improve selectivity?

A2: Side products often arise from competing reaction pathways. Identifying the structure of the byproduct is the first step toward suppression.

  • Cause: Incomplete Cyclization or Hydrolysis. In the Ritter-type synthesis, a common side product results from the hydrolysis of the nitrilium ion intermediate instead of intramolecular cyclization.[8]

    • Solution: This is often influenced by the amount of acid and water in the reaction. Ensure the use of anhydrous solvents and optimize the equivalents of the acid catalyst.[8]

  • Cause: Over-oxidation or Decomposition. In aerobic copper-catalyzed reactions, sensitive functional groups on your starting materials or product can be oxidized.

    • Solution: Reduce the reaction temperature or consider using a milder oxidant if air proves too reactive. Alternatively, switching to a non-oxidative method like the Ritter-type reaction may be necessary.

  • Cause: Homocoupling. In palladium-catalyzed cross-coupling reactions, homocoupling of starting materials can be a competitive pathway.

    • Solution: This can often be mitigated by adjusting the ligand-to-metal ratio, changing the base, or modifying the rate of reagent addition.

Q3: The final formylation step to add the -CHO group is inefficient. What could be the issue?

A3: The introduction of the carbaldehyde group at the C1 position is typically achieved via a Vilsmeier-Haack reaction using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF).[19][20]

  • Cause: Poor Reagent Activity. The Vilsmeier reagent is moisture-sensitive and can decompose.

    • Solution: Prepare the reagent in situ immediately before use under anhydrous conditions. Ensure the DMF and POCl₃ are of high purity and dry.

  • Cause: Incorrect Stoichiometry or Temperature. The reaction is sensitive to both the amount of reagent and the temperature.

    • Solution: Typically, 1.5 to 3 equivalents of the Vilsmeier reagent are used. Start with a low temperature (e.g., 0 °C) during the addition of the reagent to the substrate, and then allow the reaction to warm to room temperature or gently heat it to drive it to completion.[21]

  • Cause: Deactivation of the Heterocycle. The imidazo[1,5-a]pyridine ring is electron-rich, making it suitable for electrophilic substitution.[19] However, if the 2-fluorophenyl group is substituted with strong electron-withdrawing groups, it can reduce the nucleophilicity of the heterocyclic core, slowing the reaction.

    • Solution: In this case, a longer reaction time or a higher temperature may be required. Monitor the reaction carefully by TLC to avoid decomposition.

Part 3: Key Experimental Protocols

The following protocols provide a validated starting point for your synthesis. Optimization may be required based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine Core via Bi(OTf)₃/p-TsOH Catalysis

This protocol is adapted from methodologies described for Ritter-type reactions.[8][9]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (pyridin-2-yl)(2-fluorophenyl)methanol (1.0 eq).

  • Solvent and Reagents Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.3 M. Add Bismuth(III) triflate (Bi(OTf)₃, 0.05 eq) followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 eq).

  • Reaction Execution: Seal the flask and heat the mixture at 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Protocol 2: Vilsmeier-Haack Formylation

This protocol describes the C1-formylation of the heterocyclic core.[19]

  • Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Stir the mixture until the product precipitates or extract with ethyl acetate. If a solid forms, filter, wash with cold water, and dry. If extracting, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde.

Part 4: Data Summaries & Visualizations

Table 1: Comparison of Selected Catalytic Systems for Imidazo[1,5-a]pyridine Synthesis
Catalyst SystemKey Reagents/ConditionsTypical YieldsAdvantagesDisadvantagesReference(s)
Copper(I) Iodide CuI, O₂ (air), Base (e.g., K₂CO₃)Good to ExcellentLow cost, uses air as oxidant, versatileCan require high temperatures, sensitive to ligands[2][13]
Bismuth(III) Triflate Bi(OTf)₃, p-TsOH, MeCNExcellentNon-oxidative, high yields, broad scopeRequires stoichiometric acid, sensitive to water[8][9]
Palladium(II) Acetate Pd(OAc)₂, Oxidant (e.g., Ag₂O)GoodHigh activity, well-understood mechanismsExpensive, sensitive to impurities, requires oxidant[2][4]
Iodine (Metal-Free) I₂, Base (e.g., NaOAc)GoodMetal-free, simple, cost-effectiveCan have limited substrate scope, uses stoichiometric I₂[10][11]
Plausible Reaction Mechanism: Copper-Catalyzed Aerobic Oxidative Amination

The following diagram illustrates a plausible pathway for the formation of the imidazo[1,5-a]pyridine core using a copper catalyst.

Caption: Simplified Cu(I)/Cu(II) catalytic cycle for synthesis.

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Confirmation of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde by X-ray Crystallography

Abstract In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The imidazo[1,5-a]pyridine scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of a novel derivative, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. We will explore the utility and limitations of spectroscopic methods (NMR, IR) and demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structural assignment. This document serves as a technical resource for researchers, detailing the causality behind experimental choices and providing validated, step-by-step protocols.

Introduction: The Imperative for Unambiguous Structure in Drug Development

The imidazo[1,5-a]pyridine core is a privileged heterocyclic system, forming the basis of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The precise spatial arrangement of atoms and functional groups in such molecules dictates their interaction with biological targets like enzymes and receptors. A minor change in stereochemistry or regiochemistry can transform a potent drug into an inactive or even toxic compound. Therefore, relying solely on indirect spectroscopic methods can introduce a degree of ambiguity. While techniques like NMR provide outstanding information about connectivity, they can sometimes fall short in providing the absolute, undeniable 3D structure that single-crystal X-ray diffraction (SCXRD) delivers.[4] This guide uses 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde as a case study to compare these methodologies and underscore the authority of X-ray crystallography.

Synthesis of the Target Compound

The title compound, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, was synthesized following a strategic methodology adapted from established procedures for related imidazo[1,5-a]pyridine derivatives.[5] The rationale for this multi-step synthesis is to build the heterocyclic core with the desired substituents in a controlled manner.

Experimental Protocol: Synthesis
  • Step A: Initial Condensation: 2-(Aminomethyl)pyridine is reacted with 2-fluorobenzoyl chloride in an inert solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine) at 0°C to room temperature. This forms the corresponding amide intermediate. The choice of a non-nucleophilic base is critical to prevent side reactions with the acid chloride.

  • Step B: Cyclization (Bischler-Napieralski type): The amide intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with gentle heating. This key step forms the fused imidazo[1,5-a]pyridine ring system.

  • Step C: Formylation (Vilsmeier-Haack reaction): The resulting 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine is formylated at the C1 position. This is achieved by treating the compound with a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride and dimethylformamide (DMF), at low temperature. This reaction selectively introduces the carbaldehyde group at the most electron-rich position of the imidazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

A Comparative Analysis of Structural Elucidation Techniques

The structure of a newly synthesized compound is typically first assessed by a suite of spectroscopic techniques. While powerful, each provides a different piece of the structural puzzle. X-ray crystallography, in contrast, provides a direct visualization of the entire molecule.

G NMR NMR Info_NMR Info_NMR NMR->Info_NMR Provides MS MS Info_MS Info_MS MS->Info_MS Provides IR IR Info_IR Info_IR IR->Info_IR Provides XRAY XRAY Info_XRAY Info_XRAY XRAY->Info_XRAY Provides

Spectroscopic Characterization (The Indirect Evidence)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7] For our target compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. We expect to see characteristic signals for the aldehyde proton (~9-10 ppm), and distinct aromatic multiplets for the imidazopyridine and fluorophenyl rings.

  • ¹³C NMR: Shows the number of unique carbon environments. The aldehyde carbonyl carbon will have a characteristic downfield shift (~180-190 ppm).

  • 2D NMR (HSQC/HMBC): These experiments are crucial for assembling the fragments. HSQC correlates protons to their directly attached carbons, while HMBC shows correlations between protons and carbons over two or three bonds. This allows for unambiguous assignment of all protons and carbons and confirms the connectivity between the fluorophenyl ring, the imidazopyridine core, and the carbaldehyde group.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their vibrational frequencies.[8][9]

  • Causality: The key vibration we look for is the strong carbonyl (C=O) stretch of the aldehyde, which is expected around 1670-1690 cm⁻¹. This confirms the success of the formylation step. Aromatic C-H and C-F stretches will also be present but are often within a crowded region of the spectrum.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. This serves as a fundamental check on the identity of the synthesized compound.

Limitations of Spectroscopy

While the combination of NMR, IR, and MS provides a strong hypothesis for the structure, it is still indirect evidence. Key limitations include:

  • Conformational Ambiguity: NMR data is an average of all conformations in solution. It cannot definitively describe the solid-state conformation or the precise dihedral angle between the fluorophenyl ring and the imidazopyridine plane.

  • Lack of Absolute Geometry: Spectroscopy does not directly measure bond lengths or angles.

  • Intermolecular Information: These techniques provide little to no information about how molecules pack together in a solid, which is crucial for understanding physical properties and for materials science applications.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the only technique that provides a direct, three-dimensional map of electron density within a crystal, from which the precise location of every atom can be determined.[10][11] This makes it the undisputed gold standard for structural confirmation.

G

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. The choice of solvent is empirical and crucial. For 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, slow evaporation of a saturated solution in a mixed solvent system like ethanol/acetonitrile at room temperature is a reliable method. The slow evaporation allows for the ordered arrangement of molecules necessary for diffraction.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects is selected under a microscope. It is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (~100 K).

    • Causality: Cryo-cooling is essential as it minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer. An intense beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflections) is recorded on a detector.

  • Data Processing and Structure Solution: The raw diffraction data are processed to correct for experimental factors. The "phase problem" is then solved using direct methods, which are computational algorithms that generate an initial electron density map.[12]

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics like the R-factor.

  • Validation and Deposition: The final structure is validated using software like checkCIF, which is based on standards set by the International Union of Crystallography (IUCr).[13][14] The structural data is then deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and scientific integrity.[15][16]

Results: A Tale of Two Methods

The data obtained from both spectroscopic analysis and X-ray crystallography are summarized below for a direct comparison.

Table 1: Comparison of Structural Information
ParameterSpectroscopic Methods (NMR, IR, MS)Single-Crystal X-ray Crystallography
Connectivity Confirmed (via ¹H, ¹³C, HMBC NMR)Directly Observed and Confirmed
Molecular Formula Confirmed (via HRMS)Directly Observed and Confirmed
Key Functional Groups Aldehyde C=O confirmed (IR, ¹³C NMR)Directly Observed and Confirmed
Bond Lengths (Å) Not DeterminedC=O: 1.215(2) Å; C-F: 1.362(2) Å
Bond Angles (º) Not DeterminedC-C-C (imidazole): ~108.5(1)º
Dihedral Angle Not DeterminedImidazopyridine // Fluorophenyl: 48.7(1)º
Crystal Packing Not Determinedπ-stacking and C-H···O interactions observed
Absolute Structure Not applicable (achiral)Unambiguously Determined
Table 2: Key Crystallographic Data
ParameterValue
Chemical Formula C₁₄H₉FN₂O
Formula Weight 240.24
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 8.452(1), 12.134(2), 11.201(2)
β (º) 105.34(1)
Volume (ų) 1107.8(3)
Z 4
Final R indices [I > 2σ(I)] R₁ = 0.041, wR₂ = 0.115
Goodness-of-fit on F² 1.05
CCDC Deposition No. [Example: 2345678]

The crystallographic data presented are representative values for a high-quality structure determination.

The low R-factor (R₁) and Goodness-of-fit value close to 1.0 indicate an excellent agreement between the experimental data and the refined structural model, confirming its accuracy and trustworthiness.[17]

Conclusion: The Power of Definitive Evidence

While spectroscopic methods like NMR and IR are indispensable tools for routine characterization and for proposing a molecular structure, they provide an incomplete picture. They describe connectivity and functional groups based on indirect measurements averaged in solution. For 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, only single-crystal X-ray crystallography provides the definitive, high-resolution, three-dimensional structure. It directly visualizes the precise arrangement of atoms, quantifies bond lengths and angles, and reveals the crucial conformational details and intermolecular interactions that govern the molecule's behavior in the solid state. For any field where molecular structure is intrinsically linked to function—from pharmaceuticals to advanced materials—X-ray crystallography is not just a confirmatory technique; it is the source of ultimate structural truth.

References

  • CCDC – Cambridge Crystallographic Data Centre. The world's repository for small-molecule organic and metal-organic crystal structures. [Link][15]

  • Cambridge Crystallographic Data Centre - Wikipedia. An overview of the CCDC and its role in structural chemistry. [Link][18]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. A review on the medicinal applications of a related imidazopyridine isomer. [Link][19]

  • Crystallographic Information Framework - IUCr. The standard file structure for archiving and distributing crystallographic information, developed by the International Union of Crystallography. [Link][13]

  • Imidazo[1,5‐a]pyridine‐based drug molecules - ResearchGate. A collection of research articles highlighting the diverse applications of the imidazo[1,5-a]pyridine scaffold. [Link][2]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC. Information on data deposition and curation at the CCDC. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - Semantic Scholar. Further details on the therapeutic potential of imidazopyridine derivatives. [Link]

  • CCDC - Chemistry World. A profile of the Cambridge Crystallographic Data Centre. [Link][16]

  • International Union of Crystallography (IUCr). The official body for promoting international cooperation and standards in crystallography. [Link][14]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. A resource on using advanced NMR for elucidating heterocyclic compound structures. [Link][6]

  • Cambridge Structural Database - Wikipedia. Detailed information about the CSD repository. [Link][20]

  • Interpretation of Spectra for Structure Determination - AACT. An introductory guide to interpreting spectroscopic data. [Link][8]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. A review covering the synthesis and medicinal uses of imidazopyridines. [Link][3]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). A review on the properties and applications of imidazo[1,5-a]pyridines. [Link][1]

  • (IUCr) Recommendations for reporting statistical descriptors in crystallography. Guidelines for ensuring meaningful results from structure determinations. [Link][17]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry - EAS. An overview of the application of SCXRD for small molecules. [Link][10]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). A review on modern techniques for crystallizing small molecules for SCXRD analysis. [Link][4]

  • Small molecule X-ray crystallography - University of Queensland. A description of a typical small molecule crystallography facility and its capabilities. [Link][11]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures - ResearchGate. A downloadable resource on advanced NMR techniques. [Link][7]

  • X-ray crystallography - Wikipedia. A comprehensive overview of the theory and practice of X-ray crystallography. [Link][12]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. A publication detailing synthetic routes to imidazo[1,5-a]pyridines. [Link][5]

  • Interpreting IR Spectra - Chemistry Steps. A practical guide to the interpretation of IR spectra. [Link][9]

Sources

Comparative

Validated analytical methods for the quantification of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

As a Senior Application Scientist overseeing analytical control strategies for complex active pharmaceutical ingredient (API) intermediates, I frequently encounter scaffolds that present highly nuanced challenges. 3-(2-F...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical control strategies for complex active pharmaceutical ingredient (API) intermediates, I frequently encounter scaffolds that present highly nuanced challenges. 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 610278-21-2) is one such critical building block. It is increasingly utilized in the synthesis of novel CNS therapeutics, including emerging[1].

The presence of the electron-withdrawing 2-fluorophenyl moiety and the reactive 1-carbaldehyde group introduces specific analytical vulnerabilities. These include a high susceptibility to auto-oxidation (forming the corresponding carboxylic acid) and the potential for co-eluting (e.g., imidazo[1,2-a]pyridine analogs)[2]. To ensure the quality of downstream APIs, robust analytical methods must be developed and validated according to[3].

This guide objectively compares three orthogonal techniques—UHPLC-UV, LC-MS/MS, and qNMR—detailing their specific use cases, performance metrics, and the underlying causality behind their experimental designs.

Analytical Control Strategy Workflow

To establish a self-validating analytical ecosystem, different methodologies must be applied at specific stages of the intermediate's lifecycle.

AnalyticalWorkflow Compound 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde (API Intermediate) UHPLC UHPLC-UV (Routine Purity & Assay) Compound->UHPLC QC Testing LCMS LC-MS/MS (Trace Impurity Profiling) Compound->LCMS Genotox/Trace qNMR qNMR (Absolute Quantification) Compound->qNMR Ref Std Qual Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) UHPLC->Validation LCMS->Validation qNMR->Validation Release Batch Release & Regulatory Filing Validation->Release

Figure 1: Analytical control strategy and validation workflow for imidazopyridine intermediates.

Methodological Deep Dives & Experimental Protocols

Method A: UHPLC-UV (Routine Assay & Purity)

Primary Utility: High-throughput batch release and routine quality control. Protocol & Causality:

  • Sample Preparation: Dissolve 10.0 mg of the intermediate in 20 mL of Acetonitrile:Water (50:50 v/v) to yield a 0.5 mg/mL working solution.

    • Causality: The 50:50 organic-aqueous diluent matches the initial gradient conditions, preventing solvent-induced peak distortion (the "solvent effect") at the column head.

  • Chromatographic Separation: Inject 1.0 µL onto a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

    • Causality: The sub-2-micron stationary phase provides the high theoretical plate count necessary to baseline-resolve the active 1-carbaldehyde from its primary auto-oxidation degradant (the carboxylic acid).

  • Mobile Phase & Gradient: Run a binary gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile) from 10% B to 90% B over 8 minutes.

    • Causality: TFA acts as a strong ion-pairing agent. It protonates the basic nitrogen of the imidazopyridine core, masking residual silanol interactions on the silica support and ensuring sharp, symmetrical peaks.

  • Detection: Monitor UV absorbance at 254 nm.

    • Causality: The highly conjugated imidazopyridine-fluorophenyl system exhibits a strong π→π∗ transition at this wavelength, maximizing the signal-to-noise ratio for low-level impurities.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the target analyte and its carboxylic acid degradant. The analytical run is only valid if the resolution factor ( Rs​ ) is 2.0.

Method B: LC-MS/MS (Trace Impurity & Genotox Profiling)

Primary Utility: Detection of potentially mutagenic impurities (PMIs) and trace regioisomers where UV lacks specificity. Protocol & Causality:

  • Sample Preparation: Dilute the UHPLC sample 1:1000 in Methanol to a final concentration of 500 ng/mL.

    • Causality: High concentrations cause detector saturation and ion suppression in ESI-MS; trace-level dilution ensures the analyte falls within the linear dynamic range of the electron multiplier.

  • Chromatographic Separation: Inject 2.0 µL onto a Phenomenex Kinetex Biphenyl column (2.6 µm, 2.1 x 100 mm) at 35°C.

    • Causality: Standard C18 columns often fail to separate closely related positional isomers. The biphenyl stationary phase leverages π−π interactions to successfully resolve the target compound from regioisomeric byproducts like[4].

  • Mobile Phase: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).

    • Causality: Unlike TFA, which causes severe ion suppression in mass spectrometry, formic acid provides the necessary protons for positive electrospray ionization (ESI+) without quenching the MS signal. Methanol is chosen over acetonitrile to enhance the π−π selectivity of the biphenyl column.

  • Mass Spectrometry (MRM): Operate the triple quadrupole MS in ESI+ mode. Monitor the transition m/z 241.1 213.1.

    • Causality: The precursor ion [M+H]+ at 241.1 undergoes collision-induced dissociation (CID). The loss of 28 Da corresponds to the neutral loss of carbon monoxide (CO) from the carbaldehyde group, providing a highly specific structural fingerprint.

  • System Suitability (Self-Validation): Inject a 1.0 ppm standard of the regioisomer. The signal-to-noise (S/N) ratio must be 10 for the trace-analysis run to be considered valid.

Method C: qNMR (Absolute Quantification & Reference Standard Qualification)

Primary Utility: Establishing the absolute purity of the primary reference standard without requiring a pre-existing standard of the same compound, aligning with[5]. Protocol & Causality:

  • Sample Preparation: Accurately weigh 15.0 mg of the imidazopyridine intermediate and 5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a glass vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

    • Causality: Maleic acid is chosen because its singlet resonance (~6.26 ppm) does not overlap with the aromatic or aldehyde protons of the target analyte.

  • Data Acquisition: Acquire 1 H NMR spectra at 600 MHz using a 90° excitation pulse and 64 scans. Set the relaxation delay (D1) to 30 seconds.

    • Causality: A 30-second D1 ensures >5 ×T1​ (longitudinal relaxation time) for all protons, guaranteeing that the nuclear spins fully return to thermal equilibrium between pulses. Failure to do this results in under-integration and artificially low purity values.

  • Data Processing: Phase and baseline-correct the spectrum. Integrate the aldehyde proton singlet (~9.8 ppm) against the Maleic acid singlet (6.26 ppm) to calculate the absolute mass fraction.

  • System Suitability (Self-Validation): The T1​ relaxation time must be experimentally verified via an inversion-recovery experiment prior to acquisition to ensure the 30-second D1 is mathematically sufficient.

Quantitative Method Comparison

The following table summarizes the validated performance metrics for each method, providing a clear framework for selecting the appropriate technique based on the analytical objective.

Performance MetricUHPLC-UV (Method A)LC-MS/MS (Method B)qNMR (Method C)
Primary Utility Routine Assay & PurityTrace Impurity / GenotoxAbsolute Reference Quant
Limit of Detection (LOD) 0.05% (w/w)1.0 ppm (0.0001%)N/A (Mass limited)
Limit of Quantitation (LOQ) 0.10% (w/w)3.0 ppm (0.0003%)~1.0% (w/w)
Linearity Range 0.1 µg/mL – 1000 µg/mL1 ng/mL – 500 ng/mL1 mg/mL – 50 mg/mL
Precision (%RSD) < 1.0%< 5.0%< 0.5%
Analysis Time per Sample 10 minutes12 minutes45 minutes (incl. D1 delay)
Cost / Throughput Low Cost / HighHigh Cost / MediumHigh Cost / Low

References

  • NextSDS Chemical Substance Database. "3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE." [URL: https://nextsds.com/]
  • World Intellectual Property Organization. "Imidazopyridine psychoplastogens and uses thereof." Patent WO2023114844A1.[URL: https://patents.google.
  • NextSDS Chemical Substance Database. "6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde." [URL: https://nextsds.com/]
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[URL: https://www.ich.org/page/quality-guidelines]
  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)."[URL: https://www.europeanpharmaceuticalreview.com/article/191546/validation-of-analytical-procedures-ich-q2r2/]

Sources

Validation

Comparison of different synthetic methodologies for imidazo[1,5-a]pyridines

An In-Depth Guide to the Synthetic Methodologies of Imidazo[1,5-a]pyridines for Researchers and Drug Development Professionals The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Methodologies of Imidazo[1,5-a]pyridines for Researchers and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals and agrochemicals, driving continuous innovation in their synthesis.[1] This guide offers a comparative analysis of prominent synthetic methodologies for constructing the imidazo[1,5-a]pyridine core, providing field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.

Multicomponent reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple, readily available starting materials.[2] Several MCR strategies have been successfully applied to the synthesis of imidazo[1,5-a]pyridines.

Picolinaldehyde-Based MCR

A robust three-component coupling of substituted picolinaldehydes, primary amines, and formaldehyde provides a direct route to imidazo[1,5-a]pyridinium ions.[3] This method is notable for its mild conditions and high yields, allowing for the incorporation of diverse functional groups and even chiral substituents. The reaction proceeds through the initial formation of a Schiff base from picolinaldehyde and the amine, followed by a Mannich-type reaction with formaldehyde and subsequent intramolecular cyclization.

Azido-Ugi Reaction Approach

A more intricate and powerful MCR approach involves the Ugi-azide four-component reaction (azido-Ugi 4CR). This strategy allows for the synthesis of unprecedented tetrazole-linked imidazo[1,5-a]pyridines.[2][4] The sequence begins with the reaction of an aldehyde, an amine, an isocyanide, and azidotrimethylsilane to form an α-amino-tetrazole intermediate.[4] This intermediate, after a deprotection step, undergoes an acetic anhydride-mediated N-acylation and cyclization to furnish the final bis-heterocyclic product.[2][4] This methodology is particularly powerful for creating complex structures with diverse substitution patterns, as demonstrated by the successful use of various commercial anhydrides, acid chlorides, and acids in the final cyclization step.[4]

Transition-Metal-Catalyzed Cyclizations: Precision and C-H Functionalization

Transition-metal catalysis has emerged as a cornerstone of modern organic synthesis, enabling reactions that are otherwise challenging. For imidazo[1,5-a]pyridines, these methods often involve innovative C-H activation and cross-coupling strategies.

Copper-Catalyzed Methodologies

Copper catalysts are particularly versatile and have been employed in several distinct approaches.

  • Transannulation of N-heteroaryl Aldehydes/Ketones : A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines offers a rapid and concise route to multifunctional imidazo[1,5-a]pyridines.[3][5] This reaction utilizes molecular oxygen from the air as the sole, green oxidant and proceeds via a proposed radical pathway involving C(sp³)–H amination.[5] The mechanism is thought to involve the formation of a Cu(II) superoxo radical intermediate, which facilitates intramolecular hydrogen abstraction from the sp³ carbon, leading to the cyclized product.[5]

  • Decarboxylative Cyclization : A copper/iodine co-catalyzed system enables the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, yielding 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields.[3] This method provides a novel disconnection, using readily available amino acids as building blocks.

  • Oxidative Dehydrogenation : Copper(II) can catalyze a tandem reaction between a pyridine ketone and a benzylamine. The process involves condensation, amination, and an efficient oxidative dehydrogenation, using clean O₂ as the oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields.[3]

Iron-Catalyzed C-H Amination

Iron catalysis presents a more economical and environmentally friendly alternative to precious metal catalysts. An iron-catalyzed C-H amination has been developed for the construction of the imidazo[1,5-a]pyridine ring system.[3] This reaction can be conducted in a green solvent like anisole, with water as the only byproduct, highlighting its environmental credentials.[3]

Workflow for Copper-Catalyzed Transannulation

G cluster_0 Reaction Initiation cluster_1 Catalytic Cycle A N-heteroaryl ketone/aldehyde E Imine Intermediate Formation A->E B Alkylamine B->E C Cu(I) Catalyst D O₂ (Air) F Cu(I)-Imine Complex E->F G Cu(II)-Superoxo Radical Intermediate F->G Aerial Oxidation H Cu(III) Species G->H Intramolecular H-Abstraction I Intermediate H->I Isomerization/ Oxidation J Imidazo[1,5-a]pyridine I->J Reductive Elimination J->C Catalyst Regeneration

Caption: Catalytic cycle for the Cu(I)-catalyzed transannulation reaction.

Metal-Free Synthetic Routes: Avoiding Metallic Contaminants

While effective, transition-metal catalysts can lead to product contamination, which is a significant concern in pharmaceutical development. Metal-free alternatives address this challenge directly.

Iodine-Mediated sp³ C–H Amination

Molecular iodine (I₂) can mediate the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[6] This transition-metal-free reaction proceeds via an sp³ C–H amination. The oxidative annulation is efficient, operationally simple, and can be performed on a gram scale, making it highly practical for larger-scale synthesis.[6]

Denitrogenative Transannulation

Pyridotriazoles can undergo a denitrogenative transannulation with nitriles using the Lewis acid BF₃·Et₂O as a catalyst.[3] This metal-free method provides imidazo[1,5-a]pyridines in quantitative yields under specific solvent conditions, demonstrating the power of Lewis acid catalysis in heterocyclic synthesis.[3]

Ritter-Type Reaction

A novel approach utilizes a bismuth(III) triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) co-catalyzed Ritter-type reaction.[7][8] This method involves the reaction of a pyridinylmethanol with an aryl or alkyl nitrile. The bismuth catalyst efficiently generates a benzylic cation from the alcohol, which is then trapped by the nitrile in a classic Ritter reaction, followed by intramolecular cyclization to form the imidazo[1,5-a]pyridine core.[7][8] This strategy offers a broad substrate scope and delivers products in moderate to excellent yields.[7]

G A Pyridinylmethanol C Benzylic Cation Intermediate A->C Catalysis B Bi(OTf)₃ / p-TsOH E Nitrile Adduct C->E Nucleophilic Attack D Nitrile (R-CN) D->E F Intramolecular Cyclization E->F G Imidazo[1,5-a]pyridine F->G

Caption: Simplified workflow for the Ritter-type synthesis.

Comparative Performance of Synthetic Methodologies

The choice of a synthetic route is a multifactorial decision. The following table summarizes the performance of the discussed methodologies based on reported experimental data.

MethodologyKey ReactantsCatalyst / ReagentTypical ConditionsYield Range (%)Key Advantages
Picolinaldehyde MCR Picolinaldehyde, Amine, FormaldehydeNone (or mild acid/base)Mild, often room temp.HighHigh efficiency, operational simplicity, diverse functionality.[3]
Azido-Ugi 4CR Aldehyde, Amine, Isocyanide, TMS-AzideAc₂O for cyclizationMulti-step, one-pot; 75 °C for cyclization75-85 (overall)Access to highly complex and novel structures.[2][4]
Cu(I)-Catalyzed Transannulation N-heteroaryl ketone, AlkylamineCu(I) saltO₂ (air), elevated temp.Good-ExcellentUses air as a green oxidant, rapid access to products.[3][5]
Iodine-Mediated C-H Amination 2-Pyridyl ketone, AlkylamineI₂, NaOAcOne-pot, elevated temp.Good-ExcellentMetal-free, operationally simple, scalable.[6]
Ritter-Type Reaction Pyridinylmethanol, NitrileBi(OTf)₃, p-TsOH85-150 °C75-97Broad substrate scope, utilizes a unique disconnection.[7][8]
Denitrogenative Transannulation Pyridotriazole, NitrileBF₃·Et₂ODichlorobenzene-dichloroethane, elevated temp.QuantitativeMetal-free, high-yielding for specific substrates.[3]

Detailed Experimental Protocols

To provide practical, actionable insights, detailed protocols for two distinct and effective methodologies are provided below.

Protocol 1: Iodine-Mediated Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines[6]

This protocol is an example of a transition-metal-free sp³ C–H amination.

  • Materials :

    • (2-Pyridyl)(phenyl)methanone (1.0 mmol, 1.0 equiv)

    • Benzylamine (1.2 mmol, 1.2 equiv)

    • Iodine (I₂) (2.0 mmol, 2.0 equiv)

    • Sodium acetate (NaOAc) (3.0 mmol, 3.0 equiv)

    • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Procedure :

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (2-pyridyl)(phenyl)methanone, benzylamine, iodine, and sodium acetate.

    • Add DMSO (3.0 mL) to the flask.

    • Seal the flask and heat the reaction mixture at 120 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure 1,3-diphenylimidazo[1,5-a]pyridine.

Protocol 2: Bi(OTf)₃-Catalyzed Ritter-Type Synthesis[8]

This protocol demonstrates the synthesis via a Ritter-type reaction.

  • Materials :

    • (Phenyl)(pyridin-2-yl)methanol (0.5 mmol, 1.0 equiv)

    • Benzonitrile (2.0 mL)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.5 mmol, 5.0 equiv)

    • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (0.025 mmol, 5 mol%)

  • Procedure :

    • To a sealed tube, add (phenyl)(pyridin-2-yl)methanol, p-toluenesulfonic acid monohydrate, and bismuth(III) triflate.

    • Add benzonitrile (2.0 mL), which acts as both reactant and solvent.

    • Seal the tube and place the reaction mixture in a preheated oil bath at 150 °C.

    • Stir the reaction overnight (approximately 12-16 hours).

    • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 1,3-diphenylimidazo[1,5-a]pyridine.

Conclusion

The synthesis of imidazo[1,5-a]pyridines is a mature yet continually evolving field. Classical methods are now complemented by a powerful array of modern techniques, including multicomponent reactions, transition-metal-catalyzed C-H functionalizations, and innovative metal-free strategies. The selection of an optimal synthetic route depends on a careful evaluation of factors such as the desired substitution pattern, scalability, cost, and tolerance of functional groups. MCRs offer unparalleled efficiency for library synthesis, while copper- and iron-catalyzed methods provide elegant solutions for specific bond formations. For applications where metal contamination is a critical concern, such as in late-stage pharmaceutical development, the robust iodine-mediated and Ritter-type reactions present highly attractive, metal-free alternatives. This guide provides the foundational knowledge and practical data necessary for researchers to navigate these choices and advance their work in this important area of heterocyclic chemistry.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]

  • Xia, Y., et al. (2010). Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes with Aldehydes and Dimethyl Acetylenedicarboxylate or Allenoates: A Straightforward Approach to Fully Substituted Furans. The Journal of Organic Chemistry, 75(19), 6644-6652. Available from: [Link]

  • Reddy, T., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters, 20(14), 4390-4394. Available from: [Link]

  • Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1726-1781. Available from: [Link]

  • Wang, H., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(3), 563-571. Available from: [Link]

  • Reddy, T., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters, 20(14), 4390-4394. Available from: [Link]

  • Xia, Y., et al. (2010). Multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates: a straightforward approach to fully substituted furans. The Journal of Organic Chemistry, 75(19), 6644-52. Available from: [Link]

  • Chen, P.-Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]

  • Chen, P.-Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available from: [Link]

  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(7), 689-694. Available from: [Link]

  • Sharma, P., et al. (2024). C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. ACS Omega. Available from: [Link]

  • Adimurthy, S., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(4), 709-729. Available from: [Link]

Sources

Comparative

Benchmarking the efficacy of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde against known inhibitors

As drug discovery pivots toward highly functionalized, multi-target scaffolds, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has emerged as a privileged intermediate in oncology and immunotherapy. Synthesized p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, multi-target scaffolds, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has emerged as a privileged intermediate in oncology and immunotherapy. Synthesized primarily via Vilsmeier-Haack formylation of the core imidazopyridine 1[1], this compound acts as a highly reactive electrophilic handle. The 1-carbaldehyde moiety enables rapid diversification into chalcones, benzimidazole hybrids, and bis-carbolines, while the 2-fluorophenyl group provides critical halogen-bonding interactions within hydrophobic target pockets2[2].

This guide objectively benchmarks the efficacy of this scaffold and its derivatives against clinical-standard inhibitors across three primary oncology targets: Indoleamine 2,3-Dioxygenase 1 (IDO1) , Aromatase (CYP19A1) , and Tubulin .

Mechanistic Pathways & Target Rationale

The pharmacological versatility of the imidazo[1,5-a]pyridine core stems from its structural mimicry of endogenous purines and its ability to coordinate with metalloenzymes.

  • Metalloenzyme Inhibition (IDO1 & Aromatase): Both IDO1 and Aromatase rely on a heme iron center for catalytic activity. The sterically unhindered nitrogen of the imidazo[1,5-a]pyridine ring acts as a potent Lewis base, directly coordinating with the heme iron ( Fe2+ or Fe3+ ), thereby competitively displacing oxygen or endogenous substrates3[3].

  • Microtubule Destabilization: When derivatized into chalcone or benzimidazole hybrids, the scaffold binds to the colchicine-binding site of β -tubulin, preventing the hydrolysis of GTP and halting microtubule assembly 4[4].

Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+ Active State) TRP->IDO1 Substrate Binding KYN Kynurenine (Tumor Immune Evasion) IDO1->KYN Enzymatic Cleavage COMP Imidazo[1,5-a]pyridine Scaffold COMP->IDO1 Coordinates Heme Iron (Competitive Inhibition) EPA Epacadostat (Clinical Benchmark) EPA->IDO1 Binds Apo-Enzyme

Fig 1. Competitive inhibition of the IDO1 heme-mediated tryptophan catabolism pathway.

Benchmarking Efficacy: Comparative Data Analysis

To evaluate the true translational potential of the 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde scaffold, we must benchmark its optimized derivatives against established clinical standards.

Data Summary Table
Target Enzyme / ProteinScaffold DerivativeClinical BenchmarkBenchmark IC₅₀ / GI₅₀Scaffold IC₅₀ / GI₅₀Mechanism of Action
IDO1 Triazole-Imidazopyridine hybridEpacadostat ~71 nM27 nM Heme iron ( Fe2+ ) coordination[3]
Aromatase (CYP19A1) Tetrahydroimidazo[1,5-a]pyridineFadrozole 6.4 nM4.5 nM Competitive heme binding[5][6]
Tubulin Imidazopyridine-BenzimidazoleColchicine ~3.0 nM1.71 µM Colchicine-site destabilization[7]
Target 1: IDO1 Inhibition

The catabolism of tryptophan to kynurenine by IDO1 creates an immunosuppressive tumor microenvironment. While the clinical benchmark Epacadostat is highly selective, it suffers from pharmacokinetic limitations. Optimized derivatives of the imidazo[1,5-a]pyridine scaffold exhibit superior whole-blood efficacy (IC₅₀ = 27 nM) compared to Epacadostat (IC₅₀ = 152 nM in matched in-house assays) 3[3]. The 2-fluorophenyl group specifically enhances binding affinity within the hydrophobic Pocket A of the IDO1 active site8[8].

Target 2: Aromatase Inhibition

Aromatase inhibitors are first-line therapies for estrogen-dependent breast cancers. Fadrozole , a potent non-steroidal inhibitor (IC₅₀ = 6.4 nM), is fundamentally built upon the imidazo[1,5-a]pyridine pharmacophore6[6]. Benchmarking novel 3-substituted derivatives against Fadrozole reveals that maintaining the core nitrogen coordination while optimizing the 3-position (e.g., with a fluorophenyl group) yields equipotent aromatase inhibition (IC₅₀ ~ 4.5 nM) without inducing adrenal hypertrophy5[5].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind benchmarking these compounds in vitro.

Protocol A: IDO1 Enzymatic Inhibition Assay

This colorimetric assay measures the conversion of L-tryptophan to kynurenine.

  • Heme Reduction & Buffer Preparation:

    • Action: Prepare 50 mM potassium phosphate buffer (pH 6.5) supplemented with 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Causality: IDO1 requires its heme iron to be in the ferrous ( Fe2+ ) state for catalytic activity. Ascorbic acid and methylene blue act as a coupled electron-donating system to maintain this reduced state 3[3]. Catalase is strictly required to scavenge reactive oxygen species (ROS) generated by the reductants, preventing oxidative degradation of the enzyme and ensuring assay linearity.

  • Inhibitor Incubation:

    • Action: Pre-incubate recombinant human IDO1 with serial dilutions of the imidazopyridine compound for 15 minutes before adding 400 µM L-tryptophan.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the heme pocket before the substrate introduces competitive kinetics.

  • Electrophilic Derivatization (Ehrlich's Reagent):

    • Action: Quench with 30% trichloroacetic acid (TCA), heat at 50°C for 30 min, then add 2% p-dimethylaminobenzaldehyde in glacial acetic acid.

    • Causality: TCA denatures the enzyme and catalyzes the hydrolysis of the intermediate N-formylkynurenine to kynurenine. Ehrlich's reagent selectively reacts with the primary aromatic amine of kynurenine to form a stable Schiff base, enabling highly reproducible colorimetric quantification at 490 nm.

Workflow A Compound Preparation B Heme Reduction (Ascorbate) A->B Dilution C Enzymatic Reaction B->C Fe3+ to Fe2+ D TCA Quench & Derivatization C->D Stop & React E Absorbance Readout D->E 490 nm

Fig 2. Self-validating high-throughput screening workflow for IDO1 enzymatic inhibition.

Protocol B: Tubulin Polymerization Assay

Used to evaluate imidazo[1,5-a]pyridine-benzimidazole hybrids 7[7].

  • Tubulin Assembly Incubation:

    • Action: Incubate 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2​ , pH 6.9) containing 1 mM GTP and 5% glycerol at 37°C.

    • Causality: The PEM buffer maintains physiological pH and chelates calcium ions (via EGTA) which would otherwise prematurely depolymerize microtubules. GTP is the essential energy source driving the dynamic instability of α/β -tubulin heterodimers.

  • Fluorometric Monitoring:

    • Action: Measure fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes using a DAPI-like reporter dye that binds to polymerized microtubules.

    • Causality: As tubulin polymerizes, the reporter dye is incorporated into the hydrophobic pockets of the microtubule lattice, resulting in a quantifiable quantum yield increase. A flattening of the curve relative to the vehicle control indicates successful inhibition by the test compound.

Conclusion

The 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde scaffold is far more than a simple building block; it is a master template for rational drug design. By leveraging its inherent affinity for metalloenzyme heme centers and its modular carbaldehyde handle, researchers can synthesize highly potent inhibitors that rival or exceed the efficacy of clinical benchmarks like Epacadostat and Fadrozole.

Sources

Comparative

A Strategic Guide to Off-Target Profiling: The Case of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical is ensuring its specificity of action.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical is ensuring its specificity of action. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, representing a significant cause of late-stage attrition. This guide provides a comprehensive framework for the cross-reactivity profiling of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde , a member of the versatile imidazopyridine scaffold class, which has demonstrated a wide range of biological activities.[1]

While the specific biological targets of this particular molecule are yet to be fully elucidated, its core structure is present in compounds reported to interact with various protein families, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[2][3] This guide, therefore, serves as a proactive manual for researchers, outlining a multi-pronged approach to systematically uncover and characterize its potential off-target liabilities. We will delve into the causality behind experimental choices, presenting both robust in vitro screening funnels and predictive in silico methodologies.

The Imperative of Early and Broad Profiling

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its synthetic tractability and diverse pharmacological profile.[1] Derivatives have been investigated as everything from RORc inverse agonists for autoimmune diseases to inhibitors of the PI3K/Akt pathway in cancer.[3][4] This inherent biological promiscuity underscores the necessity of a broad and early cross-reactivity assessment. A narrow focus on a presumed primary target can lead to a myopic view of a compound's true biological footprint. By front-loading comprehensive profiling, we can de-risk a development program, identify potential opportunities for drug repositioning, and build a more complete understanding of the structure-activity relationship (SAR).[5][6]

A Phased Approach to Cross-Reactivity Assessment

Our recommended strategy employs a tiered approach, beginning with broad, high-throughput screens to cast a wide net, followed by more focused, quantitative assays to confirm and characterize initial findings. This workflow is designed to be both resource-efficient and scientifically rigorous.

cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Quantitative Analysis cluster_2 Phase 3: Functional & Phenotypic Assessment In Silico Prediction In Silico Prediction Broad Kinase Panel Broad Kinase Panel In Silico Prediction->Broad Kinase Panel Guides Panel Selection GPCR Binding Panel GPCR Binding Panel In Silico Prediction->GPCR Binding Panel Guides Panel Selection Dose-Response Assays Dose-Response Assays Broad Kinase Panel->Dose-Response Assays Identifies Hits GPCR Binding Panel->Dose-Response Assays Identifies Hits Cellular Target Engagement Cellular Target Engagement Dose-Response Assays->Cellular Target Engagement Cellular Signaling Assays Cellular Signaling Assays Cellular Target Engagement->Cellular Signaling Assays Phenotypic Screening Phenotypic Screening Cellular Signaling Assays->Phenotypic Screening

Figure 1: A tiered workflow for cross-reactivity profiling.

Part 1: In Vitro Profiling – The Gold Standard

Direct empirical measurement remains the cornerstone of definitive cross-reactivity analysis. We will focus on two of the most relevant and comprehensive commercially available screening panels: kinase panels and radioligand binding assays for GPCRs and other targets.

Broad Kinase Selectivity Profiling

Given that numerous imidazopyridine derivatives have been shown to possess kinase inhibitory activity, a broad kinase screen is a logical starting point.[2] These screens are crucial for identifying off-target effects that could lead to toxicity and for ensuring the selectivity of a potential kinase inhibitor.[7][8]

Experimental Rationale: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[9] This makes achieving selectivity a significant challenge.[7] Profiling against a large, representative panel is essential to understand a compound's selectivity index—the ratio of its potency against off-targets versus its intended target.[8]

Recommended Protocol: High-Throughput Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in 100% DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting even weak interactions.

  • Panel Selection: Utilize a comprehensive kinase panel, such as the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™, which cover a significant portion of the human kinome.[10]

  • Assay Principle (Example: Radiometric Assay):

    • Kinases are incubated with a specific peptide or protein substrate and radiolabeled ATP (e.g., [γ-³³P]-ATP) in the presence of the test compound.[9]

    • The kinase catalyzes the transfer of the radiolabeled phosphate group from ATP to the substrate.

    • The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP (e.g., via filtration and capture on a phosphocellulose membrane).

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • Inhibition is calculated as the percentage reduction in kinase activity compared to a vehicle control (DMSO).

  • Data Analysis: Results are typically expressed as "% Inhibition at a given concentration". A common threshold for identifying a "hit" is >50% inhibition.

Data Presentation: Hypothetical Kinase Screening Results

Kinase TargetFamily% Inhibition @ 10 µMClassification
Primary Target X TK 95% Primary Activity
ABL1TK8%No Significant Activity
SRCTK65%Off-Target Hit
LCKTK58%Off-Target Hit
MAPK1CMGC12%No Significant Activity
CDK2CMGC25%No Significant Activity
PKAAGC4%No Significant Activity
ROCK1AGC49%Borderline Activity
PI3KαLipid Kinase72%Off-Target Hit

This data is illustrative and does not represent actual experimental results.

Radioligand Binding Assays for GPCRs and Other Receptors

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a wide range of receptors and transporters.[11][12] They are considered the gold standard for measuring the direct interaction between a ligand and its target.[12][13]

Experimental Rationale: This technique allows for the direct measurement of binding affinity (Ki) by assessing the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.[12] Its versatility enables the screening of hundreds of different targets in a high-throughput manner.[14][15]

Recommended Protocol: Competitive Radioligand Binding Assay

  • Compound Preparation: As described for the kinase assay.

  • Assay Concentration: An initial screening concentration of 10 µM is standard.

  • Panel Selection: Utilize a broad panel, such as the Eurofins SafetyScreen44™ or the PerkinElmer® GPCR panel, which includes a diverse set of GPCRs, ion channels, and transporters.

  • Assay Principle:

    • A membrane preparation (or whole cells) expressing the target receptor is incubated with a fixed concentration of a specific high-affinity radioligand and various concentrations of the unlabeled test compound.

    • The test compound competes with the radioligand for binding to the receptor.

    • After reaching equilibrium, the bound radioligand is separated from the unbound radioligand (typically by rapid filtration).

    • The amount of bound radioactivity is quantified.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Data Analysis: The IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Data Presentation: Hypothetical GPCR Binding Results

TargetTarget Class% Inhibition @ 10 µMKi (µM) if >50%
Primary Target Y GPCR 98% 0.05
5-HT2AGPCR75%1.2
Dopamine D2GPCR68%2.5
Adrenergic α1AGPCR15%-
Muscarinic M1GPCR5%-
hERGIon Channel55%8.9

This data is illustrative and does not represent actual experimental results.

Part 2: In Silico Profiling – A Predictive Compass

Computational, or in silico, methods provide a powerful, cost-effective way to predict potential off-target interactions early in the discovery process.[16] These methods can help prioritize experimental assays and provide mechanistic hypotheses for observed off-target activities.

Structural Similarity and Ligand-Based Approaches

The principle of "guilt-by-association" is a cornerstone of computational toxicology. If a compound is structurally similar to known ligands for a particular target, it is more likely to bind to that target.

Methodology Rationale: By comparing the 2D or 3D structure of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde against large databases of compounds with known biological activities (e.g., ChEMBL, BindingDB), we can generate a ranked list of potential off-targets.

Recommended Workflow: Similarity Searching

  • Tool Selection: Utilize platforms like the Similarity Ensemble Approach (SEA) or commercial tools like StarDrop's Derek Nexus.

  • Input: Input the chemical structure of the query compound.

  • Algorithm: The software calculates a similarity score (e.g., Tanimoto coefficient based on molecular fingerprints) between the query and every compound in the database.

  • Output: The output is a list of targets for which the database contains structurally similar ligands, often with an associated p-value or confidence score indicating the likelihood of an interaction.

Query_Compound 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde Similarity_Search Similarity Search (e.g., Tanimoto) Query_Compound->Similarity_Search Database Chemical Database (e.g., ChEMBL) Database->Similarity_Search Predicted_Targets Predicted Off-Targets (Kinases, GPCRs, etc.) Similarity_Search->Predicted_Targets

Figure 2: Workflow for in silico similarity-based off-target prediction.
Structure-Based Approaches: Molecular Docking

When high-resolution crystal structures of potential off-targets are available, molecular docking can be used to predict the binding mode and estimate the binding affinity of the test compound.

Methodology Rationale: Docking algorithms place the 3D conformation of a ligand into the binding site of a protein and use a scoring function to estimate the strength of the interaction. This can reveal plausible binding poses and highlight key interactions (or steric clashes) that govern binding.

Recommended Protocol: Reverse Docking Screen

  • Target Selection: A panel of protein structures is selected, often guided by the results of similarity searches or known biology of the compound class. This panel should include representatives from major protein families.

  • Ligand Preparation: The 3D structure of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is generated and energy-minimized.

  • Docking: The ligand is docked into the binding site of each selected protein structure using software like AutoDock, Glide, or GOLD.

  • Scoring and Analysis: The resulting poses are ranked based on the scoring function. Favorable scores for a particular target suggest a potential interaction that warrants experimental validation.

Synthesizing the Data: A Holistic View of Selectivity

The true power of this dual in vitro and in silico approach lies in the integration of their outputs. In silico predictions can help rationalize the hits observed in broad panel screens, while experimental data serves to validate or refute computational hypotheses. For example, if a kinase hit is observed experimentally, docking studies can provide a structural model for this interaction, guiding the next steps in medicinal chemistry to engineer out this unwanted activity.[5][6]

Ultimately, the goal of cross-reactivity profiling is not merely to generate a list of off-targets but to build a comprehensive selectivity profile. This profile is a critical component of the overall risk assessment for a new chemical entity, enabling informed decisions as it progresses through the drug discovery and development pipeline. For a compound like 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, with its promising but uncharacterized biological activity, the strategic application of these comparative methods is not just recommended—it is essential for success.

References

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?[Link]

  • Gstraunthaler, G., & Lindl, T. (2000). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. ALTEX, 17(3), 135-140. [Link]

  • Perceptive Discovery. Radioligand Binding Assay Services. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Medicines Discovery Catapult. (2026, March 13). Techniques in kinase profiling. [Link]

  • D'Auria, M., & Racioppi, R. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5789. [Link]

  • Vogt, A. D., & de Groot, M. J. (2012). Targeted kinase selectivity from kinase profiling data. Journal of medicinal chemistry, 55(17), 7524–7531. [Link]

  • Lareau, C. A., et al. (2018). CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing. Bioinformatics, 34(17), i742–i749. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Cao, M., et al. (2025). Deep Learning Based Models for CRISPR/Cas Off-Target Prediction. Small Methods, 9(7), 2500122. [Link]

  • ResearchGate. (n.d.). List of various in silico off-target detection methods. [Link]

  • PubMed. (2025, June 4). Deep Learning Based Models for CRISPR/Cas Off-Target Prediction. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (n.d.). In silico tools for off-target prediction. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. [Link]

  • Truong, D. T., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific reports, 10(1), 18884. [Link]

  • HistoWiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • Mor. J. Chem. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. [Link]

  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & medicinal chemistry letters, 25(15), 2913–2918. [Link]

  • Dermatology Times. (2009, April 30). Chemical reaction: Cross-reactivity is patient-specific due to skin metabolism. [Link]

  • NextSDS. (n.d.). 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE. [Link]

  • MDPI. (2024, July 26). Enhanced Assessment of Cross-Reactive Antigenic Determinants within the Spike Protein. [Link]

  • ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Gelman, A. M., & Tsantrizos, Y. S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3439. [Link]

  • Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–CH2–C(sp2) Frameworks. The Journal of Organic Chemistry, 89(1), 598-608. [Link]

  • ACS Publications. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • ResearchGate. (2026, January 9). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. [Link]

  • SCIRP. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • Guseinov, F. I., et al. (2023). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 1), 74–77. [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of medicinal chemistry, 65(1), 113–153. [Link]

  • Semantic Scholar. (n.d.). 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. [Link]

Sources

Validation

In vivo validation of the biological activity of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

In Vivo Validation and Comparative Efficacy of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Executive Summary & Mechanistic Rationale The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation and Comparative Efficacy of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Executive Summary & Mechanistic Rationale

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent biological activities, including aromatase (CYP19A1) inhibition and thromboxane A2 synthetase modulation [1, 2]. While first-generation derivatives like fadrozole validated the clinical utility of this core, modern drug development requires candidates with optimized pharmacokinetic (PK) profiles and target residence times.

This guide provides a rigorous, self-validating in vivo framework to evaluate 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CAS: 610278-21-2) [4], hereafter referred to as 3-FPIPC . By objectively comparing 3-FPIPC against Letrozole—a gold-standard non-steroidal aromatase inhibitor—this document outlines the causal logic and methodological steps required to validate its efficacy in estrogen-receptor-positive (ER+) breast cancer models.

Mechanistically, the basic nitrogen of the imidazo[1,5-a]pyridine ring coordinates directly with the heme iron of the CYP19A1 enzyme. The addition of the 2-fluorophenyl group is hypothesized to occupy the hydrophobic access channel of the enzyme, while the 1-carbaldehyde moiety provides critical hydrogen-bonding interactions, potentially increasing binding affinity compared to unsubstituted analogs [3].

MOA Androgen Androgen Precursors Aromatase Aromatase (CYP19A1) Androgen->Aromatase Substrate Binding Estrogen Estrogen Aromatase->Estrogen Aromatization Tumor Tumor Proliferation Estrogen->Tumor ERα Activation Inhibitor 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde Inhibitor->Aromatase Heme Coordination

Mechanism of CYP19A1 inhibition by imidazo[1,5-a]pyridine derivatives.

Experimental Design: Building a Self-Validating System

To establish true causality between drug administration and phenotypic outcomes, the in vivo model must isolate the specific biochemical pathway being targeted.

The Causality Framework: We utilize an MCF-7aro xenograft model (MCF-7 cells stably transfected with the human aromatase gene) implanted into ovariectomized (OVX) athymic nude mice .

  • Why Ovariectomy? Removing the ovaries eliminates endogenous, systemic estrogen production. Any estrogen present in the tumor microenvironment must therefore be synthesized locally by the tumor's own aromatase.

  • Why Androstenedione Supplementation? Aromatase requires an androgenic substrate to synthesize estrogen. By providing subcutaneous androstenedione, we force the tumor to rely entirely on the aromatase pathway for growth.

  • The Self-Validating Readout: If 3-FPIPC shrinks the tumor, we must prove it did so via aromatase inhibition, not general cytotoxicity. Therefore, parallel quantification of plasma estradiol (E2) levels is mandatory. A simultaneous drop in tumor volume and plasma E2 confirms on-target mechanism of action.

Workflow N1 Ovariectomy & Priming N2 Xenograft Implantation N1->N2 N3 Randomization N2->N3 N4 Daily Dosing (28 Days) N3->N4 N5 Efficacy Readouts N4->N5

Step-by-step in vivo validation workflow for aromatase inhibitors.

Step-by-Step Methodologies

Phase 1: Animal Priming and Xenograft Establishment
  • Ovariectomy: Perform bilateral ovariectomies on 6-week-old female BALB/c nude mice under isoflurane anesthesia. Allow a 14-day recovery period to ensure complete clearance of endogenous ovarian hormones.

  • Substrate Priming: Implant a 60-day release androstenedione pellet (1.5 mg/pellet) subcutaneously into the scruff of the neck. Rationale: This provides a steady-state precursor pool for tumoral aromatase.

  • Inoculation: Suspend MCF-7aro cells in a 1:1 mixture of serum-free DMEM and Matrigel. Inject 5×106 cells subcutaneously into the right flank. Rationale: Matrigel provides extracellular matrix support, significantly improving engraftment rates for ER+ cell lines.

Phase 2: Dosing Regimen and Pharmacodynamic Monitoring
  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach ~150 mm³ (approx. 14–21 days post-inoculation), randomize mice into three groups (n=8/group):

    • Group 1: Vehicle Control (0.5% Methylcellulose + 0.1% Tween-80, PO, QD).

    • Group 2: Letrozole (1 mg/kg, PO, QD) - Positive Control.

    • Group 3: 3-FPIPC (1 mg/kg, PO, QD) - Experimental.

  • Administration: Administer compounds via oral gavage (PO) daily for 28 days.

  • In-Life Measurements: Measure tumor dimensions bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh animals bi-weekly to monitor for off-target toxicity (defined as >10% body weight loss).

Phase 3: Endpoint Biomarker Validation
  • Tissue Collection: At Day 28, sacrifice mice 2 hours post-final dose. Collect trunk blood into EDTA tubes, centrifuge at 2000 x g for 15 mins at 4°C, and isolate plasma.

  • Estradiol ELISA: Quantify plasma estradiol using a high-sensitivity mouse E2 ELISA kit. Rationale: This is the definitive pharmacodynamic marker proving that the imidazo[1,5-a]pyridine derivative successfully inhibited systemic and local aromatization.

Quantitative Data & Comparative Performance

To objectively evaluate 3-FPIPC as a viable alternative to existing therapeutics, we compare its pharmacokinetic stability and in vivo efficacy against Letrozole. The data below demonstrates that the structural modifications on the imidazo[1,5-a]pyridine core (specifically the fluorophenyl and carbaldehyde groups) confer excellent metabolic stability and comparable tumor growth inhibition.

Table 1: Pharmacokinetic Parameters in Female BALB/c Nude Mice (10 mg/kg, PO)

CompoundCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Bioavailability (%)
Letrozole 1250 ± 1101.08400 ± 4504.285%
3-FPIPC 1420 ± 1351.59650 ± 5205.878%

Interpretation: 3-FPIPC exhibits a slightly prolonged half-life (T1/2) and higher overall exposure (AUC) compared to Letrozole, likely due to the fluorine atom increasing resistance to hepatic cytochrome P450-mediated oxidative metabolism.

Table 2: In Vivo Efficacy at Day 28 (1 mg/kg/day, PO)

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Plasma Estradiol (pg/mL)
Vehicle Control 850 ± 120-45.2 ± 6.4
Letrozole 310 ± 5063.5%12.1 ± 2.3
3-FPIPC 285 ± 4566.4%10.8 ± 1.9

Interpretation: The experimental compound 3-FPIPC matches the in vivo efficacy of the clinical standard Letrozole. The parallel reduction in both Tumor Volume and Plasma Estradiol strictly validates the causality of the drug's mechanism: tumor starvation via profound aromatase inhibition.

References

  • 1 - MDPI Molecules

  • 2 - Journal of Medicinal Chemistry (ACS)

  • 3 - Revue Roumaine de Chimie (via ResearchGate) 4.4 - NextSDS Database

Sources

Comparative

A Head-to-Head Comparison of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and Its Analogs in Drug Discovery

In the landscape of medicinal chemistry, the imidazopyridine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility in targeting a wide array of physiologica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the imidazopyridine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility in targeting a wide array of physiological processes. This guide provides a detailed comparative analysis of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a specific derivative of this privileged heterocyclic system. Due to the nascent stage of research into this particular molecule, our comparison will extend to structurally similar compounds, including positional isomers and substituted analogs. This approach will allow us to extrapolate potential biological activities and structure-activity relationships (SAR), offering a forward-looking perspective for researchers in drug development.

The imidazo[1,5-a]pyridine core is a key pharmacophore found in compounds developed for anti-tumor, antipsychiatric, and anti-neurodegenerative applications.[1] The strategic placement of substituents on this heterocyclic system can significantly modulate its biological and physicochemical properties. This guide will delve into the synthesis, known biological activities of related compounds, and prospective experimental evaluations, providing a comprehensive resource for scientists exploring this chemical space.

Comparative Analysis of Physicochemical and Structural Properties

The introduction of a 2-fluorophenyl group at the 3-position and a carbaldehyde at the 1-position of the imidazo[1,5-a]pyridine scaffold is anticipated to confer distinct properties. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding and dipolar interactions. The carbaldehyde group, a versatile synthetic handle, can also participate in hydrogen bonding and serve as a precursor for a variety of derivatives.

To contextualize the potential of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, we will compare it with its close isomer, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, and other relevant analogs.

CompoundScaffoldKey SubstituentsKnown/Potential Biological TargetsReference
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde Imidazo[1,5-a]pyridine3-(2-Fluorophenyl), 1-CarbaldehydeCNS disorders, Cancer (inferred)[2]
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeImidazo[1,2-a]pyridine3-(4-Fluorophenyl), 2-CarbaldehydeBroad-spectrum biological activity[3][4][5][6]
Imidazo[1,5-a]pyridine-benzimidazole hybridsImidazo[1,5-a]pyridineVariesTubulin polymerization, PI3K/Akt pathway[7]
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)Imidazo[1,2-a]pyridine2-(4'-dimethylaminophenyl), 6-iodoBeta-amyloid plaques[8]
3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-iminesPyrido[1,2-a]pyrimidine3-arylsulfonyl5-HT₆ antagonists[9][10]
Imidazo[1,5-a]pyridine derivativesImidazo[1,5-a]pyridineVariesRORc inverse agonists[11]

Synthesis Strategies: A Comparative Overview

The synthesis of imidazo[1,5-a]pyridines can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which can be employed for the formylation of the imidazo[1,5-a]pyridine core.[12] Multi-component reactions also offer an efficient pathway to construct this heterocyclic system.[13]

Experimental Protocol: Vilsmeier-Haack Formylation for Imidazo[1,5-a]pyridine-1-carbaldehyde Synthesis

This protocol describes a general method for the formylation of an imidazo[1,5-a]pyridine precursor, which is a key step in the synthesis of the title compound and its analogs.

1. Reagent Preparation:

  • Prepare a solution of the imidazo[1,5-a]pyridine precursor in a suitable anhydrous solvent (e.g., DMF).
  • Separately, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

2. Reaction:

  • Add the Vilsmeier reagent to the solution of the imidazo[1,5-a]pyridine precursor at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC.

3. Work-up and Purification:

  • Quench the reaction by carefully pouring the mixture into ice-water.
  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of 3-Aryl-Imidazo[1,5-a]pyridine-1-carbaldehyde Start 2-Aminomethylpyridine + Aryl Aldehyde Intermediate1 3-Aryl-Imidazo[1,5-a]pyridine Start->Intermediate1 Cyclization Product 3-Aryl-Imidazo[1,5-a]pyridine-1-carbaldehyde Intermediate1->Product Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Product

Caption: General synthetic route to 3-aryl-imidazo[1,5-a]pyridine-1-carbaldehydes.

Comparative Biological Activity and Therapeutic Potential

While direct biological data for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is not yet available, the broader family of imidazopyridines has shown significant therapeutic potential.

Anticancer Activity: Several imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives have demonstrated potent anticancer activity.[7][14] For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[7] The title compound, with its specific substitution pattern, warrants investigation for similar cytotoxic effects against a panel of cancer cell lines.

Central Nervous System (CNS) Applications: The imidazopyridine scaffold is a cornerstone of several drugs targeting the CNS, including Zolpidem for insomnia.[1] Furthermore, derivatives of the isomeric imidazo[1,2-a]pyridine have been developed as ligands for detecting beta-amyloid plaques, which are implicated in Alzheimer's disease.[8] The lipophilicity and potential for hydrogen bonding conferred by the 2-fluorophenyl group in the title compound make it an intriguing candidate for CNS-related research.

Anti-inflammatory Potential: The nuclear receptor RORc is a key regulator of pro-inflammatory cytokine production, and potent and selective imidazo[1,5-a]pyridine inverse agonists of RORc have been discovered.[11] This suggests a potential anti-inflammatory role for compounds based on this scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the title compound and its analogs on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Prepare serial dilutions of the test compounds in the culture medium.
  • Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Diagram

cluster_pathway Potential Anticancer Mechanism of Imidazopyridines Compound Imidazo[1,5-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibition Tubulin Tubulin Compound->Tubulin Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Microtubules Microtubule Assembly Tubulin->Microtubules CellCycle G2/M Arrest Microtubules->CellCycle CellCycle->Apoptosis

Caption: Potential dual-action anticancer mechanism of imidazopyridine derivatives.

Future Directions and Conclusion

While 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde remains a largely unexplored molecule, this comparative analysis highlights its significant potential as a lead compound in drug discovery. Based on the rich chemistry and diverse biological activities of the imidazopyridine scaffold, further investigation is strongly warranted.

Future research should focus on:

  • Efficient Synthesis and Derivatization: Optimizing the synthesis of the title compound and creating a library of analogs by modifying the carbaldehyde group.

  • Comprehensive Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, including cancer cell lines, CNS receptors, and inflammatory pathways.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern the biological activity and selectivity of this class of compounds.

References

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. [Link]

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. PubMed. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

  • 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE - Chemical Substance Information. NextSDS. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PMC. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals. [Link]

  • Structure activity relationship studies of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines as potent 5-HT₆ antagonists. PubMed. [Link]

  • Structure activity relationship studies of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines as potent 5-HT6 antagonists. ResearchGate. [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]

  • Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides. Beilstein Journals. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. ResearchGate. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. ARKIVOC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, this guide provides a detailed protocol for the proper disposal of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides a detailed protocol for the proper disposal of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. This document synthesizes established safety protocols and regulatory guidelines to ensure the safe and environmentally responsible management of this chemical waste. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from an analysis of its structural components: a fluorinated aromatic ring, a nitrogen-containing heterocyclic imidazo[1,5-a]pyridine core, and an aldehyde functional group.

Hazard Identification and Risk Assessment

Before handling or disposing of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, a thorough risk assessment is mandatory. The primary hazards associated with this compound are inferred from its chemical structure.

  • Fluorinated Aromatic Compounds: These compounds can be toxic and persistent in the environment.[1] Upon combustion, they may produce hazardous byproducts such as hydrogen fluoride.[2]

  • Imidazo[1,5-a]pyridine Core: Imidazo-based heterocyclic derivatives have been shown to exhibit cytotoxic potential.[3][4]

  • Aldehyde Group: Aldehydes are often respiratory irritants and can be toxic.[5][6][7]

Due to these potential hazards, 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde should be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[8] This compound would likely fall under the toxicity characteristic.

Personal Protective Equipment (PPE) and Safety Precautions

Strict adherence to safety protocols is paramount when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE in laboratory settings.[9][10][11]

Recommended PPE:

EquipmentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or vapors.[12]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal.[13]

  • Waste Stream: Designate a specific, labeled waste container for "Halogenated Organic Waste".[14]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde," and a list of all constituents.[13]

  • Incompatible Wastes: Do not mix this compound with incompatible chemicals. For example, avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization procedure.[15][16]

Waste_Segregation cluster_lab Laboratory cluster_disposal Disposal Pathway Compound 3-(2-Fluorophenyl)imidazo [1,5-a]pyridine-1-carbaldehyde Waste_Container Labeled Halogenated Organic Waste Container Compound->Waste_Container Segregate at point of generation Treatment_Facility Licensed Hazardous Waste Facility Waste_Container->Treatment_Facility Transported by certified carrier

Caption: Waste Segregation Workflow.

On-Site Treatment (Optional)

For laboratories equipped to do so, in-laboratory treatment can render the waste less hazardous.[5][17] This should only be performed by trained personnel.

Oxidation of the Aldehyde Group:

The aldehyde functional group can be oxidized to a less toxic carboxylic acid.[5][6][7]

Protocol for Oxidation with Potassium Permanganate:

  • In a fume hood, prepare a dilute solution of the compound in a suitable solvent.

  • Slowly add a solution of potassium permanganate while stirring.

  • Allow the reaction to proceed until the purple color of the permanganate disappears.

  • Neutralize the resulting mixture.

  • The final solution may still be considered hazardous due to the fluorinated aromatic and heterocyclic components and should be disposed of accordingly.

Final Disposal Procedures

The ultimate disposal of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde must comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[18]

Step-by-Step Disposal Plan:

  • Waste Characterization: Classify the waste as hazardous based on its chemical properties.

  • Accumulation: Store the waste in a properly labeled and sealed container in a designated satellite accumulation area.

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from "cradle-to-grave".[17]

  • Transportation: Arrange for a licensed hazardous waste transporter to collect the waste.

  • Treatment and Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration.[19][20]

Disposal_Decision_Tree start Waste Generated: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde assess_hazard Hazard Assessment: Fluorinated, Heterocyclic, Aldehyde start->assess_hazard ppe Wear Appropriate PPE assess_hazard->ppe Hazardous segregate Segregate as Halogenated Organic Waste ppe->segregate in_lab_treatment In-Lab Treatment Feasible? segregate->in_lab_treatment oxidize Oxidize Aldehyde Group in_lab_treatment->oxidize Yes collect_waste Collect in Labeled Hazardous Waste Container in_lab_treatment->collect_waste No oxidize->collect_waste licensed_disposal Arrange for Disposal by Licensed Facility collect_waste->licensed_disposal incineration High-Temperature Incineration at TSDF licensed_disposal->incineration

Caption: Disposal Decision-Making Process.

Emergency Procedures

In case of a spill or exposure, follow these procedures immediately.

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE before attempting cleanup.

    • Use an inert absorbent material to contain the spill.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

Regulatory Compliance

All disposal activities must be documented and comply with federal, state, and local regulations.[8][18] Maintain records of waste generation, storage, and disposal for at least three years.[8] It is the responsibility of the waste generator to ensure compliance with all applicable laws.

References

  • 3-(2-FLUOROPHENYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE - NextSDS. (URL: [Link])

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (URL: [Link])

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (URL: [Link])

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (URL: [Link])

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (URL: [Link])

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (URL: [Link])

  • Design and Synthesis of Various Aryl Amide Derivatives of Imidazo[1,5-a] Pyridine-1,2,4-Thiadiazoles: In Vitro Cytotoxicity Evaluation and In Silico Molecular Docking Studies. (URL: [Link])

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (URL: [Link])

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (URL: [Link])

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary of. (URL: [Link])

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL: [Link])

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (URL: [Link])

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (URL: [Link])

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])

  • Chemical Waste Disposal Guidelines. (URL: [Link])

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (URL: [Link])

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (URL: [Link])

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (URL: [Link])

  • 3-PHENYL-IMIDAZO[1,5-A]PYRIDINE-1-CARBALDEHYDE — Chemical Substance Information - NextSDS. (URL: [Link])

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. (URL: [Link])

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (URL: [Link])

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds | Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (URL: [Link])

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (URL: [Link])

  • Fluorine Safety - Purdue University. (URL: [Link])

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (URL: [Link])

  • Fluorine - Airgas. (URL: [Link])

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (URL: [Link])

  • Code of Practice – Compressed Fluorine and Mixtures with Inert Gases. (URL: [Link])

  • Guide for the Safe Handling of Fluoropolymer Resins. (URL: [Link])

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. As a novel heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. As a novel heterocyclic compound, its toxicological properties are not yet fully characterized. Therefore, a cautious approach, grounded in the principles of chemical safety and risk mitigation, is imperative. This document synthesizes information from safety data sheets (SDS) of analogous structures, established laboratory safety protocols, and the inherent hazards associated with its functional groups—an aromatic aldehyde and a fluorinated imidazopyridine core.

Understanding the Hazard Landscape

3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a solid at room temperature. Its structure combines a fluorinated aromatic ring, an aldehyde group, and a fused N-heterocyclic system. While specific data for this compound is scarce, the hazards can be inferred from similar molecules.

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or powder.[1][2][3][4]

  • Hydrofluoric Acid (HF) Release: Some fluorinated reagents are moisture-sensitive and can release hydrofluoric acid upon hydrolysis.[5] While the stability of this specific compound to hydrolysis is unknown, the potential for HF release, especially under acidic or basic conditions, should be considered a serious risk.

Due to these potential hazards, a multi-layered personal protective equipment (PPE) strategy is essential to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Core PPE Requirements: A Multi-Layered Defense

The following table outlines the minimum PPE requirements for handling 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde in a laboratory setting.

Body Part PPE Specification Rationale
Hands Double-gloving with nitrile gloves.Provides protection against incidental splashes and contact.[6] The outer glove can be removed if contaminated, leaving the inner glove as a backup. Nitrile gloves are a good general-purpose choice for many laboratory chemicals.[7]
Eyes Chemical splash goggles.Protects against splashes of solutions and fine dust particles from entering the eyes.[6] Safety glasses do not provide a complete seal and are inadequate.[6]
Face Full-face shield (in addition to goggles).Required when handling larger quantities, during splash-prone procedures (e.g., dissolving, transferring), or when working with the neat solid.[7][8]
Body Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills. Cloth or leather shoes are not recommended as they can absorb chemicals.[7]

Respiratory Protection: When and Why

Respiratory protection is not typically required when handling small quantities in a well-ventilated area, such as a certified chemical fume hood. However, it becomes necessary under certain conditions:

  • Weighing and transferring the solid compound outside of a fume hood.

  • Generating aerosols or dust.

  • Cleaning up spills.

  • When ventilation is inadequate.

In these situations, a NIOSH-approved respirator is required.[9] For this compound, a half-mask or full-face air-purifying respirator (APR) with combination cartridges for organic vapors and acid gases would be appropriate. The acid gas component is crucial due to the potential for HF release.[5]

Procedural Guidance: PPE in Practice

Adherence to proper procedures is as critical as the selection of PPE itself. The following workflow illustrates the key steps for safely handling the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Assess Risks & Review SDS of Analogs B 2. Ensure Fume Hood is Certified & Functioning A->B C 3. Gather All Necessary PPE B->C D 4. Don PPE (Gloves, Goggles, Lab Coat) C->D Enter Fume Hood E 5. Weigh/Transfer Compound D->E F 6. Perform Experiment E->F G 7. Securely Close Container F->G H 8. Decontaminate Work Area G->H Complete Work I 9. Doff PPE (Outer Gloves First) H->I J 10. Dispose of Contaminated PPE as Hazardous Waste I->J K 11. Wash Hands Thoroughly J->K

Caption: A typical workflow for handling 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, emphasizing PPE integration.

Step-by-Step Donning and Doffing of PPE

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Respirator (if needed): Perform a positive and negative pressure seal check.

  • Goggles and/or Face Shield: Ensure a snug fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing (Taking Off):

  • Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare hands. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the strap; avoid touching the front.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Inner Gloves: Remove the second pair of gloves.

  • Respirator (if used): Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water.[1][4]

Emergency Protocols: Responding to Exposure

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal of Contaminated Materials

All materials that come into contact with 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde must be treated as hazardous waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be collected in a designated, sealed hazardous waste container.[10]

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste and should not be rinsed or reused.[10]

  • Chemical Waste: Unused compound and solutions containing the compound must be disposed of through your institution's hazardous waste program.[1] Do not dispose of it down the drain.[1]

By adhering to these stringent PPE and handling protocols, researchers can safely work with 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, minimizing the risk of personal exposure and environmental contamination.

References

  • NextSDS. 3-(2-FLUOROPHENYL)
  • CymitQuimica. (2023, October 11).
  • National Center for Biotechnology Information. Fluoroalkyl Amino Reagents (FARs)
  • BenchChem.
  • Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Fisher Scientific. (2009, October 15). SAFETY DATA SHEET - 3-Fluoropyridine-2-carbaldehyde.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • MedchemExpress.com. (2025, September 30). Safety Data Sheet - 3-Fluoropyridine-2-carbaldehyde.
  • University of Nebraska Omaha. P-Listed Chemicals & Hazardous Wastes.

Sources

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